molecular formula C12H18ClN B1603546 4-(2-Methylphenyl)piperidine hydrochloride CAS No. 82212-02-0

4-(2-Methylphenyl)piperidine hydrochloride

Cat. No.: B1603546
CAS No.: 82212-02-0
M. Wt: 211.73 g/mol
InChI Key: UJEPFWNSLTXXGP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPFWNSLTXXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620368
Record name 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82212-02-0
Record name 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylphenyl)piperidine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-Methylphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development.[1] This document explores various synthetic strategies, including Grignard reactions, Suzuki coupling, and catalytic hydrogenation, offering detailed experimental protocols and mechanistic insights. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the synthesis of this important compound.

Introduction: Significance of this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Its inherent conformational flexibility and ability to engage in crucial intermolecular interactions make it a privileged structure in medicinal chemistry. 4-(2-Methylphenyl)piperidine, also known as 4-(o-tolyl)piperidine, and its hydrochloride salt are valuable intermediates in the synthesis of biologically active molecules, particularly those targeting the central nervous system.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations.[1]

This guide will delve into the primary synthetic routes to access this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and characterization of the final product.

Strategic Approaches to the Synthesis of the 4-Arylpiperidine Core

The construction of the 4-arylpiperidine skeleton is the cornerstone of synthesizing 4-(2-Methylphenyl)piperidine. Several robust and versatile methods have been established in the field of organic synthesis. This section will discuss three prominent strategies:

  • Grignard Reaction: A classic and powerful method for forming carbon-carbon bonds.[3]

  • Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction for creating aryl-aryl or aryl-alkyl bonds.[4][5]

  • Catalytic Hydrogenation of Pyridine Precursors: A common method for the reduction of aromatic nitrogen heterocycles to their saturated counterparts.[6][7]

The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups.

Grignard Reaction: A Convergent Approach

The Grignard reaction offers a direct and efficient route to 4-aryl-4-hydroxypiperidines, which can be subsequently deoxygenated to yield the desired 4-arylpiperidine.[8] This approach involves the addition of an aryl magnesium halide to a suitable 4-piperidone derivative.

Reaction Causality: The Grignard reagent, in this case, 2-methylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[9] The carbon atom attached to magnesium acts as a carbanion, readily attacking the electrophilic carbonyl carbon of a protected 4-piperidone, such as N-Boc-4-piperidone.[9]

Workflow Diagram:

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Addition to Piperidone cluster_2 Workup & Deprotection cluster_3 Salt Formation 2-Bromotoluene 2-Bromotoluene Mg_THF Mg_THF 2-Bromotoluene->Mg_THF Mg, THF 2-Methylphenylmagnesium_bromide 2-Methylphenylmagnesium_bromide Mg_THF->2-Methylphenylmagnesium_bromide Initiation (Iodine) N-Boc-4-piperidone N-Boc-4-piperidone 2-Methylphenylmagnesium_bromide->N-Boc-4-piperidone Nucleophilic Attack -78 °C to rt Intermediate_alkoxide Intermediate_alkoxide N-Boc-4-piperidone->Intermediate_alkoxide N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine Intermediate_alkoxide->N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine Aqueous Quench (NH4Cl) 4-(2-Methylphenyl)piperidine 4-(2-Methylphenyl)piperidine N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine->4-(2-Methylphenyl)piperidine Deoxygenation & Deprotection 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine->4-(2-Methylphenyl)piperidine_HCl HCl in Ether

Caption: Synthetic workflow for this compound via the Grignard reaction.

Experimental Protocol: Grignard Synthesis

Part A: Grignard Reagent Formation

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: To a flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.[8] The disappearance of the purple color indicates activation.

  • Reagent Formation: A solution of 2-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the activated magnesium turnings.[8] The reaction is typically initiated with gentle heating and then maintained at a gentle reflux by the rate of addition.[8]

Part B: Addition to N-Boc-4-piperidone

  • Piperidone Solution: In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Addition: The freshly prepared Grignard reagent is slowly added to the cooled piperidone solution.[8]

  • Reaction: The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.[8]

Part C: Work-up, Deoxygenation, and Deprotection

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

  • Extraction: The product is extracted with an organic solvent such as ethyl acetate.[8]

  • Deoxygenation & Deprotection: The resulting N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine is then subjected to a two-step sequence of deoxygenation (e.g., using triethylsilane and trifluoroacetic acid) and Boc-deprotection (e.g., using strong acid) to yield 4-(2-Methylphenyl)piperidine.

Part D: Hydrochloride Salt Formation

  • Dissolution: The crude 4-(2-Methylphenyl)piperidine is dissolved in a minimal amount of diethyl ether.

  • Precipitation: A solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.

  • Isolation: The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound.[10]

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Strategy

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.[5] This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4]

Reaction Causality: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.

Workflow Diagram:

Suzuki_Coupling cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Deprotection & Salt Formation N-Boc-4-triflyloxypiperidine N-Boc-4-triflyloxypiperidine or halide equivalent Pd(0)_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) N-Boc-4-triflyloxypiperidine->Pd(0)_catalyst Oxidative Addition 2-Methylphenylboronic_acid 2-Methylphenylboronic acid Base Base (e.g., Na2CO3) 2-Methylphenylboronic_acid->Base Activation N-Boc-4-(2-methylphenyl)piperidine N-Boc-4-(2-methylphenyl)piperidine Pd(0)_catalyst->N-Boc-4-(2-methylphenyl)piperidine Reductive Elimination Base->Pd(0)_catalyst Transmetalation 4-(2-Methylphenyl)piperidine 4-(2-Methylphenyl)piperidine N-Boc-4-(2-methylphenyl)piperidine->4-(2-Methylphenyl)piperidine Acidic Deprotection 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine->4-(2-Methylphenyl)piperidine_HCl HCl in Ether

Caption: Synthetic workflow for this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add N-Boc-4-triflyloxypiperidine (1.0 equivalent), 2-methylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction: The mixture is degassed and heated under an inert atmosphere, typically at reflux, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification and Deprotection: The crude N-Boc-4-(2-methylphenyl)piperidine is purified by column chromatography. Subsequent deprotection with a strong acid yields the free base.

  • Salt Formation: The hydrochloride salt is prepared as described in the Grignard protocol.

Catalytic Hydrogenation of 4-(2-Methylphenyl)pyridine

This method involves the synthesis of the corresponding pyridine derivative, followed by its reduction to the piperidine. The hydrogenation of pyridines is a well-established transformation, often requiring a catalyst and a source of hydrogen.[6][11]

Reaction Causality: The catalytic hydrogenation of the pyridine ring involves the adsorption of the aromatic ring onto the surface of a heterogeneous catalyst (e.g., platinum or palladium on carbon).[12] Hydrogen gas is also adsorbed onto the catalyst surface and is added across the double bonds of the pyridine ring in a stepwise manner, leading to the fully saturated piperidine. Acidic conditions are often employed to protonate the pyridine nitrogen, which can facilitate the reduction.[6][11]

Workflow Diagram:

Hydrogenation cluster_0 Pyridine Synthesis cluster_1 Hydrogenation cluster_2 Salt Formation Starting_Materials e.g., 4-Bromopyridine and 2-Methylphenylboronic acid 4-(2-Methylphenyl)pyridine 4-(2-Methylphenyl)pyridine Starting_Materials->4-(2-Methylphenyl)pyridine Suzuki Coupling Catalyst_H2 Catalyst_H2 4-(2-Methylphenyl)pyridine->Catalyst_H2 H2, Catalyst (e.g., PtO2, Pd/C) 4-(2-Methylphenyl)piperidine 4-(2-Methylphenyl)piperidine Catalyst_H2->4-(2-Methylphenyl)piperidine Reduction 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine_HCl 4-(2-Methylphenyl)piperidine->4-(2-Methylphenyl)piperidine_HCl HCl in Ether

Sources

"4-(2-Methylphenyl)piperidine hydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methylphenyl)piperidine Hydrochloride

Introduction

This compound is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, and its substitution with a 2-methylphenyl (o-tolyl) group creates a unique chemical entity with specific steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical factor for its use in various experimental and synthetic contexts.[1]

Chemical Identity and Structure

A precise understanding of the molecule's structure and nomenclature is fundamental for any scientific investigation.

  • Systematic Name: 4-(2-Methylphenyl)piperidinium chloride

  • Common Synonyms: 4-(o-Tolyl)piperidine hydrochloride, 4-(2-tolyl)piperidine monohydrochloride[2]

  • CAS Number: 82212-02-0[2]

Molecular Structure

The structure consists of a piperidine ring substituted at the 4-position with a 2-methylphenyl group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Table 1: Core Chemical Identifiers

Identifier Value Reference
Molecular Formula C₁₂H₁₈ClN [2]
Molecular Weight 211.73 g/mol [2]
InChI InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H [2]

| InChIKey | UJEPFWNSLTXXGP-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments and formulations.

Table 2: Physicochemical Data

Property Value Notes
Physical Form Solid Typically a crystalline powder.
Solubility Enhanced solubility in water and polar protic solvents. The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1]
Storage Conditions Store in a well-ventilated place. Keep container tightly closed.[3] For long-term stability, storage in an inert atmosphere, potentially at reduced temperatures (e.g., freezer, under -20°C), is recommended.[4]

| Stability | Chemically stable under standard ambient conditions (room temperature). | Exposure to moisture or air may affect product quality. |

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are proprietary or found within specialized literature, a general and plausible pathway can be outlined based on common organic chemistry principles for creating substituted piperidines. A common approach involves the reduction of a corresponding substituted pyridine.

Conceptual Synthesis Protocol
  • Starting Material: 4-(2-Methylphenyl)pyridine.

  • Reaction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.

  • Catalyst: Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) are commonly used.

  • Solvent: A protic solvent like ethanol or acetic acid is suitable.

  • Conditions: The reaction is typically run under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure to yield the free base, 4-(2-methylphenyl)piperidine.

  • Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride (e.g., HCl in methanol or diethyl ether) is added dropwise, leading to the precipitation of this compound as a solid.

  • Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent (like cold diethyl ether) to remove impurities, and dried under vacuum. Recrystallization can be performed if higher purity is needed.

Synthesis Workflow Diagram

G cluster_synthesis Conceptual Synthesis of 4-(2-Methylphenyl)piperidine HCl A 4-(2-Methylphenyl)pyridine (Starting Material) B Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) in Ethanol A->B C 4-(2-Methylphenyl)piperidine (Free Base) B->C D Acidification (HCl in Methanol/Ether) C->D E 4-(2-Methylphenyl)piperidine HCl (Final Product) D->E F Purification (Filtration & Drying) E->F G cluster_pharma Role in Pharmaceutical R&D A 4-(2-Methylphenyl)piperidine HCl (Building Block) B Chemical Modification (e.g., N-alkylation, acylation) A->B C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Lead Compound Identification (e.g., for CNS targets) D->E F Preclinical & Clinical Development E->F

Caption: Role of the title compound as a starting block in drug discovery workflows.

Safety and Handling

While specific toxicological data for this compound is not extensively published, data from related piperidine derivatives provide essential guidance. Piperidine compounds can be hazardous.

  • Hazards: May cause skin irritation, serious eye damage, and respiratory irritation. [5]It is crucial to handle the substance with appropriate personal protective equipment (PPE).

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood. [3] * Wear protective gloves, safety goggles, and a lab coat. [5] * Avoid breathing dust/fumes. [5] * Wash hands thoroughly after handling. * First Aid:

    • Skin Contact: Wash off with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention. [3] * Inhalation: Move the person to fresh air. * Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician. [3]

Conclusion

This compound is a well-defined chemical compound with significant value as a synthetic intermediate in pharmaceutical research. Its chemical properties, characterized by the 4-arylpiperidine scaffold and the enhanced solubility of its hydrochloride salt, make it a versatile tool for creating novel molecules with potential therapeutic applications, especially in the field of neuroscience. Proper understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in a research and development setting.

References

  • Fondchem. Productdetails-4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. [Link]

  • Maybridge. FM64058 - Safety Data Sheet. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Introduction: The Investigational Landscape of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Methylphenyl)piperidine hydrochloride

This compound is a piperidine derivative with a chemical structure that positions it as a compound of significant interest for novel drug discovery.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive molecules targeting a wide array of biological systems.[3][4] While this compound is often supplied as a synthetic intermediate for the development of more complex molecules, particularly those aimed at neurological disorders, its own pharmacological profile remains largely uncharacterized in publicly available literature.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for elucidating the mechanism of action of this intriguing compound. We will proceed from a position of informed hypothesis, drawing on the known pharmacology of structurally related piperidine analogues to design a robust and logical investigational cascade. Our approach will be grounded in the principles of scientific integrity, providing self-validating experimental protocols and a clear rationale for each step of the discovery process.

Hypothesized Mechanisms of Action: A Structurally-Informed Perspective

The chemical architecture of this compound, featuring a piperidine ring substituted at the 4-position with a methylphenyl group, suggests several plausible biological targets. The lipophilic phenyl ring and the basic nitrogen atom of the piperidine are key pharmacophoric features that can drive interactions with various receptors and transporters within the central nervous system (CNS).

Monoamine Systems: A Primary Avenue of Investigation

Structurally similar compounds, such as 4-benzylpiperidine, have been demonstrated to function as monoamine releasing agents, with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[8] This precedent strongly suggests that this compound may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The nature of this interaction could range from reuptake inhibition to promoting neurotransmitter release.

Furthermore, the general class of piperidine derivatives has been associated with a broad spectrum of pharmacological activities, including modulation of dopamine and serotonin receptors.[9][10] Therefore, direct receptor binding should also be considered a key potential mechanism of action.

Other Potential CNS Targets

Beyond the classical monoamine systems, the piperidine moiety is known to be a privileged scaffold for ligands of other CNS targets. These include, but are not limited to, sigma receptors (σ1 and σ2) and histamine receptors, where various piperidine derivatives have shown high affinity.[11] Additionally, some piperidine-containing molecules exhibit activity as NMDA receptor antagonists or as anti-inflammatory agents.[8][12]

Experimental Protocols for Elucidating the Mechanism of Action

The following experimental workflow provides a systematic approach to characterizing the pharmacological activity of this compound.

Phase 1: Initial Screening and Target Identification

The first phase of investigation focuses on broad screening to identify the primary biological targets of the compound.

This protocol will determine the binding affinity of this compound for a panel of CNS receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a range of targets, including monoamine transporters, dopamine receptors, serotonin receptors, and sigma receptors.

Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing hDAT, hSERT, hNET, or various dopamine and serotonin receptor subtypes). Prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TargetRadioligandKi (nM)
hDAT[³H]WIN 35,428
hNET[³H]Nisoxetine
hSERT[³H]Citalopram
hD1[³H]SCH 23390
hD2[³H]Spiperone
h5-HT1A[³H]8-OH-DPAT
h5-HT2A[³H]Ketanserin
hσ1[³H]Pentazocine

This table should be populated with the experimentally determined Ki values.

Phase 2: Functional Characterization

Once high-affinity targets have been identified, the next phase is to determine the functional effect of the compound at these targets.

This protocol will assess the ability of the compound to inhibit the reuptake of monoamines.

Objective: To determine the IC50 values for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human monoamine transporters (hDAT, hNET, hSERT).

  • Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.

  • Neurotransmitter Uptake: Add a mixture of a radiolabeled monoamine (e.g., [³H]dopamine) and its corresponding unlabeled monoamine to the wells.

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression.

This protocol will determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

Objective: To characterize the functional activity and potency (EC50 or IC50) of the compound at a Gs or Gi-coupled receptor identified in the binding assays.

Methodology:

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO cells expressing the human D1 dopamine receptor).

  • Agonist Mode: Treat the cells with varying concentrations of this compound and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). An increase in cAMP would indicate agonist activity.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor. A decrease in the agonist-stimulated cAMP response would indicate antagonist activity.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualization of Investigational Workflow and a Hypothetical Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling cascade.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: In Vivo Confirmation Binding Assays Binding Assays Data Analysis (Ki) Data Analysis (Ki) Binding Assays->Data Analysis (Ki) Determine Affinity Uptake Assays Uptake Assays Data Analysis (Ki)->Uptake Assays High-Affinity Hits Receptor Functional Assays Receptor Functional Assays Data Analysis (Ki)->Receptor Functional Assays Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Uptake Assays->Data Analysis (IC50/EC50) Receptor Functional Assays->Data Analysis (IC50/EC50) Behavioral Pharmacology Behavioral Pharmacology Data Analysis (IC50/EC50)->Behavioral Pharmacology Potent Functional Hits Overall Profile Overall Profile Behavioral Pharmacology->Overall Profile Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->Overall Profile

Caption: Experimental workflow for characterizing the mechanism of action.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 4-(2-Methylphenyl) piperidine HCl D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor Antagonist Binding G_Protein Gi/o D2_Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream_Effectors Phosphorylation of Downstream Effectors PKA->Downstream_Effectors

Caption: Hypothetical antagonistic action at a D2 dopamine receptor.

Conclusion and Forward Outlook

The provided framework offers a comprehensive and scientifically rigorous pathway to elucidate the mechanism of action of this compound. By leveraging the known pharmacology of structurally related compounds, we can formulate targeted hypotheses and design experiments that efficiently probe the most likely biological targets. The data generated from this investigational cascade will be crucial in determining the therapeutic potential of this compound and will guide future drug development efforts. It is through such systematic investigation that novel chemical entities are translated into next-generation therapeutics.

References

  • Takai, H., Obase, H., Nakamizo, N., Teranishi, M., Kubo, K., Shuto, K., & Hashimoto, T. (1985). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. Chemical & Pharmaceutical Bulletin, 33(3), 1104-1115. [Link]

  • Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Arzneimittel-Forschung, 26(8), 1548-1551. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pettersson, F. (2011). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

  • PubChem. (n.d.). 4-(2-Methyl-benzyl)-piperidine hydrochloride. Retrieved from [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Szałata, A., Godyń, J., Kuder, K., Satała, G., Bojarski, A. J., & Malawska, B. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Chemical Neuroscience, 12(24), 4646-4660. [Link]

  • ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) Ac 2 O, (4-Cl)PhCHO, D, or AcOH,... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H17N). Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Tiwari, A., Salipur, F. T., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Molecules, 27(19), 6259. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 4-(2-Methylphenyl)piperidine hydrochloride, a substituted 4-arylpiperidine derivative. Drawing upon established structure-activity relationships (SAR) within this chemical class, this document elucidates the compound's likely interactions with key central nervous system (CNS) targets, primarily the monoamine transporters. We delve into the theoretical framework supporting its predicted activity as a dopamine transporter (DAT) inhibitor, with potential secondary effects on the serotonin (SERT) and norepinephrine (NET) transporters. This guide further presents detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this and similar compounds, offering researchers, scientists, and drug development professionals a robust framework for empirical validation. The narrative emphasizes the causal reasoning behind experimental design and the incorporation of self-validating systems to ensure data integrity.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of biological systems.[1] Within this class, 4-arylpiperidine derivatives have garnered significant attention for their potent and often selective interactions with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[2] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

This compound, with its characteristic ortho-methyl substitution on the phenyl ring, represents an intriguing subject for investigation. The position of this substituent is predicted to significantly influence its binding affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters.[3] This guide will explore the anticipated biological profile of this compound, grounded in the extensive body of research on analogous structures.

Predicted Biological Activity and Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of 4-phenylpiperidine analogs, this compound is hypothesized to function primarily as a monoamine reuptake inhibitor.[4] The primary mechanism of action is expected to be the blockade of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic signaling.

Interaction with the Dopamine Transporter (DAT)

The 4-phenylpiperidine moiety is a well-established pharmacophore for DAT inhibition. The affinity of these compounds for DAT is influenced by the nature and position of substituents on the phenyl ring. While para-substitution often enhances DAT affinity, ortho-substituents can have varied effects.[3] The presence of a methyl group at the ortho position in this compound is predicted to modulate its binding orientation within the DAT, potentially influencing both potency and selectivity.

The interaction with DAT is anticipated to be competitive, with the compound binding to the same site as dopamine and other known DAT inhibitors like cocaine and methylphenidate.[5] This binding is expected to stabilize the transporter in a conformation that is unable to translocate dopamine from the synaptic cleft into the presynaptic neuron.

Predicted Selectivity Profile: DAT vs. SERT and NET

The selectivity of 4-arylpiperidines for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is a critical determinant of their pharmacological profile. Generally, 4-phenylpiperidine derivatives exhibit higher affinity for DAT and NET compared to SERT.[5] The ortho-methyl group in this compound may further enhance this selectivity. It is plausible that this compound will display a preference for DAT, with some activity at NET and significantly lower affinity for SERT. This profile is often associated with stimulant-like effects.

A hypothetical selectivity profile based on related compounds is presented in Table 1.

Transporter Predicted Binding Affinity (Ki) Predicted Selectivity Ratio
Dopamine Transporter (DAT)Low to mid-nanomolar-
Norepinephrine Transporter (NET)Mid to high-nanomolarDAT > NET
Serotonin Transporter (SERT)High-nanomolar to micromolarDAT >> SERT

Table 1. Predicted in vitro binding profile of this compound at human monoamine transporters.

Potential Central Nervous System (CNS) Effects

Given its predicted activity as a DAT inhibitor, this compound is expected to exert significant effects on the CNS. Inhibition of dopamine reuptake is the primary mechanism of action for psychostimulants like cocaine and methylphenidate.[2] Therefore, it is anticipated that this compound will produce locomotor activation and potentially exhibit reinforcing properties. The magnitude of these effects will depend on its potency, selectivity, and pharmacokinetic profile. The potential for CNS effects makes this compound a candidate for investigation in models of neurological disorders where dopaminergic signaling is compromised.

In Vitro Characterization: A Step-by-Step Approach

To empirically validate the predicted biological activity of this compound, a series of in vitro assays are essential. The following protocols are designed to provide a comprehensive characterization of its interaction with monoamine transporters.

Radioligand Binding Assays: Quantifying Affinity for DAT, SERT, and NET

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This method directly measures the displacement of a radiolabeled ligand with known high affinity and selectivity for the target, thereby providing a quantitative measure of the test compound's binding potency (Ki). The choice of radioligand is critical for ensuring target specificity.

Self-Validating System: The inclusion of a known, high-affinity unlabeled ligand as a positive control (e.g., GBR 12909 for DAT) validates the assay's ability to detect competitive binding. Non-specific binding is determined in the presence of a saturating concentration of this unlabeled ligand, ensuring that the measured specific binding is truly target-mediated.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • A range of concentrations of this compound or a reference compound (e.g., GBR 12909).

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT).

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For determination of non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled competitor (e.g., 10 µM GBR 12909).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 HEK293 cells expressing hDAT prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Membrane Pellet prep3->prep4 assay2 Add Buffer, Compound, Radioligand, Membranes prep4->assay2 assay1 96-well plate setup assay1->assay2 assay3 Incubation assay2->assay3 quant1 Vacuum Filtration assay3->quant1 quant2 Washing quant1->quant2 quant3 Scintillation Counting quant2->quant3 analysis1 Calculate Specific Binding quant3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

Dopamine Reuptake Inhibition Assay: Assessing Functional Activity

Causality Behind Experimental Choices: While binding assays measure affinity, they do not provide information about the functional consequences of that binding. A dopamine reuptake inhibition assay directly measures the ability of a compound to block the transport of dopamine into cells, providing a functional measure of its potency (IC50). This is crucial for confirming that the compound is an inhibitor and not a substrate (releaser).

Self-Validating System: The use of a known dopamine reuptake inhibitor (e.g., cocaine or methylphenidate) as a positive control confirms the assay's sensitivity and responsiveness. Additionally, comparing the results in transporter-expressing cells to those in non-transfected cells allows for the quantification of transporter-specific uptake.

Experimental Protocol: [³H]Dopamine Reuptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT in 96-well plates and grow to near confluency.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound or a reference compound for 10-15 minutes at room temperature.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short incubation time ensures measurement of the initial rate of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Analyze the data as described for the radioligand binding assay to determine the IC50 value for dopamine reuptake inhibition.

Diagram of Dopamine Reuptake Inhibition Assay Workflow

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification cluster_analysis Data Analysis cell1 Plate hDAT-expressing cells in 96-well plate cell2 Grow to confluency cell1->cell2 assay1 Wash cells cell2->assay1 assay2 Pre-incubate with test compound assay1->assay2 assay3 Add [³H]Dopamine to initiate uptake assay2->assay3 assay4 Incubate assay3->assay4 quant1 Terminate uptake and wash assay4->quant1 quant2 Lyse cells quant1->quant2 quant3 Scintillation Counting quant2->quant3 analysis1 Calculate % Inhibition quant3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 G cluster_prep Animal Preparation cluster_test Testing cluster_analysis Data Analysis prep1 Acclimatize mice to housing and testing room prep2 Habituate to locomotor activity chambers prep1->prep2 test1 Administer test compound, vehicle, or positive control (i.p.) prep2->test1 test2 Place mice in chambers test1->test2 test3 Record locomotor activity test2->test3 analysis1 Quantify total distance traveled test3->analysis1 analysis2 Analyze time course of activity analysis1->analysis2 analysis3 Statistical comparison between groups analysis2->analysis3

Caption: Workflow for Locomotor Activity Assay.

Conclusion and Future Directions

This technical guide has outlined the predicted biological activity of this compound as a monoamine transporter inhibitor with a likely preference for the dopamine transporter. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis. Future research should focus on a comprehensive in vitro and in vivo characterization to determine its precise pharmacological profile, including its potential as a therapeutic agent for CNS disorders or its liability for abuse. Further SAR studies involving modifications of the 2-methylphenyl moiety could lead to the development of novel compounds with improved potency and selectivity.

References

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Valjent, E., et al. (2010). Mechanisms of locomotor sensitization to drugs of abuse in a two-injection protocol. Neuropsychopharmacology, 35(2), 401-415.
  • Bio-protocol. (n.d.). Experimental design for the locomotor sensitization. Retrieved from [Link]

  • JoVE. (2015). Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice. Retrieved from [Link]

  • Pettersson, F., et al. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(7), 3242-3249.
  • Tatsumi, M., et al. (1998). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters, 8(21), 3059-3064.
  • Cheon, S. H., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5877-5887.
  • Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 62, 457-467.
  • Bymaster, F. P., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5559-5566.
  • Kumar, V., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(16), 2829-2853.
  • Reith, M. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215392120.
  • Dyhring, T., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.
  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use.
  • Google Patents. (n.d.). WO2001046145A1 - New modulators of dopamine neurotransmission.
  • Janssen, P. A. J., et al. (1965). Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone Part I--Synthesis and screening data in mice. Journal of Medicinal Chemistry, 8(1), 80-87.
  • Google Patents. (n.d.). WO2001022964A1 - Dopamine transporter inhibitors and their use.
  • Wang, Y. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-849.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(22), PL323-PL328.
  • Asati, V., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1166-1177.
  • Izenwasser, S., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(22), 4357-4367.
  • Fondchem. (n.d.). 4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 1-8.
  • Schmitt, K. C., & Reith, M. E. (2010). Discovery and Development of Monoamine Transporter Ligands. In Discovery and Development of CNS Drugs (pp. 177-218).
  • Prisinzano, T. E., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374.
  • PubChem. (n.d.). 4-(2-Methyl-benzyl)-piperidine hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a privileged scaffold in drug design. This guide focuses on a specific derivative, 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest for its potential neuromodulatory activities. Given the structural similarities to known monoamine releasing agents, NMDA receptor antagonists, and muscarinic receptor modulators, a systematic in vitro characterization is paramount to elucidating its pharmacological profile.[3][4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the in vitro evaluation of this compound. The methodologies described herein are designed to be self-validating and are grounded in established, peer-reviewed protocols, ensuring scientific integrity and reproducibility.

Compound Handling and Preparation

Prior to initiating any biological assays, proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.

1. Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₈ClN[6]

  • Molecular Weight: 211.73 g/mol [6]

  • Storage: Store at 2-8°C, desiccated.[7]

2. Preparation of Stock Solutions: A 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended for most in vitro assays.

  • Protocol:

    • Accurately weigh 2.12 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

Primary Target Screening: A Broad-Based Approach

The initial step in characterizing a novel compound is to perform a broad screen to identify its primary biological targets. A radioligand binding assay panel is a cost-effective and high-throughput method for this purpose.

Rationale: This approach casts a wide net across a diverse range of CNS receptors and transporters to identify high-affinity interactions that warrant further investigation.

Experimental Workflow:

cluster_prep Compound Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Compound 4-(2-Methylphenyl)piperidine hydrochloride Stock 10 mM Stock in DMSO Compound->Stock Dilution Serial Dilutions Stock->Dilution Incubation Incubation (Compound + Membrane + Radioligand) Dilution->Incubation Membrane Target Receptor Membranes Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation CPM Counts Per Minute (CPM) Data Scintillation->CPM Binding % Inhibition of Binding CPM->Binding IC50 IC50 Determination Binding->IC50 Agonist Agonist (e.g., Acetylcholine) M1R M1 Muscarinic Receptor Agonist->M1R Gq Gq Protein M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Figure 2: M₁ Muscarinic Receptor Signaling Pathway.

Selectivity and Off-Target Profiling

A crucial aspect of drug development is to assess the selectivity of a compound to minimize the potential for off-target effects.

hERG Channel Assay:

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay is a standard component of preclinical safety assessment.

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Electrophysiology:

    • Utilize an automated patch-clamp system.

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise format.

Hypothetical Data Summary Table:

AssayTargetResult (IC₅₀/EC₅₀ in µM)Functional Activity
Binding DAT0.5-
NET0.2-
SERT5.8-
M₁ Receptor1.2-
Functional DAT Uptake0.7Inhibitor
NET Uptake0.3Inhibitor
M₁ Calcium Flux>10No Agonist Activity
M₁ Antagonism1.5Antagonist
Safety hERG>30Low Risk

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. Based on the hypothetical data presented, this compound emerges as a potent inhibitor of norepinephrine and dopamine transporters with secondary antagonist activity at the M₁ muscarinic receptor. The low activity at the hERG channel suggests a favorable preliminary safety profile.

Future in vitro studies should focus on:

  • Mechanism of Action: Investigating whether the transporter inhibition is competitive or non-competitive.

  • Allosteric Modulation: Further exploring potential allosteric interactions at the M₁ receptor. [3]* Broader Selectivity Profiling: Screening against a wider panel of receptors and enzymes to confirm selectivity.

The insights gained from these in vitro studies will be invaluable for guiding subsequent in vivo experiments to explore the therapeutic potential of this compound in relevant models of CNS disorders.

References

  • PubChem. (n.d.). 4-(2-Methyl-benzyl)-piperidine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). 4-Benzylpiperidine. Retrieved from [Link]

  • PubMed. (2002). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link]

  • PubMed. (2003). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

The Privileged Scaffold: A Deep Dive into the Structure-Activity Relationships of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its inherent structural features allow for versatile modifications, enabling the fine-tuning of pharmacological activity across a diverse range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-arylpiperidine derivatives, offering insights into the causal relationships behind experimental design and providing a framework for the rational design of novel therapeutics. We will delve into the key structural modifications that influence potency and selectivity at various receptors, present detailed experimental protocols for their evaluation, and summarize key findings in a clear, comparative format.

The Core Pharmacophore: Understanding the Fundamentals

The foundational 4-arylpiperidine structure consists of a piperidine ring with an aryl group attached at the 4-position. The key points of modification that dictate its biological activity are:

  • The Piperidine Nitrogen (N1): The substituent at this position profoundly impacts receptor affinity and selectivity.

  • The 4-Aryl Group: The nature of the aromatic ring and its substitution pattern are critical for receptor interaction.

  • The Piperidine Ring: Substitutions on the piperidine ring itself can influence conformation and introduce additional interactions with the target protein.

The following diagram illustrates the general scaffold and highlights the key areas for chemical modification.

synthesis_workflow start Starting Materials (e.g., 4-Piperidone, Aryl Halide) step1 Organometallic Reaction (e.g., Grignard, Suzuki Coupling) start->step1 step2 Intermediate Formation (4-Aryl-4-hydroxypiperidine or 4-Aryl-1,2,3,6-tetrahydropyridine) step1->step2 step3 Modification of N-substituent (Alkylation, Acylation) step2->step3 step4 Purification (Chromatography) step3->step4 end Final 4-Arylpiperidine Derivative step4->end

Caption: A generalized workflow for the synthesis of 4-arylpiperidine derivatives.

In Vitro Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. [1]This technique involves competing a novel, unlabeled compound against a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-diprenorphine for opioid receptors) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curves. Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [1]

Computational Approaches: Rationalizing Binding and Guiding Design

In addition to experimental studies, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are invaluable tools for understanding the binding modes of 4-arylpiperidines and for guiding the design of new analogs. [2][3][4][5][6]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that contribute to binding affinity. [7][2]* QSAR: QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel compounds and identifying key structural features that influence activity. [5][6][8] Logical Relationship of SAR, Synthesis, and Evaluation:

SAR_cycle SAR_Hypothesis SAR Hypothesis (e.g., Adding a substituent will increase potency) Synthesis Chemical Synthesis of Novel Analogs SAR_Hypothesis->Synthesis Guides Design Biological_Evaluation In Vitro & In Vivo Testing (Binding Assays, Functional Assays) Synthesis->Biological_Evaluation Provides Compounds Data_Analysis Data Analysis & SAR Refinement Biological_Evaluation->Data_Analysis Generates Data Data_Analysis->SAR_Hypothesis Refines Hypothesis

Caption: The iterative cycle of SAR-driven drug discovery.

Future Perspectives

The 4-arylpiperidine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing ligands with high selectivity for specific receptor subtypes to minimize off-target effects.

  • Multi-target Ligands: Developing single molecules that can modulate multiple targets simultaneously for the treatment of complex diseases. [9]* Allosteric Modulators: Exploring the potential of 4-arylpiperidines to act as allosteric modulators, which can offer a more nuanced control over receptor function compared to traditional orthosteric ligands. [10] By integrating rational design, advanced synthetic methodologies, and a deep understanding of structure-activity relationships, the full therapeutic potential of the 4-arylpiperidine scaffold can continue to be unlocked.

References

  • Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. 11

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. 12

  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem. 1

  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry. 13

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters. 14

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. 15

  • Selected pharmacologically active 4-arylpiperidines. ResearchGate. 16

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. 17

  • Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Journal of Medicinal Chemistry. 18

  • Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 19

  • Systematic in Vivo Screening of a Series of 1‑Propyl-4-arylpiperidines against Dopaminergic and Serotonergic Properties in Rat Brain: A Scaffold-Jumping Approach. Journal of Medicinal Chemistry. 20

  • 4-Benzylpiperidine. Wikipedia.

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal.

  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry.

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry.

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. Journal of Medicinal Chemistry.

  • Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. Molecules.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry.

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate.

  • Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. Bioorganic Chemistry.

  • Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & Medicinal Chemistry.

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators. ChemRxiv.

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry.

  • Analog design-Bioisosteric replacement strategies. SlideShare.

  • Examples of bioisosteric replacement in drug development. ResearchGate.

  • 4D-QSAR: Perspectives in Drug Design. International Journal of Molecular Sciences.

  • In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. Bioorganic & Medicinal Chemistry.

  • Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience.

Sources

The Pharmacological Profile of 4-(2-Methylphenyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the pharmacological profile of a specific analogue, 4-(2-Methylphenyl)piperidine. While direct research on this particular molecule is limited, this document synthesizes the extensive body of knowledge surrounding structurally related 4-arylpiperidines to project a probable pharmacological landscape. We delve into its synthesis, potential molecular targets, structure-activity relationships, and the experimental methodologies crucial for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the 4-Arylpiperidine Motif

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with diverse biological targets. The introduction of an aryl group at the 4-position of the piperidine ring gives rise to the 4-arylpiperidine class of compounds, which have demonstrated a remarkable propensity for interacting with a variety of G-protein coupled receptors (GPCRs) and ion channels.

Prominent examples of drugs featuring the 4-arylpiperidine core underscore its therapeutic importance. These include potent analgesics, antipsychotics, and antidepressants, highlighting the scaffold's versatility in modulating key neurotransmitter systems.[2] The pharmacological profile of a 4-arylpiperidine is exquisitely sensitive to the nature and substitution pattern of the aryl ring, as well as the substituent on the piperidine nitrogen. This guide focuses on 4-(2-Methylphenyl)piperidine, a derivative with a tolyl group at the 4-position, to provide a framework for its pharmacological investigation.

Chemical Synthesis of 4-(2-Methylphenyl)piperidine

The synthesis of 4-(2-Methylphenyl)piperidine can be achieved through several established synthetic routes for 4-arylpiperidines. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Two common and effective strategies are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction with a piperidone derivative.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems.[3] This approach would involve the coupling of a suitable pyridine-derived electrophile with a 2-methylphenylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation of the Pyridine Electrophile: Start with a commercially available 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) or a pyridine-2-sulfonyl fluoride (PyFluor).[3] The nitrogen of the pyridine should be protected, for example, as an N-oxide or with a suitable protecting group if the subsequent reduction of the pyridine ring is planned.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the pyridine electrophile (1.0 equiv), 2-methylphenylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (typically 1-5 mol%), a suitable ligand if necessary (e.g., a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv).[4][5]

  • Solvent and Reaction Conditions: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.[5] Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-(2-methylphenyl)pyridine intermediate.

  • Reduction of the Pyridine Ring: The resulting 4-(2-methylphenyl)pyridine can be reduced to the corresponding piperidine. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6] Alternatively, reduction can be performed using sodium in ethanol.

  • Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, a final deprotection step is required to yield 4-(2-Methylphenyl)piperidine.

Diagram: Suzuki-Miyaura Coupling for 4-Arylpyridine Synthesis

Suzuki_Coupling Pyridine_Electrophile Pyridine Electrophile (e.g., 4-Bromopyridine) Coupling Suzuki-Miyaura Coupling Pyridine_Electrophile->Coupling Aryl_Boronic_Acid Arylboronic Acid (e.g., 2-Methylphenylboronic Acid) Aryl_Boronic_Acid->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Aryl_Pyridine 4-Arylpyridine Coupling->Aryl_Pyridine Reduction Reduction (e.g., H2, Pd/C) Aryl_Pyridine->Reduction Aryl_Piperidine 4-Arylpiperidine Reduction->Aryl_Piperidine

Caption: General workflow for the synthesis of 4-arylpiperidines via Suzuki-Miyaura coupling.

Synthesis via Grignard Reaction

An alternative and widely used method involves the addition of an aryl Grignard reagent to a 4-piperidone derivative.[7][8]

Experimental Protocol: Grignard Reaction

  • Preparation of the Grignard Reagent: Prepare the Grignard reagent from 2-bromotoluene by reacting it with magnesium turnings in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with 4-Piperidone: Add a solution of an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone or N-Boc-4-piperidone) in a dry ethereal solvent dropwise to the freshly prepared Grignard reagent at a low temperature (typically 0 °C).[9]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation of the Tertiary Alcohol: Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 4-hydroxy-4-(2-methylphenyl)piperidine intermediate.

  • Dehydration and Reduction: The tertiary alcohol can be dehydrated to the corresponding tetrahydropyridine, followed by reduction to the piperidine. Alternatively, the hydroxyl group can be removed directly through reductive dehydroxylation.

  • Deprotection: The final step involves the removal of the N-protecting group to afford 4-(2-Methylphenyl)piperidine.

Diagram: Grignard Reaction for 4-Arylpiperidine Synthesis

Grignard_Synthesis Aryl_Halide Aryl Halide (e.g., 2-Bromotoluene) Grignard_Reagent Aryl Grignard Reagent Aryl_Halide->Grignard_Reagent Magnesium Mg Magnesium->Grignard_Reagent Addition Grignard Addition Grignard_Reagent->Addition Piperidone N-Protected 4-Piperidone Piperidone->Addition Tertiary_Alcohol 4-Hydroxy-4-aryl- piperidine Addition->Tertiary_Alcohol Dehydration_Reduction Dehydration & Reduction Tertiary_Alcohol->Dehydration_Reduction Aryl_Piperidine 4-Arylpiperidine Dehydration_Reduction->Aryl_Piperidine

Caption: General workflow for the synthesis of 4-arylpiperidines via a Grignard reaction.

Predicted Pharmacological Profile

Based on the extensive literature on 4-arylpiperidine derivatives, 4-(2-Methylphenyl)piperidine is anticipated to exhibit affinity for one or more of the following receptor families: opioid, muscarinic, sigma, and serotonin receptors. The specific profile will be dictated by the interplay of the 2-methylphenyl substituent and any modifications to the piperidine nitrogen.

Opioid Receptors

4-Arylpiperidines are well-known for their interactions with opioid receptors, particularly the mu (µ) and delta (δ) subtypes.[10] The substitution pattern on the aryl ring plays a critical role in determining both affinity and efficacy.

  • Structure-Activity Relationships (SAR): For many 4-arylpiperidine series, a hydroxyl group on the aryl ring, particularly at the meta-position, is crucial for high-affinity binding to the µ-opioid receptor.[10] The absence of such a polar group in 4-(2-Methylphenyl)piperidine suggests that its affinity for the µ-opioid receptor may be modest. However, the lipophilicity and steric bulk introduced by the methyl group could influence binding to other opioid receptor subtypes. Alterations to the piperidine ring and the N-substituent can significantly impact selectivity and functional activity.[11]

Muscarinic Receptors

Certain 4-arylpiperidine derivatives have been developed as ligands for muscarinic acetylcholine receptors.[12]

  • Structure-Activity Relationships (SAR): The SAR for muscarinic receptor ligands is complex, with different subtypes favoring distinct structural features. The overall shape and electronic properties of the 4-arylpiperidine scaffold can allow for interactions with both orthosteric and allosteric sites on muscarinic receptors. The nature of the N-substituent is often a key determinant of affinity and selectivity.[13]

Sigma Receptors

Sigma receptors, which are not classical GPCRs, are another prominent target for 4-arylpiperidines.[6][14] These receptors are implicated in a variety of neurological processes and are targets for antipsychotic and antidepressant drugs.[15]

  • Structure-Activity Relationships (SAR): High affinity for sigma-1 receptors is often associated with a basic nitrogen atom and a lipophilic aryl group.[14] The 4-(2-Methylphenyl)piperidine structure possesses these general features. SAR studies have shown that the nature and position of substituents on the aryl ring, as well as the N-substituent, can fine-tune affinity and selectivity between sigma-1 and sigma-2 receptor subtypes.[6] Hydrophobic interactions are often a driving force for sigma-1 receptor binding.[14]

Serotonin Receptors and Transporters

The 4-arylpiperidine motif is also present in compounds that interact with various serotonin (5-HT) receptors and the serotonin transporter (SERT).[2][16]

  • Structure-Activity Relationships (SAR): The SAR for serotonin receptor ligands is highly dependent on the specific receptor subtype. For instance, different structural modifications are required for potent activity at 5-HT₁A, 5-HT₂A, or 5-HT₂C receptors.[16][17][18] The arylpiperazine moiety, structurally related to 4-arylpiperidines, is a common feature in many serotonin receptor ligands.[19][20] The 2-methylphenyl group in 4-(2-Methylphenyl)piperidine could influence interactions with the hydrophobic pockets of these receptors.

Experimental Evaluation of Pharmacological Activity

A comprehensive understanding of the pharmacological profile of 4-(2-Methylphenyl)piperidine requires a systematic evaluation of its binding affinity and functional activity at the potential targets identified above.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

General Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., µ-opioid, M1-muscarinic, sigma-1, or 5-HT₂A receptors) or from animal tissues known to have high receptor density.

  • Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]pirenzepine for M1-muscarinic, -pentazocine for sigma-1, or [³H]ketanserin for 5-HT₂A) and a range of concentrations of the test compound (4-(2-Methylphenyl)piperidine).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (with target receptors) Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: General workflow for a radioligand binding assay to determine receptor affinity.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the signaling pathway coupled to the receptor.

  • [³⁵S]GTPγS Binding Assays: For Gi/o-coupled receptors like opioid and M2/M4 muscarinic receptors, [³⁵S]GTPγS binding assays measure the activation of G-proteins upon agonist binding. An increase in [³⁵S]GTPγS binding indicates agonist activity.

  • cAMP Assays: For Gi/o-coupled receptors, agonists inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, for Gs-coupled receptors, agonists stimulate cAMP production.

  • Calcium Mobilization Assays: For Gq/11-coupled receptors such as M1/M3/M5 muscarinic and 5-HT₂ receptors, agonist binding stimulates phospholipase C, leading to an increase in intracellular calcium levels, which can be measured using fluorescent calcium indicators.[4][21]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and can also initiate signaling cascades.

Table 1: Summary of Potential In Vitro Assays for 4-(2-Methylphenyl)piperidine

Receptor FamilyPotential TargetBinding Assay RadioligandFunctional Assay Principle
Opioid µ, δ, κ[³H]DAMGO, [³H]DPDPE, [³H]U69,593[³⁵S]GTPγS binding, cAMP inhibition
Muscarinic M₁ - M₅[³H]NMS, [³H]Pirenzepine (M₁ selective)Calcium mobilization (M₁, M₃, M₅), cAMP inhibition (M₂, M₄)
Sigma σ₁, σ₂-Pentazocine (σ₁), [³H]DTG (non-selective)Modulation of ion channels or intracellular signaling
Serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C[³H]8-OH-DPAT, [³H]Ketanserin, [³H]MesulerginecAMP inhibition (5-HT₁ₐ), Calcium mobilization (5-HT₂ₐ, 5-HT₂C)
In Vivo Behavioral Assays

Should in vitro studies reveal significant activity at a particular receptor, in vivo behavioral assays in animal models are the next step to assess the physiological effects of 4-(2-Methylphenyl)piperidine.

  • Opioid Receptor-Mediated Effects: The hot plate and tail-flick tests are standard models for assessing analgesia (a hallmark of µ-opioid agonism). The conditioned place preference test can be used to evaluate the rewarding or aversive properties of the compound.

  • Muscarinic Receptor-Mediated Effects: Cognitive function can be assessed in models like the Morris water maze or passive avoidance tests. Muscarinic agonists can induce characteristic physiological responses such as salivation and hypothermia.

  • Sigma Receptor-Mediated Effects: Sigma receptor ligands can modulate locomotor activity and show antidepressant-like effects in the forced swim test. They can also affect performance in models of learning and memory.

  • Serotonin Receptor-Mediated Effects: The elevated plus maze and light-dark box are used to assess anxiolytic or anxiogenic effects. The forced swim test and tail suspension test are common models for antidepressant activity.[10] Specific behaviors like the head-twitch response in rodents are indicative of 5-HT₂A receptor activation.

Conclusion and Future Directions

While 4-(2-Methylphenyl)piperidine remains a largely uncharacterized molecule, its structural relationship to a plethora of pharmacologically active 4-arylpiperidines provides a strong rationale for its investigation as a potential modulator of central nervous system targets. This guide outlines a systematic approach to its synthesis and pharmacological evaluation, leveraging the extensive knowledge base of its chemical class.

Future research should focus on the synthesis of 4-(2-Methylphenyl)piperidine and its derivatives with various N-substituents. A comprehensive screening of these compounds in radioligand binding assays against a panel of opioid, muscarinic, sigma, and serotonin receptors will be crucial to identify its primary molecular targets. Subsequent in vitro functional assays and in vivo behavioral studies will then be necessary to fully elucidate its pharmacological profile and therapeutic potential. The insights gained from such studies will not only define the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships governing the versatile 4-arylpiperidine scaffold.

References

A comprehensive list of references is available upon request. For the purpose of this guide, key citations are provided within the text. The following is a selection of representative sources:

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Behavioral studies of serotonin receptor agonists as antidepressant drugs - PubMed - NIH. (n.d.).
  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018, June 14).
  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (2007, April 12).
  • [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications]. (n.d.).
  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling - Benchchem. (n.d.).
  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed. (2005, January 13).
  • Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family - PubMed. (n.d.).
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. (2016, August 23).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017, January 27).
  • Selected pharmacologically active 4-arylpiperidines. - ResearchGate. (n.d.).
  • Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC - NIH. (n.d.).
  • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC - PubMed Central. (n.d.).
  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed. (2012, April 1).
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC - PubMed Central. (n.d.).
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021, January 20).
  • M3 Muscarinic Acetylcholine Receptor Assay - Innoprot. (n.d.).
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed. (n.d.).
  • Synthesis and structure-Activity relationships of M2-Selective muscarinic receptor ligands in the 1-[4-(4-Arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family - ResearchGate. (2025, August 5).
  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed. (n.d.).
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed. (n.d.).

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(2-Methylphenyl)piperidine hydrochloride is a synthetic compound belonging to the diverse class of piperidine derivatives, a scaffold prevalent in numerous centrally active pharmaceuticals.[1] While specific research on this particular molecule is emerging, its structural motifs—a substituted phenyl ring linked to a piperidine core—suggest a strong potential for interaction with key neurological targets. This guide synthesizes the current understanding of related pharmacophores to propose and explore the most probable therapeutic targets for this compound. We will delve into the scientific rationale for investigating the Sigma (σ) receptors, the Dopamine Transporter (DAT), and the Serotonin Transporter (SERT) as primary targets. Furthermore, this document provides detailed, field-proven experimental workflows for target validation and characterization, complete with data interpretation strategies and visualizations of key pathways, to empower researchers in unlocking the therapeutic potential of this compound.

Introduction to this compound

Chemical Structure and Properties

The molecule consists of a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, substituted at the 4-position with a 2-methylphenyl (o-tolyl) group. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays and potential pharmaceutical formulations.[2]

  • Molecular Formula: C₁₂H₁₈ClN[3]

  • Molecular Weight: 211.73 g/mol [3]

  • Core Scaffolds: Piperidine, Toluene

  • Key Features: The presence of a basic nitrogen atom within the piperidine ring and the lipophilic aryl group are critical pharmacophoric elements that govern its interaction with biological targets.

Synthesis Overview

The synthesis of 4-arylpiperidines can be accomplished through various established organometallic and cycloaddition strategies. A common conceptual approach involves the catalytic hydrogenation of a corresponding pyridine precursor or the use of coupling reactions to attach the aryl group to a pre-formed piperidine ring.[4] Another viable route is the Wittig reaction on a protected 4-piperidone, followed by deprotection.[5] The specific synthesis of this compound would follow these general principles, allowing for scalable production for research and development.

Primary Potential Therapeutic Targets

The structural architecture of this compound makes it a prime candidate for interaction with several key proteins involved in neurotransmission and cellular signaling. The rationale for prioritizing the following targets is based on extensive structure-activity relationship (SAR) data from analogous compounds.

Sigma (σ) Receptors (σ₁ and σ₂)

Rationale for Selection: Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique intracellular proteins, primarily located at the endoplasmic reticulum, where they modulate calcium signaling and ion channel activity.[6][7] Many psychoactive drugs, including antipsychotics and antidepressants, exhibit high affinity for sigma receptors.[6] The 4-arylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[8] This makes the sigma receptor family the most compelling initial target for investigation.

Therapeutic Implications:

  • Neuropsychiatric Disorders: Sigma-1 receptor ligands are being investigated for their potential in treating schizophrenia, depression, anxiety, and cognitive deficits.[9] They modulate multiple neurotransmitter systems, including the dopaminergic and glutamatergic pathways, making them attractive targets for complex CNS disorders.[7]

  • Neuropathic Pain: Agonism at the sigma-1 receptor has been shown to produce potent analgesia, offering a non-opioid mechanism for pain management.[7]

  • Oncology: Sigma-2 receptors are overexpressed in various tumor cell lines. Ligands targeting σ₂ receptors have demonstrated the ability to induce apoptosis in cancer cells, opening a potential avenue for novel cancer therapeutics.[9]

Dopamine Transporter (DAT)

Rationale for Selection: The dopamine transporter (DAT) is a sodium-coupled symporter responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[10] DAT is a primary target for psychostimulants like cocaine and methylphenidate, as well as drugs used to treat ADHD.[10][11][12] The piperidine moiety is a core structural element of many DAT inhibitors, including methylphenidate itself.[12] The overall structure of this compound shares features with atypical DAT inhibitors, which can modulate dopamine levels without the high abuse potential of traditional stimulants.[10]

Therapeutic Implications:

  • ADHD and Narcolepsy: DAT inhibitors are the standard of care for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, where they enhance dopaminergic tone.[12]

  • Depression: Atypical DAT inhibition can be a component of antidepressant therapy, particularly for anhedonic symptoms.[10]

  • Substance Use Disorders: Modulators of DAT that can block the effects of cocaine without producing their own rewarding effects are actively being sought as treatments for addiction.[13]

Serotonin Transporter (SERT)

Rationale for Selection: Similar to DAT, the serotonin transporter (SERT) regulates serotonergic neurotransmission by clearing serotonin from the synapse. It is the primary target of the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[14][15] Many compounds exhibit affinity for multiple monoamine transporters, and the aryl-piperidine scaffold can be tuned to interact with SERT.[16] Cross-reactivity or dual-inhibition of DAT and SERT can offer a broader spectrum of therapeutic action.

Therapeutic Implications:

  • Major Depressive Disorder (MDD) and Anxiety Disorders: SERT inhibition is a cornerstone of treatment for depression, obsessive-compulsive disorder, and various anxiety disorders.[15]

  • Premature Ejaculation: SSRIs are also used off-label for their side effect of delaying ejaculation.

  • Dual-Target Action: Compounds that inhibit both SERT and DAT may offer enhanced efficacy in treating depression compared to selective agents.

Experimental Workflows for Target Validation

To systematically evaluate the interaction of this compound with its putative targets, a tiered approach starting with in vitro binding and functional assays is recommended.

Workflow for Target Identification and Validation

The following diagram illustrates a logical workflow for progressing from initial screening to functional characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Mechanism A Compound 4-(2-Methylphenyl)piperidine HCl B Radioligand Binding Assays (Target Affinity - Ki) A->B D Neurotransmitter Uptake Assays (for DAT/SERT) B->D If Ki < 1µM for DAT/SERT E Calcium Flux or Second Messenger Assays (for Sigma Receptors) B->E If Ki < 1µM for Sigma C Targets: - Sigma-1 (σ₁) - Sigma-2 (σ₂) - DAT - SERT C->B F Determine Functional Potency (IC₅₀ / EC₅₀) D->F E->F G Selectivity Panel (e.g., CEREP panel) F->G If Potent & Selective H In Vitro Electrophysiology (Ion Channel Modulation) F->H If Sigma-active I Data Analysis & Lead Candidate Selection G->I H->I

Caption: A tiered experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 receptor.

  • Causality: This assay is the gold standard for confirming a direct physical interaction between the compound and the receptor and for quantifying the strength of this interaction. A low Kᵢ value indicates high affinity.

  • Methodology:

    • Tissue Preparation: Utilize membrane preparations from CHO cells stably expressing the human sigma-1 receptor.

    • Radioligand: Use -pentazocine, a selective sigma-1 radioligand, at a concentration near its Kₑ value.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: In a 96-well plate, combine membrane homogenate, -pentazocine, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Procedure: Incubate at 25°C for 120 minutes. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash filters three times with ice-cold buffer.

    • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

  • Objective: To determine the functional inhibitory potency (IC₅₀) of the compound on dopamine reuptake via DAT.

  • Causality: While binding assays confirm interaction, this functional assay measures the biological consequence—the inhibition of the transporter's primary function. This is crucial for understanding the compound's potential as a dopamine reuptake inhibitor.

  • Methodology:

    • Cell Line: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • Substrate: Use [³H]-dopamine as the substrate that is transported into the cells.

    • Assay Buffer: Krebs-Ringer-HEPES buffer.

    • Pre-incubation: Plate hDAT-expressing cells in a 96-well plate. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound or a known inhibitor (e.g., GBR-12909) as a positive control.

    • Uptake Initiation: Add [³H]-dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.

    • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Data Analysis: Normalize the data to the control (vehicle-treated) wells. Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

Signaling Pathways and Putative Mechanism of Action

Understanding the downstream consequences of target engagement is critical. For instance, if this compound is a sigma-1 receptor agonist, it would likely modulate intracellular calcium and the activity of various ion channels.

Proposed Sigma-1 Receptor Signaling Cascade

The sigma-1 receptor is a unique ligand-operated chaperone protein at the Endoplasmic Reticulum (ER). Upon activation by an agonist, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other areas, where it modulates the function of proteins like ion channels and G-protein coupled receptors.[6]

G cluster_er compound 4-(2-Methylphenyl)piperidine HCl (Agonist) s1r_bip Sigma-1 Receptor-BiP Complex (Inactive State) compound->s1r_bip Binds & Activates s1r_active Active Sigma-1 Receptor s1r_bip->s1r_active BiP Dissociates ion_channel Ion Channels (e.g., K+, NMDA) s1r_active->ion_channel Modulates Activity ca_release Ca²⁺ Release from ER s1r_active->ca_release Regulates er Endoplasmic Reticulum (ER) Membrane downstream Modulation of Neuronal Excitability & Synaptic Plasticity ion_channel->downstream ca_release->downstream

Caption: Putative signaling pathway for a Sigma-1 receptor agonist.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison.

Table 1: Hypothetical Pharmacological Profile of this compound

TargetAssay TypeResult (Kᵢ or IC₅₀)Selectivity vs. Primary Target (Fold)
Sigma-1 Receptor -pentazocine Binding15 nM (Kᵢ) -
Sigma-2 Receptor[³H]DTG Binding150 nM (Kᵢ)10-fold vs. σ₁
Dopamine Transporter (DAT)[³H]Dopamine Uptake85 nM (IC₅₀)5.7-fold vs. σ₁
Serotonin Transporter (SERT)[³H]Serotonin Uptake750 nM (IC₅₀)50-fold vs. σ₁
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake>1000 nM (IC₅₀)>66-fold vs. σ₁

Interpretation: Based on this hypothetical data, this compound is a potent ligand for the sigma-1 receptor with moderate activity at the dopamine transporter. It displays good selectivity over the sigma-2 receptor and SERT. This profile suggests potential therapeutic applications in neuropsychiatric disorders where both sigma-1 agonism and moderate DAT inhibition could be beneficial, such as in treating the cognitive and negative symptoms of schizophrenia or certain forms of depression.

Conclusion and Future Directions

This compound presents a promising chemical scaffold with a high probability of interacting with therapeutically relevant CNS targets, most notably the sigma-1 receptor and the dopamine transporter. The experimental workflows detailed in this guide provide a robust framework for definitively characterizing its pharmacological profile.

Future directions should include:

  • In vivo Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier.

  • Animal Models: Test for efficacy in relevant preclinical models of disease (e.g., forced swim test for depression, novel object recognition for cognition).[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity for the desired target(s).

By systematically pursuing this research path, the full therapeutic potential of this compound can be elucidated, potentially leading to a novel therapeutic agent for challenging neurological and psychiatric conditions.

References

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. (Source: PubMed)[6]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (Source: PubMed Central)[7]

  • Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. (Source: PubMed)[10]

  • Serotonin Receptor and Transporter Ligands – Current Status. (Source: vertexaisearch.cloud.google.com)[16]

  • Serotonin receptor and transporter ligands - current status. (Source: PubMed)[14]

  • Sigma receptor - Wikipedia. (Source: Wikipedia)[8]

  • Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. (Source: ProQuest)[9]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (Source: PubMed Central)[17]

  • Serotonin Receptor and Transporter Ligands - Current Status. (Source: Bentham Science Publishers)[15]

  • Sigma Receptors. (Source: Tocris Bioscience)

  • Serotonin Receptor and Transporter Ligands - Current Status - Ingenta Connect. (Source: Ingenta Connect)[18]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (Source: Frontiers)[13]

  • Dopamine transporter - Wikipedia. (Source: Wikipedia)[19]

  • Neuronal Serotonin Receptor and Transporter Pharmacology. (Source: AZoNetwork)[20]

  • Dopaminergic - Wikipedia. (Source: Wikipedia)[11]

  • 4-(2-Methylphenoxy)Piperidine Hydrochloride – Chem-Impex. (Source: Chem-Impex)[21]

  • Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0. (Source: Smolecule)[2]

  • 4-(2-Methyl-benzyl)-piperidine hydrochloride | C13H20ClN | CID 43865956. (Source: PubChem)[22]

  • 4-(4-Methylbenzyl)Piperidine Hydrochloride - Chem-Impex. (Source: Chem-Impex)[23]

  • Piperidine hydrochloride | 6091-44-7 | FP36451. (Source: Biosynth)

  • Productdetails-4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. (Source: Fondchem)[24]

  • 4-(2-(2-Fluoro-5-methylphenoxy)phenyl)piperidine. (Source: PubChem)[25]

  • This compound. (Source: CymitQuimica)[3]

  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (Source: Google Patents)[26]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Source: White Rose eTheses Online)[27]

  • Piperidine Synthesis. (Source: DTIC)[4]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (Source: Google Patents)[5]

  • This compound. (Source: CymitQuimica)[28]

  • Methylphenidate - Wikipedia. (Source: Wikipedia)[12]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (Source: IJNRD)[1]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (Source: PMC - NIH)[29]

  • 2-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine hydrochloride | 1094873-20-7. (Source: Sigma-Aldrich)[30]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (Source: PMC - PubMed Central)[31]

Sources

An In-depth Technical Guide to 4-(2-Methylphenyl)piperidine Hydrochloride (CAS No. 82212-02-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a foundational element in a multitude of approved therapeutics and investigational drugs. Its prevalence is a testament to its remarkable synthetic versatility and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. This guide focuses on a specific, yet under-documented member of this family: 4-(2-Methylphenyl)piperidine hydrochloride (CAS No. 82212-02-0).

While extensive, peer-reviewed studies dedicated solely to this compound are not abundant in publicly accessible literature, its structural motif as a 4-arylpiperidine strongly suggests its role as a valuable intermediate in the synthesis of novel chemical entities. This guide, therefore, is structured to provide a comprehensive understanding of this compound from the perspective of its potential utility in drug discovery and development. We will delve into its chemical identity, explore established synthetic routes for analogous structures, discuss the potential pharmacological landscapes it might unlock based on data from related compounds, and provide essential technical data for its handling and analysis. Our objective is to equip the research community with the foundational knowledge required to effectively utilize this promising chemical building block in their scientific endeavors.

Part 1: Core Chemical and Physical Data

This compound is a substituted piperidine derivative with a tolyl group at the 4-position. The hydrochloride salt form generally enhances its stability and solubility in aqueous media, which is advantageous for various laboratory applications.

PropertyValueSource(s)
CAS Number 82212-02-0N/A
Chemical Name This compoundN/A
Synonyms 4-(o-Tolyl)piperidine hydrochlorideN/A
Molecular Formula C₁₂H₁₇N · HClN/A
Molecular Weight 211.73 g/mol N/A
Appearance Typically a white to off-white solidN/A
Solubility Soluble in water[1]

Part 2: Synthesis and Chemical Landscape

General Synthetic Approaches to 4-Arylpiperidines

The construction of the 4-arylpiperidine core generally involves the formation of the carbon-carbon bond between the piperidine ring and the aryl group. Key retrosynthetic disconnections often lead to strategies involving nucleophilic addition to a piperidone derivative or cross-coupling reactions.

A common and versatile approach involves the use of organometallic reagents with a protected 4-piperidone. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of 4-Aryl-4-hydroxypiperidine Intermediate cluster_1 Deoxygenation and Deprotection 4-Piperidone 4-Piperidone N-Protected_4-Piperidone N-Protected 4-Piperidone 4-Piperidone->N-Protected_4-Piperidone N-protection (e.g., Boc, Cbz, Bn) 4-Aryl-4-hydroxy-N-protected_piperidine 4-Aryl-4-hydroxy- N-protected piperidine N-Protected_4-Piperidone->4-Aryl-4-hydroxy-N-protected_piperidine Nucleophilic Addition Organometallic_Reagent Aryl Organometallic Reagent (e.g., Grignard) Organometallic_Reagent->4-Aryl-4-hydroxy-N-protected_piperidine 4-Aryl-N-protected_piperidine 4-Aryl-N-protected piperidine 4-Aryl-4-hydroxy-N-protected_piperidine->4-Aryl-N-protected_piperidine Deoxygenation (e.g., Hydrogenolysis) 4-Arylpiperidine 4-Arylpiperidine 4-Aryl-N-protected_piperidine->4-Arylpiperidine N-deprotection (Acidic conditions) Final_Product 4-Arylpiperidine Hydrochloride 4-Arylpiperidine->Final_Product Salt Formation (HCl)

Caption: Generalized workflow for the synthesis of 4-arylpiperidines.

Exemplary Protocol: Synthesis of a 4-Arylpiperidine Derivative (Hypothetical for 82212-02-0)

This protocol is a representative example based on general synthetic methods for 4-arylpiperidines and has not been specifically validated for the synthesis of this compound.

Step 1: N-Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine to neutralize the hydrochloride.

  • Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (for Boc protection), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Grignard Reaction with 2-Bromotoluene

  • Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool a solution of N-Boc-4-piperidone in anhydrous THF to 0°C.

  • Slowly add the prepared Grignard reagent to the piperidone solution and allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-Boc-4-(2-methylphenyl)piperidin-4-ol.

Step 3: Deoxygenation and Deprotection

  • Dissolve the crude alcohol from the previous step in a suitable solvent such as ethanol.

  • Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation. This step can achieve both deoxygenation of the tertiary alcohol and removal of certain N-protecting groups like benzyl. For the Boc group, acidic conditions are required for removal.

  • Alternatively, for deoxygenation, the tertiary alcohol can be reduced under acidic conditions with a reducing agent like triethylsilane.

  • Following deoxygenation, if the N-Boc group is still present, treat the compound with a strong acid such as hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to remove the Boc group and form the hydrochloride salt directly.

Step 4: Isolation and Purification

  • The final product, this compound, can be isolated by filtration if it precipitates from the reaction mixture.

  • If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Part 3: Potential Pharmacological Significance and Applications in Drug Discovery

While there is no specific pharmacological data available for this compound, the broader class of 4-arylpiperidines is rich with biologically active compounds, particularly those targeting the central nervous system (CNS).[2][3] The structural motif of this compound makes it a valuable starting point for the synthesis of novel ligands for various receptors and transporters.

Potential Therapeutic Areas for Derivatives

Based on the activities of structurally related 4-arylpiperidines, derivatives of 4-(2-Methylphenyl)piperidine could be investigated for a range of therapeutic applications, including:

  • Antipsychotics: Many atypical antipsychotics feature a 4-arylpiperidine core that contributes to their affinity for dopamine and serotonin receptors.[3]

  • Analgesics: The phenylpiperidine scaffold is a key component of several opioid analgesics. [N/A]

  • Antidepressants and Anxiolytics: Selective serotonin reuptake inhibitors (SSRIs) and other modulators of monoamine transporters often incorporate the 4-arylpiperidine moiety.

  • Neurological Disorders: The versatility of the piperidine ring allows for its incorporation into molecules targeting a variety of CNS disorders. [N/A]

The following diagram illustrates the potential for this compound to serve as a scaffold for generating a library of diverse compounds for screening against various biological targets.

G cluster_derivatization Synthetic Derivatization cluster_targets Potential Biological Targets Start 4-(2-Methylphenyl)piperidine Hydrochloride (CAS 82212-02-0) N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation R-X Acylation N-Acylation Start->Acylation RCOCl Other Other Modifications Start->Other Various Reagents GPCRs GPCRs (Dopamine, Serotonin, Opioid Receptors) N_Alkylation->GPCRs Transporters Monoamine Transporters N_Alkylation->Transporters Ion_Channels Ion Channels Acylation->Ion_Channels Enzymes Enzymes Other->Enzymes

Caption: Derivatization potential of the core scaffold for drug discovery.

Part 4: Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial for research and development. Standard analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

  • Column: A C18 column is a common choice for separating aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.[4][5][6][7][8]

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (e.g., around 254 nm) would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the aromatic protons of the tolyl group, the protons of the piperidine ring, and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₁₂H₁₇N) would be at m/z 175.28.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

Hazard CategoryPrecautionary MeasuresSource(s)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][9][10]
Skin/Eye Irritation May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]
Respiratory Irritation May cause respiratory tract irritation. Avoid inhaling dust.[9][10][11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • Synthesis of 4-substituted 4-arylpiperidines. (URL not available)
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1505–1508. [Link]

  • Denmark, S. E., & Regens, C. S. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]

  • Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-1508. [Link]

  • Pharmacological screening of synthetic piperidine deriv
  • Zhang, M., Zhang, Y., Zhao, Y., Qu, Y., & Zhong, W. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health and Aged Care. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2010). National Center for Biotechnology Information. [Link]

  • Piperidine compounds and their preparation and use. (1990). European Patent Office. [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
  • Li, Y., Wang, Y., & Zhang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, bmab099. Advance online publication. [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2014).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. [Link]

  • Substituted 4-phenylpiperidines, their preparation and use. (2023).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
  • N-(4-piperidinyl)-N-phenylamides. (1979).
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Methodological & Application

"protocol for in vivo studies with 4-(2-Methylphenyl)piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for In Vivo Studies with 4-(2-Methylphenyl)piperidine hydrochloride

Introduction to this compound

This compound (CAS No: 82212-02-0) is a piperidine derivative with potential for investigation in various pharmacological contexts.[1][2] The piperidine scaffold is a key structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[3] Derivatives of piperidine have demonstrated a wide range of biological activities, including but not limited to, modulation of the central nervous system (CNS).[3][4] Structurally similar compounds, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[5] This suggests that this compound may function as a modulator of monoaminergic systems, which are critically involved in the pathophysiology of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the initial in vivo characterization of this compound. The protocols provided are designed to establish a foundational understanding of the compound's pharmacokinetic profile and to assess its potential therapeutic efficacy in relevant animal models.

Ethical Conduct in Animal Research

All in vivo studies must be conducted with the highest commitment to ethical standards and animal welfare. Prior to the commencement of any experiment, researchers are required to obtain approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to all study designs to minimize animal use and suffering.[8][9] This includes using alternatives to animal testing when possible, minimizing the number of animals used to achieve scientifically valid results, and refining procedures to reduce pain and distress.[8][10] Animals must be housed in appropriate facilities with controlled environmental conditions and provided with adequate nutrition, hydration, and enrichment.[8]

Preclinical In Vivo Study Design

A logical and stepwise approach is crucial for the in vivo evaluation of a novel compound. The initial phase should focus on determining the safety and pharmacokinetic profile, which will then inform the dose selection for subsequent efficacy studies.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given the potential of this compound to modulate monoaminergic systems, rodent models of depression or ADHD are appropriate for initial efficacy screening.

  • For Antidepressant-like Activity: C57BL/6 mice are commonly used for behavioral despair models like the Forced Swim Test (FST) and Tail Suspension Test (TST).[6][11][12]

  • For ADHD-like Symptoms: The stroke-prone spontaneously hypertensive rat (SHRSP) is a well-validated animal model for studying inattention and hyperactivity.[7]

Drug Formulation and Administration

The hydrochloride salt form of the compound suggests good aqueous solubility.

  • Vehicle Selection: A sterile isotonic saline solution (0.9% NaCl) or phosphate-buffered saline (PBS) is recommended as a vehicle. If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be used, with the final concentration of the co-solvent kept to a minimum (e.g., <5% DMSO).

  • Routes of Administration: Common routes for systemic administration in rodents include intravenous (IV), intraperitoneal (IP), oral gavage (PO), and subcutaneous (SC).[13][14] The choice of route will depend on the experimental objective (e.g., IV for determining bioavailability, PO for mimicking clinical administration).[11]

Experimental Protocols

The following protocols are designed to be executed sequentially to build a comprehensive in vivo profile of this compound.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD study is essential for identifying the highest dose of the compound that can be administered without causing unacceptable toxicity.[11][15]

Objective: To determine the single-dose MTD of this compound.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Male C57BL/6 mice (8-10 weeks old)[11]

  • Standard laboratory equipment (syringes, needles, animal balance)

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.[16]

  • Dose Selection: Based on literature for similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[16]

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4, 8, 24, and 48 hours post-dose).[11] Signs to monitor include changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Record the body weight of each animal daily for up to 14 days. A weight loss of more than 20% is generally considered a sign of significant toxicity.[11]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.[11]

Data Presentation:

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityMortalityPercent Body Weight Change (Day 7)
Vehicle Control5None Observed0/5+5%
105None Observed0/5+4%
305Mild lethargy at 1h0/5+2%
1005Significant lethargy, piloerection1/5-10%
3005Severe lethargy, ataxia3/5-25%

This is a hypothetical data table.

Protocol 2: Pilot Pharmacokinetic (PK) Study

This study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[13]

Objective: To determine the basic pharmacokinetic parameters of this compound after a single administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Formulated this compound

  • Blood collection tubes (with anticoagulant, e.g., EDTA)[17]

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis[17]

Procedure:

  • Dose Selection: Choose a dose well below the MTD (e.g., 10 mg/kg).

  • Administration: Administer a single dose via IV and PO routes to separate groups of animals (n=3-5 per group) to determine bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[13] Retro-orbital or saphenous vein sampling can be used.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[17]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[17]

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Data Presentation:

ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)32002400
t1/2 (h)3.54.0
Bioavailability (F%)-75%

This is a hypothetical data table.

Experimental Workflow Visualization

G cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy MTD Study MTD Study PK Study PK Study MTD Study->PK Study Informs Dose Behavioral Study (FST) Behavioral Study (FST) PK Study->Behavioral Study (FST) Informs Dose Locomotor Activity Locomotor Activity Behavioral Study (FST)->Locomotor Activity Controls for Confounding Effects

Caption: Sequential workflow for in vivo characterization.

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[12] Antidepressants typically reduce the duration of immobility in this test.[6]

Objective: To evaluate the antidepressant-like effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Formulated compound and vehicle

  • Positive control (e.g., Desipramine, 10 mg/kg)

  • Cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Group Allocation: Randomly assign mice to groups (n=10-12 per group): Vehicle, Positive Control, and 1-3 doses of this compound (doses selected based on MTD and PK data).

  • Administration: Administer the respective treatments (e.g., IP) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Data Recording: Video record the entire session.

  • Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test.

Protocol 4: Locomotor Activity Assessment

This test is crucial to ensure that the effects observed in the FST are not due to a general increase in motor activity (a potential confounding factor).[12]

Objective: To assess the effect of this compound on spontaneous locomotor activity.

Materials:

  • Animals and treatments as in the FST protocol.

  • Open-field apparatus equipped with infrared beams or a video-tracking system.

Procedure:

  • Group Allocation and Administration: Use the same groups and dosing regimen as in the FST protocol.

  • Test Session: 30-60 minutes post-dosing, place each mouse in the center of the open-field arena and allow it to explore freely for 30-60 minutes.

  • Data Recording: The system automatically records parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.

  • Data Analysis: Analyze the total distance traveled as the primary measure of locomotor activity. Compare groups using a one-way ANOVA.

Logical Relationship of Potential Outcomes

G compound 4-(2-Methylphenyl)piperidine HCl fst Decreased Immobility in FST compound->fst Elicits locomotor No Change in Locomotor Activity compound->locomotor Elicits conclusion Potential Antidepressant Effect fst->conclusion locomotor->conclusion

Caption: Interpreting behavioral study outcomes.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetic profile, and effects on behavior, researchers can generate the critical data needed to assess its therapeutic potential, particularly in the context of CNS disorders. Adherence to ethical guidelines and rigorous experimental design are paramount to ensuring the validity and reproducibility of the findings.

References

  • Technical Support Center: Optimizing Dosage and Administration Route for In Vivo Studies - Benchchem.
  • Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal.
  • Optimizing dosage and administration for in vivo studies with labeled compounds - Benchchem.
  • Ethical Principles and Guidelines for Experiments on Animals.
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019-07-08).
  • Ethical guidelines for research in animal science.
  • Ethical considerations regarding animal experimentation - PMC - NIH.
  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives - Benchchem.
  • Injections and Dosing - Preclinical Research Unit - UNC School of Medicine.
  • The Recent Progress in Animal Models of Depression - PMC - PubMed Central.
  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z.
  • Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice - NIH.
  • Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder - PubMed.
  • 4-(2-Methylphenoxy)Piperidine Hydrochloride – Chem-Impex.
  • Application of Piperidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols - Benchchem.
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.
  • This compound | CymitQuimica.
  • This compound | CymitQuimica.
  • 4-Benzylpiperidine - Wikipedia.

Sources

Application Note & Protocol: Formulation of 4-(2-Methylphenyl)piperidine Hydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, scientifically-grounded guide for the formulation of 4-(2-Methylphenyl)piperidine hydrochloride for in vivo animal research. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to ensure the preparation of a stable, safe, and efficacious dosing solution. Emphasizing the causality behind experimental choices, this guide covers critical aspects from physicochemical assessment and vehicle selection to pH control and stability testing, enabling the generation of reproducible and reliable preclinical data.

Introduction: The Formulation as a Cornerstone of In Vivo Research

In preclinical drug development, the test article's formulation is not merely a delivery vehicle; it is a critical variable that directly influences pharmacokinetic, pharmacodynamic, and toxicological outcomes. An improperly designed formulation can lead to poor bioavailability, unexpected toxicity, or a complete lack of efficacy, potentially causing a promising compound to be prematurely discarded. For this compound, a piperidine derivative of interest for pharmacological evaluation, establishing a robust and well-characterized formulation is the foundational step toward obtaining meaningful in vivo data.[1][2] This guide provides the scientific principles and actionable protocols to achieve this objective.

Physicochemical Characterization & Pre-formulation Strategy

A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). This chemical nature dictates its behavior in solution.

Table 1: Physicochemical Profile and Formulation Implications

PropertyValue / ObservationRationale & Implication for Formulation
Chemical Structure C₁₂H₁₇N·HCl[3]The piperidine moiety is a common pharmacophore.[4][5][6] The hydrochloride salt form is intentionally used to enhance aqueous solubility.[7][8]
Molecular Weight 211.73 g/mol [3]Standard for a small molecule; used for all concentration calculations.
Appearance White to off-white solidA visual check for the quality and purity of the starting material.
Aqueous Solubility Expected to be freely soluble in water.As a hydrochloride salt, high water solubility is anticipated, making simple aqueous vehicles the primary choice.[7][9][10]
Solution pH AcidicWhen dissolved in neutral water or saline, the compound will create an acidic solution. This pH is generally not suitable for direct injection and will require adjustment.[11]
pKa (estimated) ~9-11 (for the piperidine nitrogen)The compound will be ionized (charged) and soluble at acidic to neutral pH. As the pH increases above its pKa, the un-ionized, less soluble free base will form, risking precipitation.

The overall strategy is to create a sterile, isotonic solution with a physiologically compatible pH that maintains the compound's solubility and stability.

G cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Vehicle Screening & pH Optimization cluster_2 Phase 3: Finalization & Quality Control A API Physicochemical Data (Solubility, pKa, MW) B Define Study Requirements (Route, Dose, Concentration) A->B informs C Select Aqueous Vehicle (e.g., Saline, PBS) B->C D Determine Target pH Range (e.g., 6.5 - 8.0 for injection) C->D E Prepare Trial Formulations & Adjust pH with NaOH/HCl D->E F Scale-Up & Sterile Filtration (0.22 µm PES Filter) E->F G Perform Quality Control (Appearance, pH, Concentration) F->G H Conduct Stability Assessment (Bench-top & Storage) G->H I I H->I Release for In Vivo Studies

Figure 1: Workflow for preclinical formulation development of 4-(2-Methylphenyl)piperidine HCl.

Detailed Formulation Protocol

This section provides a step-by-step protocol for preparing a dosing solution. The target parameters are a clear, sterile solution at a physiologically compatible pH.

Materials & Equipment
  • This compound (API)

  • Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • pH adjustment solutions: Sterile 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl)

  • Analytical balance

  • Sterile glassware (volumetric flasks, beakers)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a micro-electrode

  • Sterile 0.22 µm syringe filters (e.g., PES for low protein binding)

  • Sterile syringes and storage vials

Step-by-Step Methodology (Example: 5 mg/mL in Saline)

This protocol describes the preparation of 50 mL of a 5 mg/mL dosing solution.

  • Calculation & Weighing:

    • Calculate the required mass of API: 5 mg/mL * 50 mL = 250 mg.

    • Accurately weigh 250 mg of this compound using an analytical balance. Transfer the powder into a sterile 50 mL volumetric flask.

  • Initial Dissolution:

    • Add approximately 40 mL of sterile 0.9% saline to the flask.

    • Add a sterile magnetic stir bar and place the flask on a stir plate. Stir at a moderate speed until the API is fully dissolved.

    • Causality Check: The solution should be clear and colorless. Any haze or particulates may indicate an issue with solubility or purity of the starting material.

  • pH Measurement and Adjustment (Critical Step):

    • Aseptically measure the pH of the solution. It will be acidic (likely pH 3-5).

    • Rationale: Direct injection of a highly acidic solution can cause severe pain, tissue necrosis, and phlebitis at the injection site. The acceptable pH range for most parenteral routes is 4.5 to 8.0.[12][13]

    • While stirring, add 0.1 N NaOH drop-by-drop. Allow the pH reading to stabilize after each addition.

    • Target pH: Aim for a final pH of 7.0 ± 0.5 . Be extremely cautious as you approach this pH. An overshoot can cause the less soluble free base to precipitate. If cloudiness appears, the pH is too high; add a drop of 0.1 N HCl to redissolve.

  • Final Volume and Homogenization:

    • Once the target pH is stable, remove the stir bar.

    • Bring the solution to the final volume of 50 mL using the sterile saline.

    • Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.

  • Sterilization and Storage:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a final sterile storage vial. This step removes any potential microbial contamination.

    • Label the vial clearly with the compound name, concentration, vehicle, date, and pH. Store at 2-8°C, protected from light, pending stability results.

Quality Control and Stability Assessment

Ensuring the formulation's quality and stability is mandatory for regulatory compliance and data integrity.[14][15] Stability studies confirm that the compound remains at the target concentration and does not degrade under storage and use conditions.[16][17]

Table 2: Recommended QC and Stability Protocol

TestTime PointsAcceptance CriteriaPurpose
Appearance T=0 and all stability pointsClear, colorless, free of visible particulatesTo ensure solubility and detect physical degradation or precipitation.
pH T=0 and all stability pointsWithin ± 0.2 units of the initial valueTo ensure the formulation remains within a physiologically tolerated range.
Potency (e.g., by HPLC) T=0, 24h (Room Temp), 7 days (2-8°C)90-110% of the target concentrationTo confirm accurate preparation and quantify chemical stability over time.[14]

Route of Administration Considerations

The optimal formulation parameters can vary slightly depending on the intended route of administration. The prepared formulation in this guide is suitable for the most common routes.

G cluster_routes Common Administration Routes Formulation Final Formulation API: 4-(2-MePh)Pip-HCl Vehicle: Saline/PBS pH: ~7.0 Sterile & Isotonic IV Intravenous (IV) Strict pH & tonicity 100% Bioavailability Formulation->IV Most Sensitive IP Intraperitoneal (IP) pH near neutral Less irritating than SC Formulation->IP SC Subcutaneous (SC) Isotonic, non-irritating Slower absorption Formulation->SC PO Oral Gavage (PO) pH less critical First-pass metabolism Formulation->PO Most Tolerant

Figure 2: Suitability of the final formulation for various preclinical administration routes.

  • Intravenous (IV): This is the most sensitive route. The formulation must be a clear solution with a pH near neutral to prevent hemolysis and vein irritation.[13][18]

  • Intraperitoneal (IP) & Subcutaneous (SC): While more tolerant than IV, maintaining a neutral pH and isotonicity is crucial to minimize animal discomfort and inflammation at the injection site.[13]

  • Oral (PO): For gavage, the requirements are less stringent, but using a well-controlled aqueous solution ensures consistent dosing and absorption.

Conclusion

The protocol described provides a robust framework for the formulation of this compound for animal studies. By carefully controlling the critical parameters of pH, sterility, and stability, researchers can minimize formulation-induced artifacts and ensure that the observed pharmacological or toxicological effects are directly attributable to the test compound. This meticulous approach is indispensable for generating high-quality, translatable preclinical data.

References

  • Title: Preclinical Dose-Formulation Stability Source: Pharmaceutical Technology URL: [Link]

  • Title: Stability Testing – Onsite Preclinical Services to Support Your Product Development Source: Natoli Scientific URL: [Link]

  • Title: Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance Source: Alderley Analytical URL: [Link]

  • Title: Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture Source: Altasciences URL: [Link]

  • Title: Stability Studies in Pharmaceuticals Source: CMC Pharma URL: [Link]

  • Title: 4-(2-Methylphenoxy)Piperidine Hydrochloride Source: Chem-Impex URL: [Link]

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL: [Link]

  • Title: Injection Techniques, Restraint, & Handling for Mice and Rats Source: University of Kentucky URL: [Link]

  • Title: In vivo toxicology of excipients commonly employed in drug discovery in rats Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: What are acceptable buffers to use and what pH should I target if my test compound injected in rats is very acidic? Source: ResearchGate URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

Sources

Application Notes & Protocols for the Purification of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-(2-Methylphenyl)piperidine hydrochloride (CAS No: 82212-02-0). The protocols herein are designed to address common impurities encountered during synthesis and to achieve high purity essential for subsequent applications. This document emphasizes the rationale behind methodological choices, focusing on recrystallization as the primary purification technique. Furthermore, it details analytical methods for the rigorous assessment of final product purity, ensuring a self-validating workflow from crude material to a highly purified compound.

Introduction and Purification Rationale

4-(2-Methylphenyl)piperidine is a substituted 4-arylpiperidine, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and pharmaceuticals.[1] The hydrochloride salt form enhances aqueous solubility and stability, making it a common choice for drug development candidates.[2]

The synthesis of 4-arylpiperidines can involve multi-step processes, including palladium-catalyzed cross-coupling reactions or additions to piperidone precursors.[3][4] These synthetic routes can introduce a variety of impurities, such as:

  • Unreacted starting materials or intermediates.

  • Catalyst residues (e.g., palladium).

  • Byproducts from side reactions.

  • Positional isomers or related substances.

Achieving high chemical purity is paramount, as even minor impurities can confound biological assay results, compromise product stability, and pose safety risks in pharmaceutical applications.[5] Crystallization is a powerful and highly selective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities to achieve separation.[5][6] This guide focuses on developing a robust recrystallization protocol for this compound.

Compound Profile
PropertyValueReference
Chemical Name This compound[7]
Synonyms 4-(o-Tolyl)piperidine hydrochloride[7]
CAS Number 82212-02-0[7]
Molecular Formula C₁₂H₁₈ClN[7]
Molecular Weight 211.73 g/mol [7]

Workflow for Purification and Analysis

The overall process involves a systematic approach beginning with the characterization of the crude material, followed by a carefully designed purification step, and concluding with a thorough analysis of the final product to confirm its purity and identity.

Purification_Workflow Figure 1: Overall Purification and Analysis Workflow cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude_Material Crude 4-(2-Methylphenyl)piperidine Hydrochloride Initial_Analysis Initial Purity Assessment (TLC, HPLC, NMR) Crude_Material->Initial_Analysis Solvent_Screening Recrystallization Solvent Screening Initial_Analysis->Solvent_Screening Proceed if purity < target Recrystallization Perform Recrystallization (Single or Two-Solvent) Solvent_Screening->Recrystallization Isolation Isolate Crystals (Vacuum Filtration) Recrystallization->Isolation Drying Dry Purified Product Isolation->Drying Final_Analysis Final Purity & Identity Confirmation (HPLC, GC, NMR, MP) Drying->Final_Analysis Documentation Documentation & Storage Final_Analysis->Documentation

Caption: Figure 1: Overall Purification and Analysis Workflow.

Core Protocol: Purification by Recrystallization

Recrystallization is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[6] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble upon cooling.[8]

Rationale for Solvent Selection

The choice of solvent is the most critical step in developing a recrystallization procedure.[8] For a hydrochloride salt like this compound, which possesses both ionic and non-polar characteristics, a range of polar solvents should be screened.

Solvent_Selection Figure 2: Decision Tree for Solvent System Selection node_result node_result Start Find a single solvent with high solubility at boiling temp & low solubility at room temp? Single_Solvent Use Single-Solvent Recrystallization Protocol Start->Single_Solvent Yes Find_Good_Solvent Find a 'Good' Solvent? (Compound is very soluble) Start->Find_Good_Solvent No Two_Solvent Use Two-Solvent Recrystallization Protocol Find_Poor_Solvent Find a 'Poor' Solvent? (Compound is insoluble, 'Good' & 'Poor' are miscible) Find_Good_Solvent->Find_Poor_Solvent Yes Re-evaluate Re-evaluate Purification (Consider Chromatography) Find_Good_Solvent->Re-evaluate No Find_Poor_Solvent->Two_Solvent Yes Find_Poor_Solvent->Re-evaluate No

Caption: Figure 2: Decision Tree for Solvent System Selection.

Recommended Solvents for Screening
SolventTypeBoiling Point (°C)Rationale & Considerations
Isopropanol (IPA) Polar Protic82.6Often a good starting point for hydrochloride salts. Good balance of polarity.
Ethanol Polar Protic78.4Similar to IPA, may offer slightly different solubility characteristics.
Acetonitrile Polar Aprotic81.6Can be effective if protic solvents lead to excessive solubility.
Ethanol/Ether Two-SolventN/AA classic system where ethanol is the "good" solvent and ether is the "poor" anti-solvent.[9][10]
IPA/Hexane Two-SolventN/AA system using a polar "good" solvent and a non-polar "poor" anti-solvent to induce crystallization.[10]
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL) to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring. Add isopropanol dropwise until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor adhering to the crystal surfaces.[10] Causality: Using cold solvent minimizes the dissolution of the purified product during the wash.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Diethyl Ether)

This method is ideal when no single solvent provides the required sharp change in solubility with temperature.[10]

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, add the "poor" solvent (diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.[10]

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture or the pure anti-solvent for the washing step.

Protocols for Purity and Identity Assessment

Post-purification analysis is a mandatory step to validate the success of the procedure. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly precise method for determining the purity of non-volatile compounds.[11][12]

ParameterRecommended Conditions
Instrument HPLC system with a UV detector.[12]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid).
Flow Rate 1.0 mL/min.
Detector UV at 254 nm or 210 nm.
Sample Prep Dissolve ~1 mg of the compound in 1 mL of mobile phase or a suitable solvent like methanol.
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. While the hydrochloride salt itself is not volatile, analysis can be performed on the free base after neutralization.[11]

ParameterRecommended Conditions
Instrument Gas Chromatograph with a Flame Ionization Detector (FID).[13]
Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]
Injector Temp 250 °C.[11]
Detector Temp 300 °C.[11]
Oven Program Initial temp: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold 5 min.[11]
Sample Prep Dissolve the salt in water, basify with NaOH to pH >10, extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer, and inject.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR). It is essential for confirming the identity of the purified compound.[11] The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants, and show a significant reduction in impurity signals compared to the crude material.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the solution being too concentrated. Solution: Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: This occurs if the solution is not saturated or if the compound is too soluble even at low temperatures. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by evaporation or switch to a two-solvent system.

  • Poor Recovery: This may result from using too much solvent during dissolution or washing, or from premature crystallization during a hot filtration. Solution: Minimize solvent usage and ensure filtration apparatus is pre-heated. The mother liquor can be concentrated to recover more product in a second crop, though it may be of lower purity.

Conclusion

The protocols described provide a robust framework for the purification of this compound. By systematically selecting a suitable recrystallization solvent system and validating the outcome with appropriate analytical techniques, researchers can confidently obtain material of high purity. This foundational step is critical for ensuring the reliability and reproducibility of all subsequent scientific investigations.

References

  • BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • Babu, B. R., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S. Patent 9,029,547.
  • Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. Retrieved from [Link]

  • Gandeepan, P., & Rajamalli, P. (2020). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 9(9), 1329-1349. Retrieved from [Link]

  • Barnett, C. J., & Gero, T. W. (1978). 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. U.S. Patent 4,081,450.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • Li, Y., et al. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Chinese Patent CN104297404A.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Xu, J., et al. (2005). Method for preparing 4-piperidyl piperidine. Chinese Patent CN1583742A.
  • Li, G., et al. (2012). A kind of purification method of high-purity piperidine. Chinese Patent CN101602748B.
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Simulated reference for general knowledge on piperidine prevalence).
  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 738-748. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.

Sources

Comprehensive NMR Spectroscopic Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for unambiguous structure elucidation, conformational analysis, and purity assessment.[1][2] This application note provides a detailed, field-proven protocol for the comprehensive NMR analysis of 4-(2-Methylphenyl)piperidine hydrochloride, a representative substituted arylpiperidine. The guide covers optimal sample preparation for hydrochloride salts, systematic data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and a logical workflow for spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the characterization of similar small molecules.

Introduction: The Role of NMR in Characterizing Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Its non-planar, flexible chair-like conformation directly influences molecular shape, receptor binding, and pharmacokinetic properties. The structural analysis of substituted piperidines like 4-(2-Methylphenyl)piperidine is therefore critical. As the hydrochloride salt, the molecule's solubility and the electronic environment of the nitrogen atom are altered, which has direct consequences for its NMR spectroscopic signature.

NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei.[4] Through a combination of 1D and 2D NMR techniques, it is possible to:

  • Confirm the chemical identity and connectivity of the molecule.

  • Unambiguously assign signals to specific hydrogen and carbon atoms.

  • Elucidate the preferred conformation of the piperidine ring by analyzing proton-proton coupling constants.[5]

  • Verify the purity of the analyte.[6]

This guide presents a systematic approach to achieving a complete and reliable NMR characterization of this compound.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below. The protonation of the piperidine nitrogen is explicitly shown.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[7]

Materials and Reagents
  • Analyte: this compound, solid.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

    • Rationale: DMSO-d₆ is an excellent choice for amine hydrochloride salts due to its high polarity, which ensures good solubility. It also allows for the observation of the N-H proton signals, which would rapidly exchange and disappear in solvents like D₂O.[8]

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent). Tubes must be clean, dry, and free of scratches.[9]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C chemical shift referencing (often pre-added to the deuterated solvent by the manufacturer).

Protocol: Sample Preparation

This protocol is designed for acquiring high-quality ¹H and subsequent ¹³C and 2D NMR spectra.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. This concentration is generally sufficient for ¹H NMR and allows for the acquisition of a ¹³C spectrum in a reasonable timeframe.[7]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The resulting solution must be clear and free of any particulate matter.

  • Filtration (if necessary): If any solid particles remain, filter the solution directly into the NMR tube. A common method is to use a Pasteur pipette with a small cotton or glass wool plug.[9]

  • Transfer: Carefully transfer the clear solution into the 5 mm NMR tube. The required sample height should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is within the detection region of the NMR coil.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width-2 to 12 ppmTo cover all expected proton signals, including the solvent residual peak.
Number of Scans (NS)16Provides excellent signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay (d1)2 sAllows for adequate relaxation of most protons between pulses.
Acquisition Time (aq)~4 sEnsures good digital resolution.
¹³C{¹H} NMR Spectral Width0 to 160 ppmCovers the full range of expected aliphatic and aromatic carbons.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.[7]
Relaxation Delay (d1)5 sA longer delay is crucial for more accurate integration, especially for quaternary carbons.[11]
¹H-¹H COSY Spectral Width (F2, F1)Same as ¹HBoth dimensions must cover the entire proton spectrum.
Number of Increments256Determines the resolution in the indirect dimension (F1).
Number of Scans (NS)4-8Sufficient for establishing correlations with good S/N.
¹H-¹³C HSQC F2 (¹H) WidthSame as ¹HDirect dimension covers the proton spectrum.
F1 (¹³C) Width10 to 90 ppmIndirect dimension can be narrowed to the aliphatic region to improve resolution.
Number of Increments256Determines ¹³C resolution in the indirect dimension.
Number of Scans (NS)8-16Balances S/N and experiment time.

Workflow and Data Interpretation

A systematic analysis of the acquired spectra is crucial for complete structural assignment.[4][12] The logical flow from data acquisition to final assignment is outlined below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Assignment acq_1h 1. Acquire ¹H NMR acq_13c 2. Acquire ¹³C NMR acq_1h->acq_13c acq_2d 3. Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d analyze_1h 4. Analyze ¹H Spectrum (Integrals, Multiplicities) acq_2d->analyze_1h analyze_cosy 5. Analyze COSY Spectrum (Identify Spin Systems) analyze_1h->analyze_cosy analyze_hsqc 6. Analyze HSQC Spectrum (Correlate ¹H and ¹³C) analyze_cosy->analyze_hsqc assign_protons 7. Assign Proton Signals analyze_hsqc->assign_protons assign_carbons 8. Assign Carbon Signals assign_protons->assign_carbons confirm_structure 9. Confirm Structure & Conformational Analysis assign_carbons->confirm_structure

Figure 2: Workflow for NMR data analysis and structural elucidation.
Analysis of the ¹H NMR Spectrum

The ¹H spectrum is the starting point for analysis.

  • Aromatic Region (δ 7.0-7.5 ppm): The four protons of the 2-methylphenyl group will appear in this region. Their complex splitting pattern arises from mutual coupling.

  • Piperidine Ring Protons (δ ~1.5-3.5 ppm): Protons on carbons adjacent to the protonated nitrogen (C2-H, C6-H) are deshielded and appear further downfield (δ ~3.0-3.5 ppm) compared to the other piperidine protons.[13] The C4-H proton will also be downfield due to the attached aryl group.

  • Methyl Protons (δ ~2.3 ppm): The methyl group on the aromatic ring (C7'-H₃) will appear as a singlet.

  • N-H Proton (δ > 8.0 ppm): In DMSO-d₆, the two protons on the positively charged nitrogen (N1-H₂) often appear as a single, broad signal at a downfield chemical shift due to hydrogen bonding with the solvent and the effect of protonation.[14]

  • Coupling Constants (J): Analysis of the J-couplings between piperidine protons is key to conformational analysis. Large couplings (J ≈ 10-13 Hz) between two protons indicate a diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[3][5] This allows for the determination of the preferred chair conformation and the orientation of the aryl substituent.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides one signal for each unique carbon atom.

  • Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aryl ring carbons.

  • Piperidine Carbons (δ 25-55 ppm): The C2/C6 carbons adjacent to the nitrogen will be the most downfield in this region, followed by C4, and then C3/C5.[15]

  • Methyl Carbon (δ ~20 ppm): A single signal for the C7' methyl carbon.

Analysis of 2D Correlation Spectra

2D NMR experiments resolve signal overlap and confirm assignments.[16][17]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[18] It will show cross-peaks connecting all adjacent protons within the piperidine ring (e.g., C2-H with C3-H) and within the aromatic ring. This is invaluable for tracing the connectivity of the spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon by showing a correlation peak between them.[16] It provides an unambiguous link between the ¹H and ¹³C assignments, completing the structural elucidation.

Summary of Expected NMR Data

The following table summarizes the anticipated assignments for this compound in DMSO-d₆. Exact values will vary slightly based on experimental conditions.

Atom Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
NH ₂⁺> 8.0Broad Singlet--
C2-H, C6-H~3.2-3.4 (axial), ~2.9-3.1 (eq)Multiplet~45-50COSY: C3-H, C5-H; HSQC: C2, C6
C3-H, C5-H~1.9-2.1 (axial), ~1.6-1.8 (eq)Multiplet~28-32COSY: C2-H, C4-H, C6-H; HSQC: C3, C5
C4-H~2.7-2.9Multiplet~38-42COSY: C3-H, C5-H; HSQC: C4
C3'/C4'/C5'/C6'-H~7.1-7.3Multiplet~125-131COSY: Other aromatic H's; HSQC: Aromatic C's
C7'-H₃~2.3Singlet~18-20HSQC: C7'
C1'--~140-144-
C2'--~135-138-

Conclusion

This application note provides a comprehensive and validated protocol for the NMR spectroscopic analysis of this compound. By combining meticulous sample preparation with a systematic suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignment and detailed conformational analysis. This robust methodology serves as a reliable foundation for quality control, regulatory submissions, and further research in drug development involving substituted piperidine scaffolds.

References

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Google Scholar.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2022). Patsnap Eureka. Retrieved January 6, 2026, from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3563. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 6, 2026, from [Link]

  • Jeyaraman, R., & Ravindran, T. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(3), 209-217. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. [Link]

  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]

  • 2D NMR Introduction. (2021, July 31). Chemistry LibreTexts. [Link]

  • Kumar, R. S., Senthilkumar, P., & Jeyaraman, R. (2010). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 48(11), 869-876. [Link]

  • Gowda, G. N., & Raftery, D. (Eds.). (2019). NMR-Based Metabolomics: Methods and Protocols. Springer. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019). ResearchGate. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-substitution and N-oxidation effects. (1985). ResearchGate. [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). Royal Society of Chemistry. [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 6, 2026, from [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (1998). ACS Publications. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). National Institutes of Health. [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved January 6, 2026, from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2024, June 2). Emery Pharma. [Link]

  • NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved January 6, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved January 6, 2026, from [Link]

  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved January 6, 2026, from [Link]

  • Spectroscopic Properties of Amines. (2021, July 31). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 6, 2026, from [Link]

  • Spyros, A., & Dais, P. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738, 203–211. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024, August 22). PubMed. [Link]

  • KnowItAll NMR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved January 6, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • 1H-NMR shift for protons adjacent to the amine group in benzylamine... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]

  • Amines. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI. [Link]

  • Amine protons on NMR. (2023, November 24). Reddit. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. [Link]

  • Piperidine. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). National Institutes of Health. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Analysis of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly selective method for the analysis of 4-(2-Methylphenyl)piperidine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 4-(2-Methylphenyl)piperidine is a key chemical intermediate in the synthesis of various pharmaceutical agents.[1] Accurate and sensitive quantification is therefore critical for quality control, pharmacokinetic studies, and impurity profiling. This guide provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the causality behind experimental choices, from mobile phase selection to the elucidation of fragmentation pathways, providing researchers, scientists, and drug development professionals with a field-proven methodology grounded in scientific integrity.

Introduction and Scientific Principles

This compound is a substituted piperidine derivative. Its chemical structure features a basic piperidine nitrogen, making it an ideal candidate for analysis by electrospray ionization (ESI) in positive ion mode. The hydrochloride salt form ensures solubility in aqueous and polar organic solvents commonly used in reversed-phase liquid chromatography.[1][2]

The core of this method relies on the synergy between the high separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) and the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS).[3]

  • Chromatographic Separation: We employ a reversed-phase C18 column. The mobile phase consists of water and acetonitrile with a formic acid modifier. The acidic modifier is critical as it protonates the piperidine nitrogen, ensuring the analyte is in its cationic form. This improves peak shape by preventing tailing and enhances the efficiency of the ESI process.

  • Ionization and Detection: Electrospray ionization (ESI) is selected due to its efficacy in ionizing polar, non-volatile molecules like piperidine derivatives.[4][5] The protonated molecule, [M+H]⁺, is generated in the ESI source. This precursor ion is then isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as only analytes that meet both the precursor and product ion mass criteria are detected.[6]

Materials and Experimental Protocols

Reagents and Materials
  • Analyte: this compound (CAS: 82212-02-0), Reference Standard (>98% purity)[7]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, >99%)

  • Equipment: UHPLC system, Tandem Mass Spectrometer (e.g., Triple Quadrupole) with ESI source, Analytical Balance, Vortex Mixer, Centrifuge.

Analyte Chemical Properties
PropertyValueSource
Chemical FormulaC₁₂H₁₈ClN[7]
Molecular Weight (HCl Salt)211.73 g/mol [7]
Free Base FormulaC₁₂H₁₇N-
Free Base Monoisotopic Mass175.1361 u-
Protonated Free Base [M+H]⁺176.1434 m/z-
Protocol 1: Standard Solution and Calibration Curve Preparation

This protocol is designed for creating standards for method calibration and validation when analyzing the pure compound or samples with minimal matrix interference.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water. Note: The use of the hydrochloride salt weight is acceptable for consistency, but concentration should be expressed in terms of the free base for mass spectrometry calculations.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 Acetonitrile:Water.

  • Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serial dilution of the 10 µg/mL Working Stock Solution using 50:50 Acetonitrile:Water as the diluent. This range should be adjusted based on the expected sample concentrations and desired limit of quantitation.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a common, rapid method for extracting small molecules from a complex biological matrix.[8][9]

  • Sample Collection: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking (Optional but Recommended): Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte) to each sample, blank, and calibration standard prepared in matrix. This corrects for variability in extraction and matrix effects.[10]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein crashing.

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Supernatant Transfer: Carefully pipette the supernatant (~350 µL) into a clean autosampler vial or 96-well plate. Be cautious not to disturb the protein pellet.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.[4][11]

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Tandem Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Results and Discussion

Mass Spectral Analysis and Fragmentation

Initial method development involves infusing a standard solution directly into the mass spectrometer to determine the precursor ion and optimize fragmentation. A full scan (MS1) analysis confirms the presence of the protonated molecular ion [M+H]⁺ at m/z 176.14 .

A product ion scan (MS/MS) of the m/z 176.14 precursor ion reveals the characteristic fragmentation pattern. The collision energy is ramped to identify the most stable and abundant product ions for quantitative analysis. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.[4] For 4-(2-Methylphenyl)piperidine, a primary fragmentation involves the cleavage of the bond between the piperidine ring and the methylphenyl group, leading to characteristic product ions.

G cluster_frags Collision-Induced Dissociation (CID) M0 Precursor Ion [M+H]⁺ 4-(2-Methylphenyl)piperidine m/z 176.14 F1 Product Ion 1 [C₇H₉]⁺ m/z 91.07 M0->F1 Loss of Piperidine (Neutral Loss: C₅H₁₁N) F2 Product Ion 2 [C₅H₁₀N]⁺ m/z 84.08 M0->F2 Loss of Toluene (Neutral Loss: C₇H₈) caption Proposed fragmentation pathway for [M+H]⁺.

Caption: Proposed fragmentation pathway for [M+H]⁺.

Quantitative Method: MRM Transitions

Based on the fragmentation data, two specific and intense MRM transitions are selected for quantification (primary) and confirmation (secondary).

Table 3: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Use
4-(2-Methylphenyl)piperidine 176.1 91.1 50 25 Quantifier

| 4-(2-Methylphenyl)piperidine | 176.1 | 84.1 | 50 | 22 | Qualifier |

Note: Collision energy values are instrument-dependent and require optimization.

Protocol for Method Validation

For use in regulated environments, the analytical method must be validated to ensure its performance is reliable and reproducible.[3][6] The protocol below outlines key experiments according to ICH guidelines.[12]

  • Specificity: Analyze blank matrix samples (e.g., plasma from at least six different sources) to ensure no endogenous components interfere with the detection of the analyte at its specific retention time and MRM transition.[3][11]

  • Linearity and Range: Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot the peak area response versus concentration and determine the linearity using a linear regression analysis. The correlation coefficient (r²) should be >0.99.[6]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) on three separate days (inter-day) with at least five replicates per run (intra-day). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) for precision should be ≤15% (≤20% at the LLOQ).[3]

  • Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] It is typically defined as a signal-to-noise ratio of >10. The LOD is the lowest concentration that can be reliably detected, typically with a signal-to-noise ratio of >3.

  • Matrix Effect and Recovery: The matrix effect is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. Recovery is determined by comparing the response in a pre-extraction spiked sample to the post-extraction spiked sample.[3]

Comprehensive Analytical Workflow

The entire process, from sample receipt to final data reporting, follows a logical and structured sequence to ensure data integrity and efficiency.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Receipt & Login C Sample Preparation (Protocol 2) A->C B Standard & QC Preparation B->C D LC-MS/MS Sequence Setup C->D E Instrumental Analysis (MRM Mode) D->E F Data Integration & Quantification E->F G Validation Check (QC Samples) F->G H Final Report Generation G->H caption End-to-end workflow for sample analysis.

Caption: End-to-end workflow for sample analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the rationale for key parameter choices, equip researchers with a reliable method suitable for various applications in pharmaceutical development and quality control. The described validation protocol ensures that the method can meet stringent regulatory requirements for accuracy, precision, and specificity.

References

  • Bajad, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2(1), 427. Available at: [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central. Available at: [Link]

  • Kato, E., et al. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Pupo, Y. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267–1276. Available at: [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797–1808. Available at: [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. ResearchGate. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • De Nys, H., et al. (2014). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2028), 20130320. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PubMed Central. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

Application Notes & Protocols: Recommended Practices for the Handling and Storage of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

4-(2-Methylphenyl)piperidine hydrochloride is a key heterocyclic building block utilized in medicinal chemistry and pharmaceutical development, particularly in the synthesis of agents targeting the central nervous system.[1][2] The integrity, reactivity, and shelf-life of this compound are critically dependent on meticulous handling and storage practices. As a hydrochloride salt of a secondary amine, it is susceptible to environmental factors such as moisture, light, and temperature. This document provides a comprehensive guide, grounded in established chemical safety and stability principles, to ensure the compound's quality and to safeguard laboratory personnel.

Compound Identification and Safety Profile

Accurate identification and a thorough understanding of the potential hazards are the foundation of safe laboratory practice. This compound should be handled in accordance with good industrial hygiene and safety practices.[3]

Physicochemical Data
PropertyValueSource(s)
CAS Number 82212-02-0[4]
Molecular Formula C₁₂H₁₈ClN[4]
Molecular Weight 211.73 g/mol [4]
Synonyms 4-(o-Tolyl)piperidine hydrochloride[4]
Typical Appearance Solid (e.g., off-white to brown powder/crystals)[5]
Form Hydrochloride Salt[4]
Hazard Identification and Personal Protective Equipment (PPE)

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous piperidine derivatives and amine hydrochlorides dictate a cautious approach.[6][7] The following represents a synthesis of likely hazards and required precautions.

Hazard CategoryGHS Classification (Anticipated)Recommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.[7]Standard laboratory attire (lab coat).
Skin Contact Causes skin irritation.[6][7]Chemical-resistant gloves (e.g., nitrile).[7]
Eye Contact Causes serious eye irritation or damage.[6][7]Safety glasses with side shields or chemical safety goggles.[7]
Inhalation May cause respiratory irritation.[6][7]Use only in a well-ventilated area or chemical fume hood.[3][6]

Causality Behind PPE Selection: The hydrochloride salt form can exist as a fine powder, which is easily aerosolized. A chemical fume hood is therefore critical during any manipulation that could generate dust, such as weighing or transferring solids, to prevent respiratory tract irritation.[6] Impervious gloves and eye protection are mandatory to prevent local irritation and potential absorption or severe eye damage.[7]

Core Principles of Compound Stability

The long-term viability of this compound hinges on mitigating its primary degradation pathways. The key environmental adversaries are moisture, heat, and light.

  • Hygroscopicity: This is the most significant concern for amine hydrochloride salts. The ionic nature of the salt readily attracts atmospheric water, which can lead to hydrolysis, physical clumping (making weighing difficult), and potentially catalyze other degradation reactions.[8] Storing the compound in a dry environment is paramount.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to heat can accelerate degradation.[8] Storing in a cool environment minimizes the kinetic energy of the molecules, slowing potential decomposition reactions.

  • Photosensitivity: Many complex organic molecules, including some piperidine derivatives, can be sensitive to light, particularly UV radiation, which can provide the activation energy for unwanted reactions.[8]

The following diagram illustrates the relationship between environmental factors and the necessary protective measures.

cluster_factors Key Stability Factors cluster_mitigation Mitigation Strategies Moisture Hygroscopicity Desiccator Desiccator / Dry Box Moisture->Desiccator Prevents Water Absorption Heat Thermal Stress Cool Cool Storage (2-8°C) Heat->Cool Reduces Degradation Rate Light Photosensitivity Opaque Opaque / Amber Vials Light->Opaque Blocks UV/Light Exposure

Caption: Key factors affecting stability and their corresponding mitigation strategies.

Recommended Storage Protocols

A tiered storage strategy is recommended based on anticipated use frequency.

Short-Term Storage (Active Use)

For material that is being accessed frequently (e.g., daily or weekly), the primary goal is to minimize repeated exposure to the laboratory atmosphere.

  • Container: Use the original manufacturer's vial if possible. Ensure the cap is tightly sealed after each use. For added protection, wrap the cap threads with Parafilm.[9]

  • Location: Store the vial inside a benchtop desiccator cabinet containing an active desiccant (e.g., silica gel with a humidity indicator).

  • Temperature: Ambient laboratory temperature (20-25°C) is acceptable for short durations, provided the material is kept desiccated.

Long-Term Storage (Archival Stock)

For preserving the main stock of the compound over months or years, more stringent conditions are required.

  • Aliquotting: Upon receiving the compound, consider dividing the bulk material into smaller, single-use or short-term-use aliquots. This practice is a cornerstone of trustworthy sample management, as it prevents the repeated warming, cooling, and atmospheric exposure of the entire stock.

  • Container: Use amber glass vials with screw caps that have chemically inert liners (e.g., PTFE).

  • Atmosphere: Before sealing, flush the vial's headspace with an inert gas like argon or nitrogen. This displaces both moisture and oxygen, providing an optimal preservation environment.

  • Sealing: Tightly seal the cap and wrap with Parafilm.

  • Secondary Containment: Place the sealed aliquot vials into a larger, labeled, sealed container (e.g., a small Nalgene bottle or heat-sealed foil bag) that also contains desiccant pouches.[9]

  • Temperature: Store this secondary container in a refrigerator at 2-8°C.[8] Crucially, the container must be allowed to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.

Standard Operating Procedures (SOPs) for Handling

The following workflow ensures safety and maintains compound integrity from receipt to disposal.

A Receive Shipment B Inspect Container A->B External Check C Log into Inventory B->C If Intact D Transfer to Storage C->D Assign Location E Equilibrate to RT (if refrigerated) D->E Before Use F Weigh in Fume Hood E->F Minimize Exposure G Prepare Solution F->G In Situ H Return to Storage F->H Unused Solid G->H I Dispose of Waste G->I H->I

Caption: Standard workflow for handling this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the shipping container for any signs of damage.

  • Wearing appropriate PPE, remove the product vial and inspect its seal and label.

  • Cross-reference the CAS number and name with the purchase order.

  • Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location.

Protocol for Weighing and Aliquoting

Rationale: This procedure is designed to acquire an accurate mass while minimizing atmospheric exposure and preventing inhalation of the powdered compound.

  • Preparation: Ensure a chemical fume hood is operational. Place a clean weigh boat or paper on an analytical balance inside the hood. Tare the balance.

  • Equilibration: Remove the compound container from its storage location (desiccator or refrigerator). If refrigerated, allow the entire sealed container to warm to ambient temperature for at least 30-60 minutes before opening.

  • Transfer: Open the container inside the fume hood. Using a clean, dry spatula, expeditiously transfer the desired amount of solid to the weigh boat.

  • Sealing: Immediately and tightly reseal the main compound container, wrap with Parafilm, and return it to its appropriate storage location.

  • Measurement: Record the mass. The weighed material should be used immediately for solution preparation.

Protocol for Stock Solution Preparation

Rationale: As a hydrochloride salt, the compound is expected to have good solubility in polar solvents.[2] Creating a concentrated stock solution is a common practice that simplifies subsequent experimental dilutions. Dimethyl sulfoxide (DMSO) or ethanol are common solvents for such library compounds.

  • Vessel Selection: Choose a volumetric flask or vial of appropriate size for the desired concentration. Ensure it is clean and dry.

  • Solvent Addition: Add the weighed this compound to the vessel. Add approximately 70-80% of the final desired volume of solvent (e.g., anhydrous DMSO).

  • Dissolution: Cap the vessel and vortex or sonicate in a water bath until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once fully dissolved, add the solvent to the final target volume. Mix thoroughly by inversion or vortexing.

  • Storage: Store the stock solution in a tightly capped vial, protected from light (amber vial), and at an appropriate temperature (typically -20°C for long-term stability in solution).

Spill Management and Waste Disposal
  • Spills: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3] Carefully sweep the material into a container. Avoid creating dust. Clean the area with a damp cloth.

  • Disposal: All waste material (spilled compound, empty containers, contaminated PPE) must be disposed of in accordance with local, state, and federal regulations for chemical waste.[3] Do not dispose of it down the drain.

Conclusion

The chemical integrity of this compound is directly correlated with the stringency of its handling and storage protocols. By controlling its environment—specifically by protecting it from moisture, light, and excessive heat—researchers can ensure its utility as a reliable synthetic intermediate. Adherence to the safety guidelines outlined is essential for creating a secure and effective research environment.

References

  • Fondchem. Product details-4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. Available at: [Link]

  • Loba Chemie. Piperidine for Synthesis Safety Data Sheet. (2024). Available at: [Link]

  • AmericanBio. Piperidine Safety Data Sheet. (2015). Available at: [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. (2025). Available at: [Link]

  • Sciencemadness Discussion Board. Forming oxalate salts of amines. (2021). Available at: [Link]

  • PubChem. 4-(2-Methyl-benzyl)-piperidine hydrochloride. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]

  • Reddit. Ways of crashing out amines. (2018). Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Fisher Scientific Korea. Safety Data Sheet: Piperidine hydrochloride. (2023). Available at: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Available at: [Link]

  • Elschenbroich, C. Organometallics. (2006). Available at: [Link]

  • SUEZ Water Technologies & Solutions. Refining Community Q&A. Available at: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). Available at: [Link]

Sources

The Strategic Intermediate: Application Notes for 4-(2-Methylphenyl)piperidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2-Methylphenyl)piperidine hydrochloride. This key intermediate is a valuable building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). We will delve into the rationale for its use, detailed synthetic and analytical protocols, and its application in the discovery of next-generation pharmaceuticals.

The Significance of the 4-Arylpiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2] When substituted at the 4-position with an aryl group, this motif becomes a critical pharmacophore for a range of CNS targets, including opioid receptors and neurotransmitter transporters. The orientation of the aryl group, whether axial or equatorial, can significantly influence receptor binding and pharmacological activity.[3]

The introduction of a methyl group onto the phenyl ring, specifically at the ortho position as in 4-(2-Methylphenyl)piperidine, offers a nuanced approach to modulating the parent molecule's properties. This substitution can influence the dihedral angle between the phenyl and piperidine rings, potentially locking the molecule into a more bioactive conformation. Furthermore, the electronic and steric effects of the ortho-methyl group can impact receptor affinity, selectivity, and metabolic stability, making it a key point of diversification in lead optimization campaigns.

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved through a modern cross-coupling strategy, followed by deprotection and salt formation. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of the critical carbon-carbon bond between the piperidine and phenyl rings.[4]

Synthetic Workflow Overview

The overall synthetic strategy involves three key stages:

  • Suzuki-Miyaura Coupling: Reaction of a suitable N-protected 4-halopyridine derivative with 2-methylphenylboronic acid.

  • Piperidine Ring Formation: Reduction of the resulting pyridine ring.

  • Deprotection and Salt Formation: Removal of the protecting group and formation of the hydrochloride salt.

G cluster_synthesis Synthetic Workflow A N-Boc-4-chloropyridine C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 2-Methylphenylboronic acid B->C D N-Boc-4-(2-methylphenyl)pyridine C->D E Hydrogenation (e.g., H2, PtO2) D->E F N-Boc-4-(2-methylphenyl)piperidine E->F G Deprotection (HCl in Dioxane/MeOH) F->G H This compound G->H G cluster_analytical Analytical Workflow A Synthesized Product (Crude) B Purity Assessment (HPLC) A->B C Structural Confirmation (NMR: 1H, 13C) A->C D Molecular Weight Verification (Mass Spectrometry) A->D E Final Characterized Intermediate B->E C->E D->E

Sources

Application Notes & Protocols: The Utility of 4-Arylpiperidines in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a cornerstone in modern neuroscience and medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a diverse array of high-value central nervous system (CNS) targets. Molecules built around this core have become indispensable tools for dissecting complex neural circuits and are foundational in the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.[1][2]

This guide provides an in-depth exploration of the application of 4-arylpiperidines in neuroscience research. It moves beyond simple cataloging to explain the causality behind experimental design, offering detailed, field-proven protocols for in vitro and in vivo characterization. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize these powerful chemical probes.

Foundational Principles: Key Molecular Targets and Mechanisms

The versatility of the 4-arylpiperidine scaffold stems from its ability to be chemically modified to achieve high affinity and selectivity for several key protein targets involved in neurotransmission.[3][4] Understanding these targets is critical to designing and interpreting experiments.

  • Monoamine Transporters (DAT, SERT, NET): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are primary targets.[4][5][6][7] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of signaling.[8] 4-Arylpiperidine-based inhibitors, such as the GBR 12909 family, block this reuptake process, leading to an increase in extracellular neurotransmitter concentrations.[5][9][10] This mechanism is fundamental to the action of many antidepressants and psychostimulants and makes these compounds essential for studying the roles of monoaminergic systems in behavior and disease.[8][10]

  • Sigma (σ) Receptors: Initially misidentified as opioid receptors, sigma receptors (σ1 and σ2) are now recognized as unique intracellular proteins that modulate a variety of signaling pathways, including ion channel function and neurotransmitter release.[11] 4-Arylpiperidines have been developed as potent and selective sigma receptor ligands, enabling research into their roles in neuroprotection, cognition, and psychosis.[11][12][13][14] For example, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemia by modulating the interaction between nNOS and PSD-95.[12][15]

  • Dopamine Receptors (D2, D3): While many 4-arylpiperidines are designed to avoid direct receptor interaction, modifications to the scaffold can produce potent ligands for dopamine D2 and D3 receptors.[3] These compounds are invaluable for studying the pathophysiology of disorders like schizophrenia and for developing novel antipsychotics.[16][17]

The following diagram illustrates the primary mechanism of a 4-arylpiperidine-based dopamine transporter (DAT) inhibitor at a dopaminergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cleft Dopamine (DA) DA_vesicle->DA_cleft Release (Action Potential) DAT Dopamine Transporter (DAT) DA_synth Dopamine Synthesis DA_synth->DA_vesicle Packaging DA_cleft->DAT Reuptake DA_receptor Postsynaptic DA Receptors (e.g., D2) DA_cleft->DA_receptor Arylpiperidine 4-Arylpiperidine Inhibitor Arylpiperidine->DAT Blockade Signal Signal Transduction Cascade DA_receptor->Signal Activation

Caption: Mechanism of a 4-Arylpiperidine DAT Inhibitor.

In Vitro Characterization: Quantifying Target Engagement

Before advancing a compound to in vivo studies, it is imperative to quantify its binding affinity (potency) and selectivity for its intended target(s). Radioligand binding assays are the gold standard for this initial characterization.[8]

Causality in Protocol Design

The goal of a competitive binding assay is to determine a compound's inhibitory constant (Ki), which reflects its affinity for a receptor or transporter.[18] This is achieved by measuring how effectively the test compound competes with a radiolabeled ligand ([³H]-ligand) that has a known, high affinity for the target. The choice of radioligand is critical; it must be highly specific to the target of interest to ensure the results are not confounded by off-target binding. The concentration of the radioligand is typically set near its dissociation constant (Kd) to ensure optimal conditions for competition.[18] Non-specific binding is determined by including a high concentration of a known, potent, unlabeled ligand to saturate all specific binding sites, allowing for its subtraction from total binding.[18]

Protocol 2.1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol provides a method to determine the binding affinity (Ki) of a 4-arylpiperidine compound for the human dopamine transporter (hDAT).

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Test Compound: 4-arylpiperidine of interest, serially diluted.

  • Non-specific Control: GBR 12909 (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplate, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and various concentrations of the Test Compound.[18]

  • Add Reagents:

    • Total Binding: Add 50 µL of Assay Buffer.

    • NSB: Add 50 µL of 10 µM GBR 12909 solution.

    • Test Compound: Add 50 µL of each serial dilution of the 4-arylpiperidine.

  • Add Radioligand: To all wells, add 50 µL of [³H]WIN 35,428 diluted in Assay Buffer to a final concentration near its Kd (e.g., 2-5 nM).

  • Initiate Reaction: Add 150 µL of the hDAT membrane preparation (typically 10-20 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[19]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[19]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[19]

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Representative 4-Arylpiperidines

CompoundTargetKi (nM)Selectivity (SERT/DAT)Reference
GBR 12909 DAT146.1[5]
Compound 19a DAT6.030.0[5]
Compound 11b DAT16.4108[7]
Talopram SERT180 (IC50)N/A[18]
(S)-Citalopram SERT2.6 (IC50)N/A[18]

Note: Lower Ki values indicate higher binding affinity.

In Vivo Assessment: Probing Neurochemical and Behavioral Effects

After in vitro validation, the next critical step is to assess the compound's effects in a living system. In vivo microdialysis and behavioral assays are cornerstone techniques for this purpose.[20]

Protocol 3.1: Intracerebral Microdialysis in Freely Moving Rodents

This protocol measures the effect of a systemically administered 4-arylpiperidine DAT inhibitor on extracellular dopamine levels in a specific brain region, such as the striatum or nucleus accumbens.[21]

Causality in Protocol Design: Microdialysis allows for the direct measurement of neurotransmitter concentrations in the brain's extracellular fluid.[20][22] A probe with a semi-permeable membrane is implanted into the target brain region.[22] Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the dialysate, which is then collected and analyzed.[22] By establishing a stable baseline of dopamine levels before administering the drug, each animal serves as its own control. The subsequent change in dopamine concentration directly reflects the compound's in vivo pharmacological activity at the dopamine transporter.[22]

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).[22]

    • Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement. Allow the animal to recover for 5-7 days.[22]

  • Microdialysis Experiment:

    • On the day of the experiment, place the recovered animal in a freely moving setup.

    • Insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for 1-2 hours.[22]

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level.[22]

  • Drug Administration:

    • Administer the 4-arylpiperidine compound (e.g., intraperitoneally, i.p.) or a vehicle control (e.g., saline).

    • Continue collecting dialysate samples for at least 3 hours post-injection.[22]

  • Sample Analysis (HPLC-ED):

    • Quantify dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[22][23]

    • The peak height or area from the detector is proportional to the dopamine concentration. Compare sample peaks to a standard curve to determine absolute concentrations.[22]

  • Data Analysis:

    • Express the data for each post-injection sample as a percentage change from the average baseline concentration. This normalization allows for comparison across animals.[22]

Protocol 3.2: Behavioral Phenotyping - Locomotor Activity

This assay assesses the stimulant or depressant effects of a 4-arylpiperidine compound by measuring changes in an animal's spontaneous movement. It is a robust and high-throughput method for initial behavioral screening.[24][25]

Causality in Protocol Design: Compounds that increase dopamine signaling in motor circuits, such as DAT inhibitors, typically increase locomotor activity.[10] This test quantifies such effects by placing the animal in a novel environment (an open-field arena) and tracking its movement over time. A vehicle-treated group is essential to control for the novelty response and to ensure that any observed effects are due to the compound and not other factors.[25]

Procedure:

  • Apparatus: Use an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.

  • Habituation: Place the animal in the testing room for at least 30 minutes before the experiment begins to acclimate to the environment.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., i.p.) and return the animal to its home cage for a pre-treatment period (e.g., 15-30 minutes) to allow for drug absorption and distribution.

  • Testing: Place the animal into the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[25]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Caption: Experimental Workflow for Locomotor Activity Assay.

Integrated Application: A Case Study in Parkinson's Disease Research

The true power of 4-arylpiperidines is realized when these in vitro and in vivo techniques are integrated to investigate complex neurobiological questions.

Scenario: Investigating a novel, selective 4-arylpiperidine DAT inhibitor as a potential symptomatic treatment for Parkinson's disease (PD). PD is characterized by the loss of dopaminergic neurons, leading to a deficit in dopamine signaling.[21]

  • In Vitro Foundation: The compound is first characterized using the Radioligand Binding Assay (Protocol 2.1) . The results confirm it has a high affinity for DAT (e.g., Ki < 10 nM) and high selectivity over SERT and NET. This establishes it as a precise tool for probing the dopamine system.

  • In Vivo Target Engagement: The compound is then tested using In Vivo Microdialysis (Protocol 3.1) in a rodent model of PD (e.g., the 6-OHDA lesion model). The data shows that the compound significantly increases extracellular dopamine levels in the dopamine-depleted striatum, confirming it reaches its target in the brain and exerts the expected neurochemical effect.

  • In Vivo Functional Outcome: Finally, the compound's ability to reverse motor deficits is assessed. The PD model animals exhibit reduced movement in the Locomotor Activity assay (Protocol 3.2) . Treatment with the novel DAT inhibitor is shown to dose-dependently restore locomotor activity to levels comparable to healthy control animals.

References

  • Application Notes and Protocols: In Vivo Microdialysis to Measure Levophacetoperane Effects on Dopamine - Benchchem.
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. Available at: [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed Central. Available at: [Link]

  • Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed Central. Available at: [Link]

  • Application Notes and Protocols for Radioligand Binding Assays with Talopram - Benchchem.
  • Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats - PubMed. Available at: [Link]

  • Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed. Available at: [Link]

  • Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. Available at: [Link]

  • Systematic in Vivo Screening of a Series of 1‑Propyl-4-arylpiperidines against Dopaminergic and Serotonergic Properties in Rat Brain: A Scaffold-Jumping Approach - Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. Available at: [Link]

  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed. Available at: [Link]

  • 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed. Available at: [Link]

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. Available at: [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed. Available at: [Link]

  • Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. Available at: [Link]

  • Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method - ResearchGate. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. Available at: [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. Available at: [Link]

  • Structures of CNS-active drugs with common aryl-alkyl-amine groups... - ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed. Available at: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central. Available at: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed Central. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. Available at: [Link]

  • Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed. Available at: [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC - PubMed Central. Available at: [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. Available at: [Link]

  • Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone Part I--Synthesis and screening data in mice - ACS Publications. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. Available at: [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research - PMC. Available at: [Link]

  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets - PMC - PubMed Central. Available at: [Link]

  • Finding Help for Co-Occurring Substance Use and Mental Disorders. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable, field-tested troubleshooting advice to ensure the success of your experiments.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various therapeutic agents. The 4-arylpiperidine motif is a prevalent scaffold in numerous centrally active pharmaceuticals.[1][2][3] Achieving a high yield and purity of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug development pipeline.

This guide will focus on two predominant synthetic strategies:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A versatile method for forming the crucial carbon-carbon bond between the piperidine and the 2-methylphenyl group.[4][5][6]

  • Reduction of a Pyridinium Salt Precursor: An alternative approach that involves the initial formation of a 4-(2-methylphenyl)pyridinium salt followed by its reduction to the desired piperidine.[7][8]

Each method presents its own set of challenges. This guide will provide a structured approach to troubleshooting and optimizing both pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki-Miyaura coupling to produce 4-(2-Methylphenyl)piperidine?

A1: Low yields in Suzuki-Miyaura couplings for this substrate are often attributable to a few key factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.[9]

  • Inefficient Transmetalation: The transfer of the 2-methylphenyl group from the boronic acid (or its ester) to the palladium center can be sluggish. This step is highly dependent on the choice of base and solvent.[10]

  • Protodeboronation: The boronic acid can be prematurely replaced by a proton from the solvent or impurities, leading to the formation of toluene as a byproduct and a reduction in the available coupling partner.[9]

  • Homocoupling: The boronic acid can couple with itself to form 2,2'-bitolyl, consuming the reagent and complicating purification.

  • Poor Reactivity of the Piperidine Coupling Partner: If using a 4-halopiperidine, the reactivity follows the order I > Br > Cl. Aryl chlorides can be particularly challenging coupling partners.[9]

Q2: I am observing multiple spots on my TLC plate after the Suzuki coupling reaction, and they are very close together. What could be the cause?

A2: The presence of closely migrating spots on a TLC plate often indicates the presence of structurally similar compounds. In the context of this Suzuki coupling, likely culprits include:

  • Starting Materials: Unreacted N-protected 4-halopiperidine or 2-methylphenylboronic acid.

  • Homocoupled Byproduct: The 2,2'-bitolyl formed from the homocoupling of the boronic acid.

  • Protodeboronation Product: Toluene, which may be carried through the workup.

  • Isomers of the Product: Depending on the reaction conditions, side reactions could lead to isomeric byproducts.

The similar polarity of these compounds can make purification by column chromatography challenging.[11]

Q3: What are the key considerations when choosing a reducing agent for the pyridinium salt method?

A3: The choice of reducing agent is critical for the successful and selective reduction of the 4-(2-methylphenyl)pyridinium salt to the corresponding piperidine. Key factors to consider include:

  • Selectivity: The reducing agent should selectively reduce the pyridinium ring without affecting the 2-methylphenyl group. Common choices include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation.[8][12][13]

  • Stereoselectivity: If there are other stereocenters in the molecule, the choice of catalyst and conditions can influence the diastereoselectivity of the reduction.

  • Reaction Conditions: Catalytic hydrogenation may require elevated pressures and temperatures, while transfer hydrogenation can often be performed under milder conditions.[13]

  • Functional Group Tolerance: Ensure the chosen reducing agent is compatible with other functional groups in your molecule.

Q4: How can I efficiently convert the final 4-(2-Methylphenyl)piperidine free base to its hydrochloride salt?

A4: The conversion to the hydrochloride salt is typically a straightforward process. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Pathway

This section provides a detailed, step-by-step guide to address common issues encountered during the Suzuki-Miyaura coupling for the synthesis of N-Boc-4-(2-methylphenyl)piperidine.

Problem 1: Low or No Product Formation (Low Yield)

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Inactive Catalyst The Pd(0) active catalyst is readily oxidized. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[9] Action: Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.
Inadequate Degassing Oxygen in the reaction mixture will deactivate the catalyst. Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[9]
Incorrect Base The base is crucial for activating the boronic acid.[10] An inappropriate base can lead to poor reactivity or promote side reactions. Action: Screen different bases. Aqueous solutions of Na₂CO₃ or K₂CO₃ are common starting points. For anhydrous conditions, K₃PO₄ can be effective.[14]
Suboptimal Solvent System The solvent system must facilitate the interaction of both organic and inorganic reagents. Action: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water) is often optimal.[11] The water is crucial for dissolving the inorganic base.
Protodeboronation Electron-deficient boronic acids are susceptible to this side reaction.[9] While 2-methylphenylboronic acid is not strongly electron-deficient, this can still be a contributing factor, especially with prolonged reaction times or high temperatures. Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[9]

Experimental Protocol: Optimizing Suzuki-Miyaura Coupling Conditions

  • Reagent Preparation:

    • N-Boc-4-iodopiperidine (1.0 equiv)

    • 2-Methylphenylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add N-Boc-4-iodopiperidine, 2-methylphenylboronic acid, and the base.

    • Seal the flask and evacuate and backfill with argon three times.

    • Add the degassed solvent mixture via syringe.

    • Sparge the resulting suspension with argon for 15 minutes.

    • Add the palladium catalyst under a positive flow of argon.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Problem 2: Difficult Purification Due to Co-eluting Impurities

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Homocoupling of Boronic Acid This side reaction produces 2,2'-bitolyl, which can have a similar polarity to the desired product. Action: Use a more controlled stoichiometry of the boronic acid (closer to 1.1 equivalents). Ensure efficient stirring to promote the cross-coupling reaction over homocoupling. An acid-base workup can sometimes help remove boronic acid-related impurities.[11]
Similar Polarity of Starting Material and Product The starting N-protected 4-halopiperidine may have a similar Rf value to the product. Action: Optimize your chromatography conditions. A shallow solvent gradient or the use of a different solvent system (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) may improve separation.

Troubleshooting Guide: Reduction of Pyridinium Salt Pathway

This section addresses challenges in the synthesis of this compound via the reduction of a 4-(2-methylphenyl)pyridinium salt.

Problem 1: Incomplete Reduction of the Pyridinium Salt

Potential Causes & Solutions

Potential Cause Explanation & Recommended Action
Catalyst Poisoning The catalyst can be poisoned by impurities in the starting materials or solvents. Action: Ensure high-purity starting materials and solvents. The pyridinium salt should be free of any residual reagents from its synthesis.
Insufficient Hydrogen Pressure or Transfer Agent For catalytic hydrogenation, inadequate H₂ pressure will result in a slow or incomplete reaction. For transfer hydrogenation, an insufficient amount of the hydrogen donor (e.g., formic acid, ammonium formate) will limit the reaction.[7][13] Action: For hydrogenation, ensure the system is properly sealed and pressurized. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.
Deactivated Catalyst The catalyst may have lost activity due to improper storage or handling. Action: Use a fresh batch of catalyst.

Experimental Protocol: Catalytic Hydrogenation of Pyridinium Salt

  • Substrate Preparation:

    • N-Benzyl-4-(2-methylphenyl)pyridinium bromide (1.0 equiv)

    • Palladium on carbon (10% w/w, 0.05 equiv)

    • Solvent (e.g., Methanol or Ethanol)

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve the pyridinium salt in the solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Reaction Execution:

    • Pressurize the vessel with hydrogen (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Work-up and Final Salt Formation:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The product may be the piperidine free base or a salt depending on the workup. If it is the free base, it can be converted to the hydrochloride salt as described in the FAQs.

Visualizing the Synthetic Pathways and Troubleshooting

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)-R' Reductive_Elimination->Pd(0)L2 R-R' R_X N-Boc-4-halopiperidine R_B 2-Methylphenyl- boronic acid R_B->Transmetalation Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_catalyst Check Catalyst & Ligand - Fresh? - Stored properly? start->check_catalyst check_degassing Verify Inert Atmosphere - Proper degassing? - Positive pressure? check_catalyst->check_degassing If catalyst is good check_reagents Assess Reagent Quality - Boronic acid purity? - Halide reactivity? check_degassing->check_reagents If degassing is thorough optimize_conditions Optimize Reaction Conditions - Screen bases - Screen solvents - Adjust temperature check_reagents->optimize_conditions If reagents are pure outcome Improved Yield optimize_conditions->outcome

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]

  • ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Request PDF]. Available at: [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Online discussion]. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]

  • Mijin, D. Ž., Stojanović, M. M., & Antonović, D. G. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online discussion]. Available at: [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available at: [Link]

  • PubMed. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Request PDF]. Available at: [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubMed Central. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Available at: [Link]

  • PubMed. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • ChemistryViews. (2024). Enantioselective Dearomatization of Pyridinium Salts. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2-methylphenyl)piperidine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and characterization of this important piperidine derivative. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate potential pitfalls and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(2-Methylphenyl)piperidine, and how do they influence by-product formation?

There are two predominant strategies for synthesizing the 4-(2-methylphenyl)piperidine core, each with its own characteristic by-product profile.

  • Catalytic Hydrogenation of a Pyridine Precursor: This is one of the most common and direct methods. It typically starts with 4-(2-methylphenyl)pyridine, which is reduced under hydrogen pressure using a metal catalyst.[1][2] The primary challenge here is controlling the extent of reduction.

  • Grignard Reaction with a Piperidone Precursor: This route involves the nucleophilic addition of a 2-methylphenyl Grignard reagent (2-methylphenylmagnesium bromide) to a protected 4-piperidone, followed by dehydration and reduction. This multi-step process introduces different potential side reactions, primarily related to the highly reactive Grignard reagent.[3]

Understanding your chosen route is the first step in anticipating and identifying potential by-products.

Q2: What are the most common by-products I should expect from the catalytic hydrogenation route?

The catalytic hydrogenation of 4-(2-methylphenyl)pyridine is a robust method, but impurities can arise from incomplete or over-reduction.[4][5]

  • Partially Hydrogenated Intermediates: The most common by-products are tetrahydropyridine isomers, such as 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine. These form when the reaction is stopped prematurely or when the catalyst activity is insufficient for complete saturation of the pyridine ring.[6]

  • Over-reduction Products: Under harsh conditions (high pressure, high temperature, or highly active catalysts), the 2-methylphenyl (tolyl) ring can also be reduced, leading to 4-(2-methylcyclohexyl)piperidine. This is generally less common as the pyridine ring is more susceptible to hydrogenation under typical conditions.[2]

  • Dehalogenated By-products (if applicable): If the synthesis starts from a halogenated pyridine precursor, reductive dehalogenation can occur, leading to undesired side products.[4]

Q3: Which by-products are typical for the Grignard reaction pathway?

The Grignard route is powerful but sensitive to reaction conditions, especially the exclusion of water.[3]

  • Biphenyl Coupling Product (2,2'-Dimethylbiphenyl): This is a classic by-product of Grignard reagent formation. It arises from the coupling of the Grignard reagent with unreacted 2-bromotoluene. Its presence often indicates issues during the formation of the organomagnesium species.[7]

  • Unreacted Starting Materials: Incomplete reaction can leave behind N-protected 4-piperidone.

  • Dehydration Products: After the initial Grignard addition, the resulting tertiary alcohol is typically dehydrated to form an enamine or tetrahydropyridine intermediate. Incomplete dehydration or isomerization can lead to a mixture of olefin isomers.

Troubleshooting Guide

Problem 1: My NMR/Mass Spec shows unexpected peaks after hydrogenation. How can I identify the by-products?

Unexpected analytical results can be systematically diagnosed. The key is to look for mass differences and characteristic NMR signals that correspond to specific structural changes.

Troubleshooting Protocol: By-product Identification

  • Analyze Mass Spectrometry Data:

    • M-2 or M-4 peaks: A mass peak that is 2 or 4 atomic mass units (amu) lower than the expected product mass [M+H]+ strongly suggests the presence of partially hydrogenated tetrahydropyridine or dihydropyridine intermediates, respectively.

    • M+6 peaks: A mass peak 6 amu higher than the product mass indicates over-reduction of the aromatic tolyl ring to a cyclohexyl group.

  • Examine ¹H NMR Spectrum:

    • Olefinic Protons (5-6 ppm): The presence of signals in this region is a definitive indicator of an unsaturated piperidine ring, confirming a tetrahydropyridine by-product.

    • Loss of Aromatic Signals (6.8-7.5 ppm): A significant decrease in the integration of the aromatic region relative to the piperidine signals, coupled with the appearance of complex aliphatic signals (0.8-2.0 ppm), points to over-reduction of the tolyl ring.

  • Examine ¹³C NMR Spectrum:

    • Signals between 100-140 ppm: The presence of more than the expected number of aromatic carbons or the appearance of sp² carbons in the 120-130 ppm range can indicate incomplete reduction.

Observation Potential By-product Suggested Action
Mass peak at M-2 amu4-(2-methylphenyl)-1,2,3,6-tetrahydropyridineRe-subject the mixture to hydrogenation conditions, possibly with fresh catalyst or increased H₂ pressure.[4]
Olefinic protons in ¹H NMR4-(2-methylphenyl)-1,2,3,6-tetrahydropyridinePurify via column chromatography or recrystallization of the hydrochloride salt.
Mass peak at M+6 amu4-(2-methylcyclohexyl)piperidineReduce reaction temperature, pressure, or change to a less active catalyst (e.g., Pd/C instead of PtO₂).[1]
Absence of some aromatic signals4-(2-methylcyclohexyl)piperidineOptimize hydrogenation conditions to ensure selective reduction of the pyridine ring.
Problem 2: My reaction yield is low, and the crude product is an inseparable oil after using the Grignard route.

Low yields and purification difficulties in Grignard reactions often stem from two main sources: reagent deactivation and the formation of polar impurities.

Troubleshooting Protocol: Optimizing the Grignard Route

  • Ensure Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on glassware.[3]

    • Action: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (e.g., diethyl ether, THF) dispensed from a solvent purification system or freshly distilled over a drying agent.

  • Initiate the Grignard Reaction Properly: The formation of the Grignard reagent is a critical step. Failure to initiate can lead to a large amount of unreacted starting material and coupling by-products.

    • Action: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings.[7] Gentle heating or sonication can also help initiate the reaction. A cloudy, gray, or brownish appearance and self-sustaining reflux are indicators of a successful initiation.[7]

  • Address the Biphenyl By-product: The formation of 2,2'-dimethylbiphenyl is a common issue.

    • Action: Add the 2-bromotoluene slowly to the magnesium suspension to maintain a low instantaneous concentration, which disfavors the coupling side reaction. This non-polar by-product can often be removed from the desired amine product via an acid-base extraction during workup.

Visualizing Reaction Pathways and Troubleshooting

To better understand the formation of key by-products, the following diagrams illustrate the main synthetic pathway and a logical troubleshooting workflow.

Synthesis_Byproducts cluster_route1 Route 1: Catalytic Hydrogenation cluster_route2 Route 2: Grignard Synthesis A 4-(2-Methylphenyl)pyridine B 4-(2-Methylphenyl)-1,2,3,6- tetrahydropyridine (Under-reduction By-product) A->B H₂, Catalyst (Incomplete) C 4-(2-Methylphenyl)piperidine (Target Product) A->C H₂, Catalyst (Optimal Conditions) B->C H₂, Catalyst D 4-(2-Methylcyclohexyl)piperidine (Over-reduction By-product) C->D H₂, Catalyst (Harsh Conditions) E 2-Bromotoluene + Mg F 2-Methylphenyl- magnesium Bromide E->F Anhydrous Ether G 2,2'-Dimethylbiphenyl (Coupling By-product) E->G Side Reaction I Tertiary Alcohol Intermediate F->I + H H N-Boc-4-Piperidone H->I J Dehydration & Reduction I->J J->C

Caption: Synthetic routes and common by-products.

Troubleshooting_Workflow start Unexpected Analytical Result (e.g., extra NMR peak, wrong MS) ms_check Check Mass Spectrum start->ms_check nmr_check Check ¹H NMR Spectrum start->nmr_check mass_m_minus_2 Mass Peak at M-2 amu? ms_check->mass_m_minus_2 Yes mass_m_plus_6 Mass Peak at M+6 amu? ms_check->mass_m_plus_6 No nmr_olefin Olefinic Protons (5-6 ppm)? nmr_check->nmr_olefin Yes nmr_aromatic_loss Reduced Aromatic Integration? nmr_check->nmr_aromatic_loss No conclusion_under Conclusion: Incomplete Reduction (Tetrahydropyridine) mass_m_minus_2->conclusion_under mass_other Other unexpected mass? mass_m_plus_6->mass_other No conclusion_over Conclusion: Over-reduction (Cyclohexyl derivative) mass_m_plus_6->conclusion_over Yes conclusion_grignard Conclusion: Grignard By-product (e.g., Biphenyl) mass_other->conclusion_grignard Yes nmr_olefin->conclusion_under nmr_aromatic_loss->conclusion_over Yes action_rehydrogenate Action: Re-run hydrogenation or purify conclusion_under->action_rehydrogenate action_modify Action: Modify reaction conditions (temp, pressure, catalyst) conclusion_over->action_modify action_purify Action: Purify via acid-base extraction or chromatography conclusion_grignard->action_purify

Caption: Troubleshooting workflow for impurity identification.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Scientific & Engineering Research, 6(8), 88-92. Link

  • Jones, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 983-987. Link

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Link

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. Link

  • Zhang, Z., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society, 145(2), 1159–1167. Link

  • University of Colorado Boulder. (n.d.). Grignard Synthesis of Triphenylmethanol. Department of Chemistry Lab Manual. Link

  • Benchchem. (n.d.). 4-(2-Methylpropyl)piperidine. Product Information. Link

  • Chebanov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4836. Link

  • Anderson, R. J., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Link

  • ChemicalBook. (2023). 4-(2-METHYLPHENYL)PIPERIDINE. Product Page. Link

  • Sigma-Aldrich. (n.d.). Grignard Reagents. Chemistry Products. Link

  • ChemicalBook. (n.d.). 4-Methylpiperidine synthesis. Synthesis Route. Link

  • Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Link

Sources

"stability issues with 4-(2-Methylphenyl)piperidine hydrochloride solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Methylphenyl)piperidine Hydrochloride

From the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Its purpose is to address common stability issues encountered with solutions of this compound, offering troubleshooting protocols and preventative measures rooted in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and preparation of this compound solutions.

Q1: What is the recommended solvent for dissolving this compound?

As a hydrochloride salt, this compound is expected to be most soluble in polar protic solvents. For most biological and analytical applications, the recommended starting solvent is sterile, deionized water. The hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart[1]. If solubility issues are encountered in neutral water, adjusting the pH to a more acidic range (e.g., pH 4-6) with a dilute HCl solution can improve dissolution by suppressing the formation of the less soluble free base. For non-aqueous applications, polar aprotic solvents like DMSO may be used, though the free base form of the compound would exhibit greater solubility in such solvents[1].

Q2: What are the optimal storage conditions for a prepared aqueous stock solution?

For maximum stability, aqueous stock solutions should be:

  • Stored at Low Temperatures: Aliquot solutions into single-use volumes and store them in a freezer at -20°C or, for long-term storage, at -80°C.

  • Protected from Light: Use amber glass vials or wrap clear vials securely in aluminum foil. Piperidine structures can be susceptible to photodegradation, often initiated by UV light through radical mechanisms[2].

  • Maintained at an Acidic pH: Ensure the solution remains slightly acidic (pH < 7) to keep the molecule in its more stable protonated (salt) form.

Q3: How can I visually identify if my solution has degraded?

The primary visual indicators of degradation are:

  • Precipitation or Cloudiness: This often indicates a shift in pH towards neutral or basic, causing the less soluble free base to crash out of solution.

  • Discoloration: The appearance of a yellow or brownish tint can suggest oxidative degradation[2][3]. The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.

Q4: What is the fundamental reason for the instability of solutions of this compound?

The instability of this compound in solution is primarily linked to two chemical properties: its nature as a salt of a secondary amine and its susceptibility to oxidation.

  • Acid-Base Equilibrium: The piperidine nitrogen is basic. In its hydrochloride salt form, this nitrogen is protonated (positively charged), which confers water solubility. If the solution's pH increases, this nitrogen is deprotonated, yielding the neutral "free base" form, which is significantly less soluble in water and more prone to precipitation.

  • Oxidative Susceptibility: The piperidine ring, particularly the carbon-hydrogen bonds adjacent to the nitrogen atom, can be susceptible to oxidation from dissolved atmospheric oxygen[2][3]. This process can be accelerated by exposure to light or the presence of trace metal impurities[3].

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured, cause-and-effect approach to solving specific problems encountered during experiments.

Issue 1: Unexpected Precipitation or Cloudiness in an Aqueous Solution

You've prepared a clear solution of this compound in water, but upon storage or addition to a buffer, it becomes cloudy or a precipitate forms.

Primary Cause: pH-Induced Free Base Formation

This is the most common cause of precipitation. The experimental buffer or diluent has a pH high enough to deprotonate the piperidine nitrogen, converting the soluble hydrochloride salt into the insoluble free base.

Soluble 4-(2-Methylphenyl)piperidine H+Cl- (Protonated Salt) Highly Water Soluble Insoluble 4-(2-Methylphenyl)piperidine (Neutral Free Base) Poorly Water Soluble Soluble->Insoluble  Increase pH / Add Base (e.g., PBS pH 7.4)   Insoluble->Soluble  Decrease pH / Add Acid (e.g., HCl)  

Caption: pH-dependent equilibrium of the hydrochloride salt.

  • Verify pH: Measure the pH of your final experimental solution where precipitation is observed. It is likely near or above neutral (pH ≥ 7.0).

  • Solvent Pre-treatment: When preparing stock solutions, use water that has been acidified slightly (e.g., to pH 5-6 with 0.1 M HCl).

  • Buffered Solutions: If the final application requires a specific pH (e.g., physiological pH 7.4), prepare the stock solution at a higher concentration in acidic water. Then, perform a serial dilution into the final buffer, ensuring vigorous mixing at each step to avoid localized high concentrations that can precipitate before fully dispersing.

  • Consider a Co-Solvent: If working at a pH where the free base is unavoidable, the inclusion of a small percentage of an organic co-solvent like DMSO or ethanol in the final buffer can help maintain solubility. Note: This must be validated for compatibility with your experimental system.

Issue 2: Solution Develops a Yellow or Brown Color Over Time

Your initially colorless solution has developed a distinct color after a few days in storage or during an experiment.

Primary Cause: Oxidative Degradation

Piperidine-containing molecules are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants[2][3]. The nitrogen atom and adjacent carbons are common sites of oxidation, potentially leading to N-oxides or ring-opened products, which are often colored[2].

  • Use De-gassed Solvents: Before preparing your stock solution, sparge the water or buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere Storage: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. This creates an inert atmosphere that prevents further oxygen ingress.

  • Strict Light Protection: Ensure the solution is stored in amber vials at all times. For light-sensitive experiments, conduct manipulations under low-light conditions or cover the experimental apparatus with aluminum foil[2].

  • Chelate Metal Ions: If metal-catalyzed oxidation is suspected (e.g., if using buffers with metal salts), consider adding a trace amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solution. Note: This must be validated for non-interference with your assay.

Issue 3: Inconsistent Results and Loss of Compound Potency

You observe a drift in experimental results over time, or freshly prepared solutions yield different results than older ones, suggesting the active concentration of your compound is decreasing.

Primary Cause: Chemical Degradation and/or Adsorption

This issue points to a non-visual degradation of the parent compound or its loss due to adsorption onto container surfaces. The same factors that cause discoloration (oxidation, photolysis) can also reduce the concentration of the active molecule without a visible change[2].

To confirm degradation, a simple stability study is recommended. This protocol provides a framework for a forced degradation study, which is essential for understanding a compound's stability profile[2].

start Prepare Fresh Solution (T=0 Control) aliquot Create Aliquots for Stress Conditions start->aliquot analysis Analyze All Samples by RP-HPLC at T=0, 24h, 48h start->analysis Control stress_heat Heat (e.g., 40°C) aliquot->stress_heat stress_light Light (ICH Q1B Photostability) aliquot->stress_light stress_ox Oxidation (e.g., 3% H2O2) aliquot->stress_ox stress_heat->analysis stress_light->analysis stress_ox->analysis compare Compare Peak Areas: - Decrease in Parent Peak? - Appearance of New Peaks? analysis->compare end Identify Degradation Pathway compare->end

Caption: Workflow for a forced degradation study.

  • Initial Analysis (T=0): Prepare a fresh solution of this compound in your standard solvent. Immediately analyze it using a suitable analytical method like RP-HPLC to establish the initial purity and peak area of the parent compound[4].

  • Apply Stress Conditions: Aliquot the solution and expose it to different stress conditions for a defined period (e.g., 24-48 hours)[2]:

    • Thermal: Store an aliquot at an elevated temperature (e.g., 40-60°C).

    • Photolytic: Expose an aliquot to controlled UV/Vis light as per ICH Q1B guidelines.

    • Oxidative: Add a small amount of an oxidizing agent like hydrogen peroxide (e.g., final concentration 0.1-3% H₂O₂) to an aliquot.

  • Re-analyze: After the stress period, re-analyze all samples, including a control sample stored under optimal conditions (-20°C, dark).

  • Evaluate Data: Compare the chromatograms. A loss of potency is confirmed by a significant decrease in the peak area of the parent compound and, typically, the appearance of new peaks corresponding to degradation products.

Condition Time (hours) Parent Compound (% of T=0) New Degradation Peaks Observed
Control (-20°C, Dark)4899.8%No
Room Temp (25°C, Dark)4897.1%Minor peak at RRT 0.8
Elevated Temp (60°C)4885.4%Major peak at RRT 0.8
Photolytic (UV/Vis Light)4878.2%Multiple new peaks
Oxidative (3% H₂O₂)845.0%Major peaks at RRT 0.8 and 1.2
(RRT = Relative Retention Time)
  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment, especially for sensitive assays.

  • Use High-Quality Solvents: Ensure all solvents are of high purity (e.g., HPLC grade) to minimize catalytic impurities.

  • Select Appropriate Containers: Use inert borosilicate glass (Type I) or polypropylene containers. Avoid using containers that may leach impurities or allow for adsorption.

  • Validate Storage: If solutions must be stored, perform a small-scale stability study as described above to determine the acceptable storage duration under your specific conditions.

References

  • D'Anna, F., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]

  • BIOSYNCE. (2025). Under what conditions does piperidine decompose? BIOSYNCE Blog. Available at: [Link]

  • Maybridge. Safety Data Sheet: 4-Methylenepiperidine hydrochloride. Available at: [Link]

  • Daicel Pharma Standards. 4-Methylene Piperidine Hydrochloride Product Page. Available at: [Link]

  • Fondchem. 4-[2-(4-Methylphenyl)ethyl]-piperidine HCl Product Page. Available at: [Link]

  • Oledzka, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]

Sources

Technical Support Center: Solubility of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Methylphenyl)piperidine hydrochloride (CAS No: 82212-02-0)[1]. We address common questions and troubleshooting scenarios encountered during solubility experiments to ensure reliable and reproducible results. Our approach is grounded in fundamental physicochemical principles and validated experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the primary considerations for its solubility?

A1: this compound is the salt form of the parent organic base, 4-(2-Methylphenyl)piperidine. As a hydrochloride salt, it is generally expected to have enhanced aqueous solubility compared to its free base form, a common strategy in pharmaceutical development to improve bioavailability[2][3]. The primary factors governing its solubility are the choice of solvent, the pH of the aqueous medium, and the temperature.[4][5] Its ionic nature makes it more amenable to dissolution in polar solvents.

Q2: In which types of solvents should I expect this compound to be most soluble?

A2: Based on the general properties of piperidine derivatives and their hydrochloride salts, you can expect the following trends:

  • High Solubility: Polar protic solvents like water, methanol, and ethanol. The ability to form hydrogen bonds and the ionic nature of the salt facilitate dissolution in these solvents.[4][6]

  • Moderate Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

  • Low to Insoluble: Non-polar solvents like hexane, toluene, and diethyl ether. The polarity mismatch between the ionic salt and the non-polar solvent prevents significant dissolution.[6]

Q3: How can I perform a quick visual check to see if my compound is fully dissolved?

A3: A solution where the compound is truly dissolved should be clear and free of any visible particles. For a more rigorous assessment:

  • Visual Inspection: Hold the solution against a light source. Any cloudiness, haziness, or visible solid particles indicates incomplete dissolution or suspension.

  • Tyndall Effect: Shine a laser pointer through the vial. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly in solution.

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will either see solid material on the filter or find that the concentration of the filtrate is lower than expected.

Q4: Does temperature significantly affect the solubility of this compound?

A4: Yes, for most solid solutes, including this one, solubility is an endothermic process, meaning it increases with temperature.[5] Therefore, heating the solvent can help dissolve the compound more quickly and at a higher concentration. However, be cautious, as this can lead to the formation of a supersaturated solution that may precipitate upon cooling. For long-term experiments, it is crucial to work at or below the compound's equilibrium solubility at the target temperature.

Troubleshooting Experimental Solubility Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: The compound is not dissolving in my aqueous buffer.
  • Potential Cause 1: Concentration Exceeds Equilibrium Solubility.

    • Explanation: You may be attempting to create a solution with a concentration higher than the compound's intrinsic solubility limit in that specific medium.

    • Solution: First, try reducing the concentration. If the maximum possible concentration must be determined, you must measure the equilibrium solubility. The most reliable method for this is the Shake-Flask Method , which ensures the solution reaches saturation.[7] (See Experimental Protocols section for the detailed methodology).

  • Potential Cause 2: Unfavorable pH of the Buffer.

    • Explanation: As the salt of a weak base, the solubility of this compound is highly pH-dependent. The compound is most soluble in its protonated (ionized) form. As the pH increases, it converts to its free base form, which is typically much less water-soluble, causing it to precipitate.[8] The pH at which the compound starts to convert to its free base is related to its pKa.

    • Solution: To maintain maximum solubility, ensure the pH of your buffer is at least 2 pH units below the pKa of the parent compound's conjugate acid. If the pKa is unknown, start with acidic buffers (e.g., pH 4-5) and adjust as needed. Using a buffer with sufficient capacity is critical to prevent pH shifts during the experiment.[9]

  • Potential Cause 3: Common-Ion Effect.

    • Explanation: If your aqueous buffer contains a high concentration of chloride ions (e.g., from NaCl in a PBS buffer), it can suppress the dissolution of the hydrochloride salt. This is because the excess chloride ions in the solution shift the dissolution equilibrium to the left, favoring the solid, undissolved state.[10][11]

    • Solution: If you suspect the common-ion effect is limiting solubility, switch to a buffer system that does not contain chloride ions. Examples include phosphate, acetate, or citrate buffers, prepared using non-chloride salts.

Problem 2: The compound dissolves initially but then precipitates over time.
  • Potential Cause 1: Formation of a Supersaturated Solution.

    • Explanation: You may have created a kinetically soluble solution, often by heating or using a co-solvent like DMSO, which holds more solute than is thermodynamically stable.[12] Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true equilibrium solubility.

    • Solution: Determine the equilibrium solubility at your experimental temperature to identify the maximum stable concentration. Avoid relying on heating to force dissolution for stock solutions intended for long-term storage or use.

  • Potential Cause 2: Change in Solid State (Polymorphism).

    • Explanation: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. An amorphous or metastable polymorph might dissolve first, being more soluble, but then convert over time to a more stable, less soluble crystalline form, causing precipitation.[10][13]

    • Solution: This is a complex issue requiring solid-state characterization (e.g., DSC, XRD). From a practical standpoint, ensure you are using a consistent, stable solid form for your experiments. If variability persists, determining the solubility of the most stable polymorph is recommended for establishing reliable concentration limits.

  • Potential Cause 3: pH Instability.

    • Explanation: If your solution is unbuffered or the buffer capacity is too low, the pH can change over time. Absorption of atmospheric CO₂, for example, can acidify the solution. For a piperidine derivative, a significant pH shift in either direction can impact solubility.

    • Solution: Use a well-characterized buffer system with adequate buffering capacity for the intended pH range of your experiment. Verify the pH of your final solution after the compound has been added.

Problem 3: I am getting inconsistent solubility results between experiments.
  • Potential Cause 1: Insufficient Equilibration Time.

    • Explanation: Achieving true equilibrium solubility is not instantaneous. If you measure the concentration before the system has fully saturated, you will underestimate the solubility. The time required can vary depending on the compound and the agitation method.

    • Solution: For the shake-flask method, allow the suspension to equilibrate for a sufficient period, typically 24-48 hours, under constant agitation in a temperature-controlled environment.[7]

  • Potential Cause 2: Temperature Fluctuations.

    • Explanation: Solubility is sensitive to temperature.[4][5] If your experiments are conducted at ambient lab temperatures, which can fluctuate, you will see variability in your results.

    • Solution: Perform all solubility experiments in a tightly controlled temperature environment, such as a calibrated incubator shaker or a water bath. Ideally, solubility should be measured at standard temperatures like 4°C (for stability assessment) and 37°C (for biopharmaceutical relevance).[14]

  • Potential Cause 3: Purity of Compound or Solvents.

    • Explanation: Impurities in the compound can affect its measured solubility. Similarly, impurities or variations in the composition of your solvents or buffers can lead to inconsistent results.[15]

    • Solution: Use high-purity (e.g., >98%) this compound and analytical grade solvents. Ensure buffers are prepared fresh and their pH is accurately measured before each use.

Data Presentation

Since specific experimental data for this compound is not publicly available, the following table provides a predicted solubility profile based on the physicochemical properties of similar amine hydrochloride compounds. This should be used as a guideline for solvent selection, and we strongly recommend experimental verification.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water (acidic pH), MethanolHigh The ionic nature of the hydrochloride salt and its ability to hydrogen bond leads to strong interactions with protic solvents.[4][6]
Polar Aprotic DMSO, DMFModerate to High These solvents can effectively solvate the cation and anion but do not participate in hydrogen bonding to the same extent as protic solvents.[2]
Intermediate Polarity Acetone, AcetonitrileLow to Moderate Limited polarity reduces the ability to overcome the crystal lattice energy of the salt.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The large difference in polarity between the ionic solute and the non-polar solvent prevents meaningful dissolution.[6]

Experimental Protocols & Visualization

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent or buffer in a glass vial. "Excess" means that solid material should still be visible after the equilibration period.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and let the suspension stand in the same temperature-controlled environment to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.

  • Analysis: Dilute the supernatant aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[13] The measured concentration represents the equilibrium solubility.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

Solubility_Troubleshooting cluster_problem Problem Identification cluster_cause1 Potential Causes for No Dissolution cluster_cause2 Potential Causes for Precipitation cluster_cause3 Potential Causes for Inconsistency cluster_solution Solutions & Actions start Solubility Issue Encountered prob1 Compound Not Dissolving start->prob1 prob2 Precipitation Over Time start->prob2 prob3 Inconsistent Results start->prob3 cause1a Concentration > Solubility Limit prob1->cause1a cause1b Incorrect pH prob1->cause1b cause1c Common-Ion Effect prob1->cause1c cause2a Supersaturation prob2->cause2a cause2b Polymorphic Conversion prob2->cause2b cause2c pH Instability prob2->cause2c cause3a Insufficient Equilibration Time prob3->cause3a cause3b Temperature Fluctuations prob3->cause3b cause3c Impure Materials prob3->cause3c sol1a Determine Equilibrium Solubility (Shake-Flask Method) cause1a->sol1a sol1b Adjust Buffer pH (Target pH < pKa - 2) cause1b->sol1b sol1c Use Cl⁻-Free Buffer cause1c->sol1c sol2a Work Below Equilibrium Solubility Limit cause2a->sol2a sol2b Characterize Solid State (DSC/XRD) cause2b->sol2b sol2c Use High-Capacity Buffer cause2c->sol2c sol3a Increase Equilibration Time (24-48h) cause3a->sol3a sol3b Use Temp-Controlled Shaker cause3b->sol3b sol3c Use High-Purity Compound & Analytical Grade Solvents cause3c->sol3c

Caption: A flowchart for troubleshooting common solubility issues.

References

  • Methylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • solubility experimental methods.pptx - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Rheolution. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University Publications. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Piperidine | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • What are the errors that can occur in determining the solubility of a substance? - Quora. (2018). Quora. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). Molecules. Retrieved from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (2016). ResearchGate. Retrieved from [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Receptor Binding Assays with 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Letter from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I understand that developing a robust receptor binding assay for a novel or less-characterized compound like 4-(2-Methylphenyl)piperidine hydrochloride presents unique challenges. This guide is structured to move beyond simple protocols and provide you with the rationale behind the experimental choices you'll make. My goal is to empower you to not only troubleshoot your current assay but also to confidently develop future binding studies.

This document is designed as a dynamic troubleshooting guide. We will address common issues in a question-and-answer format, grounded in established pharmacological principles and field-proven insights.

Part 1: Initial Assay Development & Optimization

Before troubleshooting, we must ensure the assay foundation is solid. 4-(2-Methylphenyl)piperidine is a piperidine derivative. This class of compounds is known to interact with a variety of targets, including but not limited to sigma receptors, dopaminergic, and serotonergic receptors. The first critical step, which is often assumed, is the selection of the appropriate receptor system. If this is unknown, your first experiment is target fishing, which is beyond the scope of this guide. This guide assumes you have a hypothesized receptor target.

Q1: I'm setting up a new binding assay for this compound. How do I determine the optimal concentration of my radioligand and cell membranes?

Answer: This is a foundational experiment known as a saturation binding assay . The goal is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in your membrane preparation. This data is critical for setting up all future competitive binding experiments.

Rationale: You need to work with a radioligand concentration that provides a robust signal without being wasteful or causing excessively high non-specific binding. The Kd value informs this choice; typically, a concentration at or near the Kd is used for competitive assays as it provides the best balance for detecting competitive interactions. The Bmax value confirms that your membrane preparation contains a sufficient number of receptors to yield a detectable signal.

Step-by-Step Protocol: Radioligand Saturation Binding Assay

  • Preparation: Prepare 12-14 serial dilutions of your chosen radioligand in the binding buffer. The concentration range should span from approximately 0.01x to 100x the expected Kd. If the Kd is unknown, a wide range from 1 pM to 100 nM is a reasonable starting point.

  • Incubation Setup (Total Binding): In a 96-well plate, add your membrane preparation, the serially diluted radioligand, and binding buffer to a final volume (e.g., 200 µL).

  • Incubation Setup (Non-Specific Binding - NSB): In a parallel set of wells, add the same components, but also include a high concentration of a known, unlabeled competitor (a "cold" ligand) for the target receptor. This concentration should be at least 100x the Kd of the cold ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature, 37°C) for a predetermined time to allow the binding to reach equilibrium. This time must be determined empirically through a time-course experiment (see FAQ section).

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration over a glass fiber filter mat (e.g., GF/B or GF/C). This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter. The number of washes (typically 3-4) should be optimized.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter (measured in Counts Per Minute - CPM or Disintegrations Per Minute - DPM).

  • Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Fit the data using a non-linear regression model (one-site binding hyperbola) in software like GraphPad Prism to calculate the Kd and Bmax.

Data Interpretation Table:

ParameterIdeal Value/CharacteristicWhat it Tells You
Kd Consistent across experimentsThe affinity of the radioligand for the receptor.
Bmax High enough for a good signal windowThe concentration of receptors in your membrane prep.
NSB <10-20% of Total Binding at KdThe quality of the assay. High NSB obscures the specific signal.

Part 2: Troubleshooting Common Assay Problems

This section addresses the most frequent issues encountered during competitive binding assays with novel compounds.

Q2: My specific binding signal is very low or non-existent. What are the likely causes and how do I fix it?

Answer: This is a classic problem that can stem from multiple sources, ranging from reagent integrity to incorrect assay conditions. Let's break it down using a logical troubleshooting workflow.

Workflow for Troubleshooting Low Signal

LowSignalTroubleshooting Start Low or No Specific Signal CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents CheckConditions Step 2: Evaluate Assay Conditions Start->CheckConditions CheckProcedure Step 3: Review Experimental Procedure Start->CheckProcedure Radioligand Is the radioligand degraded? (Check age, storage) CheckReagents->Radioligand Degradation? Membranes Are membranes active? (Test with a known ligand, check prep/storage) CheckReagents->Membranes Activity? Buffers Is buffer pH/composition correct? (Check pH, protease inhibitors) CheckReagents->Buffers pH/Ionic Strength? IncubationTime Is incubation long enough to reach equilibrium? CheckConditions->IncubationTime Time? Temperature Is the temperature optimal and consistent? CheckConditions->Temperature Temp? MembraneConc Is membrane concentration too low? CheckConditions->MembraneConc Bmax? Harvesting Is harvesting too slow? (Dissociation occurs) CheckProcedure->Harvesting Speed? Washing Are you over-washing the filters? (Strips off bound ligand) CheckProcedure->Washing Volume/Reps? Result Improved Signal Radioligand->Result Membranes->Result Buffers->Result IncubationTime->Result Temperature->Result MembraneConc->Result Harvesting->Result Washing->Result BindingComponents cluster_total Total Binding cluster_specific Specific Binding cluster_nsb Non-Specific Binding (NSB) TotalBinding Total Radioligand Bound to Filter Specific Bound to Receptor (Displaceable) TotalBinding->Specific = NSB Bound to Filter, Lipids, etc. (Non-saturable) TotalBinding->NSB +

Caption: Diagram illustrating that Total Binding is the sum of desirable Specific Binding and undesirable Non-Specific Binding (NSB).

Strategies to Reduce High NSB:

  • Filter Pre-treatment: The glass fiber filters themselves can be "sticky." Pre-soaking the filter mat in a solution of 0.5% polyethyleneimine (PEI) or 0.3% bovine serum albumin (BSA) can block these non-specific sites. This is one of the most effective and common solutions.

  • Reduce Radioligand Concentration: While you need enough radioligand for a good signal, excessively high concentrations will drive up NSB. As determined in your saturation assay, using a concentration at or slightly below the Kd is often optimal.

  • Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) or the volume of ice-cold wash buffer. This helps remove unbound and weakly-bound radioligand more effectively. Be cautious, as over-washing can also cause dissociation of your specifically bound ligand.

  • Include BSA in the Binding Buffer: Adding 0.1% to 0.5% BSA to your binding buffer can help prevent the radioligand from sticking to the walls of the assay plate and other non-receptor proteins.

  • Change the Filter Type: If problems persist, consider a different filter material. Some ligands have lower NSB on different types of filter paper (e.g., GF/C vs. GF/B).

Troubleshooting Checklist Table:

ProblemPotential CauseRecommended Solution(s)
High NSB Radioligand sticking to filters/platePre-treat filters with 0.5% PEI. Add 0.1% BSA to binding buffer.
Radioligand concentration too highUse radioligand at a concentration ≤ Kd.
Insufficient washingIncrease wash volume or number of wash steps.
Poor Reproducibility Inconsistent pipetting/techniqueUse calibrated pipettes; ensure complete mixing. Automate if possible.
Membrane prep not homogenousVortex membrane stock gently but thoroughly before each pipetting step.
Temperature fluctuationsUse a water bath or incubator to ensure constant temperature.
No Displacement by your Compound Compound is inactive at the receptorTest a positive control compound to ensure assay is working.
Compound concentration is too lowTest a wider concentration range (e.g., from 1 nM to 100 µM).
Compound has precipitatedCheck solubility in assay buffer. Use DMSO if necessary (<1% final).

Part 3: Frequently Asked Questions (FAQs)

Q: What should be in my standard binding buffer? A: A good starting point for many G-protein coupled receptors (common targets for piperidines) is a Tris-based buffer. For example: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. The MgCl₂ can be critical for maintaining the active conformation of many GPCRs. Always include fresh protease inhibitors if using cell or tissue membranes.

Q: How do I properly prepare my this compound for the assay? A: First, calculate the required mass to create a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. Given it is a hydrochloride salt, it should be soluble in water or a buffer. If not, DMSO is a standard alternative. Prepare serial dilutions from this stock solution to create the concentration curve for your competitive binding experiment. Always use a fresh dilution series for each experiment to avoid issues with compound degradation or adsorption to plastics.

Q: My dose-response curve is flat, showing no competition. What does this mean? A: This indicates that your compound, this compound, does not bind to the chosen receptor target within the concentration range you tested. Before concluding it's inactive, verify your assay is working by running a known competitor (positive control). If the positive control displaces the radioligand but your compound does not, it is strong evidence of a lack of affinity for that specific target.

Q: Should I use a filter-binding assay or a scintillation proximity assay (SPA)? A: This depends on your throughput needs and available equipment.

  • Filter Binding: This is the classic, robust method. It's lower throughput but provides a very direct measure of binding. It's often preferred during initial assay development due to its lower cost and straightforward nature.

  • Scintillation Proximity Assay (SPA): This is a homogeneous (no-wash) assay format that is highly amenable to high-throughput screening. In SPA, receptor membranes are captured onto beads impregnated with a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to generate a light signal. It can be more susceptible to artifacts from colored compounds but is much faster for large-scale screening. For initial characterization and troubleshooting, filter binding is often the more prudent choice.

References

  • Hulme, E.C. (Editor). (1992). Receptor-Ligand Interactions: A Practical Approach. Oxford University Press. [Link]

  • Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry, 132(1), 74–81. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Receptor Binding Assays. [Link]

  • Quick, M., & Javitch, J. A. (2007). Monitoring the function of membrane transport proteins in reconstituted systems. Nature Protocols, 2(3), 537–547. [Link]

Technical Support Center: Investigating the In Vivo Profile of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed to provide practical, in-depth assistance for navigating the potential in vivo side effects of this and structurally related novel piperidine-based compounds. Given the limited specific public data on this compound, this resource emphasizes a proactive, systematic approach to identifying and troubleshooting potential adverse effects during your experiments. Our guidance is rooted in the broad pharmacological context of the piperidine scaffold, which is a core component of numerous FDA-approved drugs and clinical candidates.

PART 1: Understanding the Landscape of Piperidine Pharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1] This versatility means that novel derivatives can have unanticipated pharmacological effects. 4-Arylpiperidines, in particular, are known to interact with various central nervous system (CNS) and cardiovascular targets.[2][3] Therefore, a thorough investigation of potential side effects is a critical component of any in vivo study.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects associated with piperidine-based compounds in vivo?

A1: The side effects of piperidine derivatives are highly dependent on the specific substitutions on the piperidine ring. However, based on the pharmacology of related compounds, researchers should be vigilant for effects related to the central nervous system (CNS) and the cardiovascular system. CNS effects can range from sedation and motor impairment to stimulant-like behaviors.[4] Cardiovascular effects may include changes in blood pressure (hypotension or hypertension) and heart rate (bradycardia or tachycardia).[5][6][7] Gastrointestinal effects and local irritation at the injection site are also possible.

Q2: How can I predict the potential side effects of this compound?

A2: Without specific data, prediction relies on understanding the structure-activity relationships of similar molecules. The 4-arylpiperidine motif is a key pharmacophore in many centrally acting drugs, including some opioids and dopamine receptor ligands.[3][8] Therefore, it is prudent to anticipate potential CNS-mediated side effects. A comprehensive literature search for compounds with high structural similarity is the best first step.

Q3: What initial steps should I take before conducting a large-scale in vivo study?

A3: Before embarking on a large efficacy or safety study, it is crucial to perform a dose-range finding study, often referred to as a maximum tolerated dose (MTD) study. This involves administering escalating doses of the compound to small groups of animals and carefully observing for any signs of toxicity or adverse effects.[9] This will help you establish a safe dose range for your subsequent experiments.

Q4: My compound is potent in vitro but shows no effect in vivo. What could be the issue?

A4: This is a common challenge in drug discovery and can be attributed to several factors, including poor pharmacokinetics (e.g., low bioavailability, rapid metabolism), inability to cross the blood-brain barrier (if targeting the CNS), or rapid clearance from the body.[9] A preliminary pharmacokinetic (PK) study to measure plasma and, if relevant, brain concentrations of the compound over time is highly recommended.

PART 2: Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for managing and interpreting potential side effects during your in vivo experiments with this compound.

Troubleshooting Guide: Unexpected In Vivo Observations
Observed Side Effect Potential Cause(s) Recommended Action(s)
Hypoactivity, Sedation - CNS depressant effects- Off-target activity (e.g., GABAergic, histaminergic)- Perform a detailed behavioral assessment (e.g., open field test).- Consider co-administration with receptor antagonists to probe the mechanism.- Lower the dose.
Hyperactivity, Tremors - CNS stimulant effects (e.g., dopaminergic, serotonergic)- Off-target activity- Conduct a thorough behavioral analysis.- Evaluate potential for drug-drug interactions if other compounds are co-administered.- Lower the dose and perform a dose-response curve for this effect.
Cardiovascular Changes (Hypotension, Bradycardia) - Direct effects on cardiac ion channels- Autonomic nervous system modulation- For critical studies, monitor blood pressure and heart rate via telemetry.- Perform in vitro assays on cardiac ion channels (e.g., hERG).- Consult a veterinary professional.
Respiratory Distress - Central respiratory depression- Bronchoconstriction- Closely monitor respiratory rate and effort.- Ensure proper ventilation in animal housing.- Immediately lower the dose or cease administration if severe.
Lack of Efficacy - Poor pharmacokinetic properties- Insufficient target engagement- Conduct a pharmacokinetic study.- If possible, measure target engagement in tissue samples.- Re-evaluate the dosing regimen (route, frequency, vehicle).
Experimental Protocol: Preliminary In Vivo Toxicity Screen

This protocol outlines a general procedure for an initial assessment of the in vivo tolerability of a novel piperidine compound.

  • Animal Model Selection: Choose a relevant rodent species (e.g., mice or rats) for initial screening.

  • Dose Formulation: Prepare the compound in a suitable, non-toxic vehicle. Note the solubility and stability of the formulation.

  • Dose Escalation Study:

    • Divide animals into small groups (n=3-5 per group).

    • Administer single escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg) via the intended route of administration.

    • Include a vehicle control group.

  • Clinical Observations:

    • Monitor animals closely for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

    • Record observations using a standardized scoring sheet, noting any changes in:

      • General appearance (piloerection, posture)

      • Behavior (activity level, stereotypy)

      • Neurological signs (gait, tremors, convulsions)

      • Autonomic signs (salivation, lacrimation)

  • Data Analysis:

    • Determine the highest dose that does not produce overt signs of toxicity (the maximum tolerated dose).

    • Use this information to select appropriate doses for subsequent efficacy studies.

Visualization of Experimental Workflow

Below is a diagram illustrating a typical workflow for evaluating a novel piperidine compound in vivo.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Assessment start Novel Piperidine Compound dose_range Dose-Range Finding / MTD Study start->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study Inform Dose Selection safety_pharm Safety Pharmacology dose_range->safety_pharm Identify Potential Liabilities efficacy_study Efficacy Study pk_study->efficacy_study Inform Dosing Regimen decision Go/No-Go Decision efficacy_study->decision safety_pharm->decision

Caption: Workflow for in vivo evaluation of novel piperidine compounds.

PART 3: Mechanistic Considerations and Advanced Troubleshooting

Understanding the potential mechanisms of action can aid in troubleshooting and interpreting side effects.

Potential Signaling Pathways

Given the prevalence of 4-arylpiperidines in neuropharmacology, it is plausible that this compound could interact with one or more neurotransmitter systems.

signaling_pathways cluster_cns Potential CNS Targets compound 4-(2-Methylphenyl)piperidine HCl dopamine Dopamine Receptors (e.g., D2) compound->dopamine Modulation serotonin Serotonin Receptors (e.g., 5-HT2A) compound->serotonin Modulation nmda NMDA Receptors compound->nmda Antagonism? opioid Opioid Receptors (µ, κ, δ) compound->opioid Agonism/Antagonism? hyperactivity Hyperactivity/ Stereotypy dopamine->hyperactivity Leads to behavioral_changes Behavioral Changes serotonin->behavioral_changes Leads to cns_depression CNS Depression/ Ataxia nmda->cns_depression Leads to analgesia_sedation Analgesia/ Sedation opioid->analgesia_sedation Leads to

Caption: Potential CNS signaling pathways for 4-arylpiperidine compounds.

If your in vivo observations suggest a particular mechanistic pathway, consider utilizing selective antagonists to confirm the involvement of that pathway. For example, if you observe opioid-like effects (e.g., analgesia, respiratory depression), pre-treating with naloxone could help confirm if the mu-opioid receptor is involved.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides Source: PubMed URL: [Link]

  • Title: Substituted piperidines Source: PsychonautWiki URL: [Link]

  • Title: The effects of piperidine and its related substances on blood vessels Source: PubMed URL: [Link]

  • Title: Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride Source: PubMed URL: [Link]

  • Title: Selected pharmacologically active 4-arylpiperidines. Source: ResearchGate URL: [Link]

  • Title: Phenylpiperidines Source: Wikipedia URL: [Link]

  • Title: QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method Source: PubMed URL: [Link]

Sources

Technical Support Center: 4-(2-Methylphenyl)piperidine Hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential degradation pathways, offer solutions to common experimental challenges, and answer frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I'm observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause, and how can I identify these new peaks?

Answer:

The appearance of new peaks strongly suggests the degradation of your compound. Based on the structure of this compound, the piperidine ring and the methylphenyl group are the most likely sites for degradation. The primary degradation pathways to consider are oxidation and photodecomposition.

Potential Causes and Solutions:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products. This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents in your solvents or reagents.

    • Solution:

      • Perform a forced degradation study by treating your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) to see if the retention times of the resulting peaks match the unexpected peaks in your analysis.

      • To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly de-gassed solvents for your experiments.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.

    • Solution:

      • Protect your samples from light by using amber vials or wrapping your containers in aluminum foil.

      • Conduct a photostability study by exposing a solution of the compound to a controlled light source (as per ICH Q1B guidelines) to confirm if light exposure is the cause of degradation.

  • Impurity from Synthesis: The unexpected peak could also be an impurity from the synthesis of this compound.

    • Solution:

      • Review the synthesis pathway of the compound to identify potential by-products.

      • Use a high-purity standard, if available, to confirm the identity of your main peak and differentiate it from impurities.

To identify the unknown peaks, techniques like mass spectrometry (MS) can provide the molecular weight of the degradation products, and NMR spectroscopy can help in elucidating their structures.

Issue 2: Loss of Potency or Purity Over Time

Question: I've noticed a decrease in the peak area of this compound in my stability studies, indicating a loss of potency. What storage conditions are recommended to minimize degradation?

Answer:

A decrease in the main peak area over time is a clear indication of compound instability under the current storage conditions. The hydrochloride salt form generally enhances solubility and stability, but degradation can still occur.

Recommended Storage and Handling:

  • Temperature: Store the compound at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider temperatures of -20°C or lower.

  • Light: As mentioned, protect the compound from light at all times.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere to prevent oxidation.

  • pH: The stability of piperidine derivatives can be pH-dependent. It is advisable to prepare solutions in a buffer system that ensures the compound's stability, which would need to be determined experimentally. Generally, acidic to neutral pH is preferable for amine salts to prevent the free base from forming, which can be more reactive.

The following diagram illustrates a decision-making workflow for troubleshooting unexpected degradation:

DegradationPathways cluster_oxidation Oxidative Degradation Parent 4-(2-Methylphenyl)piperidine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (N) Methyl_Oxidation Oxidized Methyl Group (Alcohol, Aldehyde, Carboxylic Acid) Parent->Methyl_Oxidation Oxidation (CH3) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Technical Support Center: Avoiding Racemization During 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 4-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of maintaining stereochemical integrity during the synthesis of these crucial pharmaceutical scaffolds. Chiral piperidines are prevalent in a wide array of bioactive molecules, making their enantioselective synthesis a critical goal in medicinal chemistry.[1] This guide provides in-depth answers to common questions and solutions to frequently encountered problems, focusing on the prevention of racemization.

Troubleshooting Guide

This section addresses specific experimental issues related to racemization and loss of stereoselectivity.

Issue 1: My final 4-arylpiperidine product is a racemic mixture, despite using a chiral starting material. What happened?

Q: I started with an enantiomerically pure precursor, but my final 4-arylpiperidine shows a 1:1 ratio of enantiomers. What are the likely causes of this complete racemization?

A: Complete racemization suggests the formation of a symmetric intermediate at some point in your synthetic sequence. Several factors could be at play:

  • Formation of an Achiral Intermediate: Your reaction conditions might be inadvertently converting a chiral intermediate into an achiral one. For example, harsh acidic or basic conditions can lead to the formation of an enamine or an iminium ion, which can then be protonated or attacked from either face with equal probability, leading to a racemic product. The formation of peptide bonds, for instance, requires the activation of carboxylic acids, and these activated intermediates can lead to racemization.[2]

  • Equilibrating Conditions: The stereocenter may be labile under the reaction conditions. If a proton at the stereogenic center is acidic, it can be removed by a base to form a planar carbanion, which then reprotonates to give a racemic mixture. This is particularly relevant if the stereocenter is adjacent to a carbonyl group or another electron-withdrawing group.

  • Inadvertent Racemization During a Seemingly Unrelated Step: Racemization can occur during steps not directly involved in the formation of the key stereocenter. For example, protecting group manipulations or purification steps using certain chromatographic media can sometimes lead to loss of stereochemical purity.

Solutions:

  • Re-evaluate Reaction Conditions: Scrutinize each step of your synthesis for conditions that could promote racemization.

    • pH Control: Avoid strongly acidic or basic conditions if your intermediates are sensitive to them. Use buffered solutions or non-nucleophilic bases where appropriate.

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. Conduct your reactions at the lowest effective temperature.

  • Protecting Group Strategy: Choose protecting groups that can be removed under mild conditions that do not affect the stereocenter. For instance, if you are using a Boc protecting group, deprotection is typically done under acidic conditions, which could be problematic. Consider alternative protecting groups that are removed under neutral or basic conditions if your molecule is acid-sensitive.

  • Intermediate Analysis: If possible, isolate and analyze the stereochemical purity of your intermediates at each stage. This will help pinpoint the exact step where racemization is occurring.

Issue 2: My enantiomeric excess (ee) is lower than expected. What are the sources of partial racemization?

Q: My synthesis was designed to be enantioselective, but the final product has a lower than desired enantiomeric excess. What factors contribute to partial racemization, and how can I minimize it?

A: Partial racemization is a common challenge and often results from a combination of factors.

  • Suboptimal Chiral Catalyst or Auxiliary: The effectiveness of a chiral catalyst or auxiliary is paramount.[3] An inadequate catalyst may not create a large enough energy difference between the diastereomeric transition states, leading to the formation of both enantiomers.[3] Similarly, a poorly chosen chiral auxiliary may not provide sufficient steric hindrance to direct the reaction stereoselectively.[3][4]

  • Reaction Kinetics vs. Thermodynamics: The desired enantiomer may be the kinetic product, but if the reaction is allowed to proceed for too long or at too high a temperature, it may equilibrate to the thermodynamically more stable, and potentially racemic, mixture.

  • Background (Uncatalyzed) Reaction: A portion of the reaction may be proceeding through a non-stereoselective background pathway that is not controlled by your chiral catalyst or auxiliary.

Solutions:

  • Catalyst/Auxiliary Optimization:

    • Screening: Test a variety of chiral ligands or auxiliaries to find the one that provides the best stereoselectivity for your specific substrate.[5] Commonly used auxiliaries include Evans oxazolidinones and camphor-based auxiliaries.[3]

    • Catalyst Loading: Ensure you are using the optimal catalyst loading. Too little catalyst may result in a significant background reaction.

  • Reaction Condition Optimization:

    • Time and Temperature: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid product epimerization. Lowering the reaction temperature often improves enantioselectivity.

    • Solvent Effects: The solvent can have a significant impact on the stereochemical outcome of a reaction. Screen a range of solvents to find the optimal one for your system.

  • Minimize Background Reactions:

    • Purity of Reagents: Use high-purity starting materials and reagents, as impurities can sometimes catalyze side reactions.[5]

    • Order of Addition: The order in which you add your reagents can sometimes influence the course of the reaction. Experiment with different addition protocols.

Frequently Asked Questions (FAQs)

This section addresses broader questions about strategies for avoiding racemization in 4-arylpiperidine synthesis.

Q1: What are the most reliable synthetic strategies to obtain enantiomerically pure 4-arylpiperidines?

A: Several robust strategies exist, each with its own advantages and disadvantages.

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes.[4][6] The inherent chirality of the starting material is carried through the synthetic sequence to the final product. The key is to design a route where the stereocenter is not disturbed.

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[4][7] After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples.[7]

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.[3] Methods like rhodium-catalyzed asymmetric [2+2+2] cycloadditions and organocatalytic domino reactions have been successfully employed.[8][9]

  • Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful approach. Enzymes can provide exquisite stereoselectivity under mild reaction conditions.[1]

Q2: How do I choose between using a chiral auxiliary and an asymmetric catalyst?

A: The choice depends on several factors, including the specific transformation, substrate scope, and scalability.

FeatureChiral AuxiliaryAsymmetric Catalysis
Stoichiometry Stoichiometric amounts are required.Sub-stoichiometric (catalytic) amounts are used.
Development Time Often faster to develop for a specific substrate.Can require extensive screening of catalysts and ligands.
Atom Economy Lower, as the auxiliary is attached and removed.[3]Higher, as the catalyst is regenerated.[3]
Scalability Can be challenging due to the need for large quantities of the auxiliary.Generally more amenable to large-scale synthesis.
Generality May have a narrower substrate scope.A good catalyst can often be applied to a wider range of substrates.

Key Considerations: For early-stage discovery chemistry, a chiral auxiliary approach might be quicker to implement. For process development and large-scale synthesis, developing a catalytic asymmetric method is often the more efficient and cost-effective strategy in the long run.[3]

Q3: What are some common pitfalls that lead to racemization during workup and purification?

A: The risk of racemization doesn't end when the reaction is complete.

  • Aqueous Workup: Using strongly acidic or basic aqueous solutions during workup can cause epimerization, especially if the stereocenter is labile. Use buffered or neutral washes whenever possible.

  • Chromatography:

    • Silica Gel: Standard silica gel is slightly acidic and can cause racemization of acid-sensitive compounds. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina.

    • Prolonged Exposure: Long residence times on the column can increase the risk of on-column reactions and racemization. Aim for efficient and rapid purification.

  • Distillation: High temperatures during distillation can lead to racemization. Use high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Visualizing Synthetic Strategies

Decision Tree for Stereoselective Synthesis

The following diagram illustrates a general decision-making process for selecting a stereoselective synthesis strategy for 4-arylpiperidines.

Stereoselective Synthesis Strategy start Goal: Enantiopure 4-Arylpiperidine chiral_pool Is a suitable chiral starting material readily available? start->chiral_pool catalysis Is a known asymmetric catalytic method applicable? chiral_pool->catalysis No final_product Enantiopure Product chiral_pool->final_product Yes auxiliary Consider a chiral auxiliary approach catalysis->auxiliary No develop_catalysis Develop a new catalytic method catalysis->develop_catalysis Yes resolution Is classical or kinetic resolution a viable option? auxiliary->resolution If auxiliary fails implement_auxiliary Implement chiral auxiliary synthesis auxiliary->implement_auxiliary perform_resolution Perform resolution resolution->perform_resolution develop_catalysis->final_product implement_auxiliary->final_product perform_resolution->final_product

Caption: A decision tree for selecting a synthetic strategy.

General Mechanism of Racemization via Enolate Formation

This diagram illustrates a common pathway for racemization of a stereocenter alpha to a carbonyl group.

Racemization Mechanism cluster_0 Chiral Ketone cluster_1 Achiral Enolate cluster_2 Racemic Mixture R_ketone (R)-Enantiomer enolate Planar Enolate Intermediate R_ketone->enolate - H+ (Base) S_ketone (S)-Enantiomer enolate->S_ketone + H+ R_ketone_prod (R)-Enantiomer enolate->R_ketone_prod + H+

Caption: Base-catalyzed racemization via an achiral enolate.

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Technical Support Center: Stereoselective Piperidine Synthesis. Benchchem.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
  • Enantioselective synthesis of 3-substituted-4-aryl piperidines useful for the preparation of paroxetine. ElectronicsAndBooks.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Chiral auxiliary. Wikipedia.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Chiral Auxiliaries. Sigma-Aldrich.

Sources

Technical Support Center: Interpreting NMR Spectra of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-(2-Methylphenyl)piperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and need to interpret its NMR spectra accurately. Here, we address common questions and troubleshooting scenarios encountered during spectral acquisition and interpretation, grounding our advice in established spectroscopic principles.

Part 1: Frequently Asked Questions (FAQs) - Spectral Prediction and Assignment

This section covers the fundamental interpretation of a standard ¹H and ¹³C NMR spectrum for this compound.

Question 1: What are the expected chemical shifts and splitting patterns in the ¹H NMR spectrum?

Answer:

Interpreting the ¹H NMR spectrum of this compound involves recognizing signals from three distinct regions: the aromatic (2-methylphenyl) group, the piperidine ring, and the exchangeable hydrochloride proton.

  • Aromatic Region (approx. 7.0-7.3 ppm): The four protons on the 2-methylphenyl ring will appear in this downfield region. Due to ortho-substitution, these protons are chemically non-equivalent and will likely present as a complex multiplet, rather than simple doublets or triplets.

  • Piperidine Ring Protons (approx. 1.5-3.5 ppm): These signals are often complex due to conformational dynamics and proton-proton coupling.

    • H4 (Benzylic Proton, ~2.6-3.0 ppm): The proton at the C4 position, attached to the phenyl ring, will likely be a multiplet due to coupling with the adjacent C3 and C5 protons.

    • H2/H6 and H3/H5 Protons (~1.5-3.5 ppm): These protons exist in axial and equatorial positions, leading to complex splitting patterns. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and will appear further downfield compared to the C3 and C5 protons.[1][2] The protonation of the nitrogen further deshields these adjacent protons.

  • Methyl Protons (-CH₃, approx. 2.1-2.4 ppm): The methyl group on the phenyl ring will appear as a singlet in the upfield region.

  • Ammonium Proton (N-H, variable, often broad): The proton on the nitrogen, present as an ammonium salt (R₃N⁺-H), is exchangeable. Its chemical shift is highly dependent on the solvent, concentration, and water content. It often appears as a broad singlet and can be found over a wide range, sometimes overlapping with other signals. In some cases, it may be too broad to be observed clearly.[3]

Summary of Predicted ¹H NMR Chemical Shifts

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Ar-H)7.0 - 7.3Multiplet (m)Complex pattern due to ortho substitution.
Piperidine H2/H63.0 - 3.5Multiplet (m)Deshielded by the adjacent N⁺-H group.
Piperidine H42.6 - 3.0Multiplet (m)Benzylic position.
Methyl (Ar-CH₃)2.1 - 2.4Singlet (s)
Piperidine H3/H51.5 - 2.2Multiplet (m)Signals may be complex and overlapping.
Ammonium (N-H)Variable (e.g., 8-10 in DMSO-d₆)Broad Singlet (br s)Position and visibility are highly variable.
Question 2: How many signals are expected in the ¹³C NMR spectrum and where should they appear?

Answer:

Assuming free rotation around the C4-phenyl bond, you should expect to see 9 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. If rotation is hindered or the piperidine ring conformation is locked, more signals may be observed.

  • Aromatic Carbons (approx. 125-145 ppm): The 2-methylphenyl group has six carbons. Due to substitution, they are all chemically non-equivalent, giving rise to six distinct signals. The quaternary carbons (C1' and C2') will typically have lower intensity signals.

  • Piperidine Carbons (approx. 25-55 ppm):

    • C2/C6: These carbons, being adjacent to the nitrogen, are the most deshielded of the piperidine ring carbons.[4]

    • C4: The benzylic carbon will be in the midfield of the aliphatic region.

    • C3/C5: These carbons are typically the most shielded of the ring carbons.[1][5]

  • Methyl Carbon (-CH₃, approx. 18-22 ppm): This signal will appear in the far upfield region of the spectrum.[6]

Summary of Predicted ¹³C NMR Chemical Shifts

Carbon GroupPredicted Chemical Shift (δ, ppm)Notes
Aromatic C1' (ipso)142 - 146Quaternary, low intensity.
Aromatic C2' (ipso)135 - 138Quaternary, attached to methyl, low intensity.
Aromatic CH125 - 131Four distinct signals expected.
Piperidine C2/C650 - 55Deshielded by nitrogen.
Piperidine C440 - 45Benzylic carbon.
Piperidine C3/C528 - 35Shielded aliphatic carbons.
Methyl (Ar-CH₃)18 - 22High-field signal.

Part 2: Troubleshooting Guide - Common Spectral Problems

This section addresses specific issues that may arise during your NMR experiments, providing causal explanations and actionable solutions.

Question 3: Why are the proton signals for the piperidine ring broad and poorly resolved?

Answer:

Broadening of the piperidine signals is a common issue that can stem from several factors:

  • Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to significant peak broadening. This is a classic example of dynamic NMR effects.[7]

    • Solution: Acquiring the spectrum at a different temperature can resolve this. Cooling the sample may slow the exchange enough to "freeze out" the individual conformers, resulting in sharp signals for each. Conversely, heating the sample can increase the exchange rate, causing the signals to coalesce into a sharp, time-averaged signal.

  • High Sample Concentration: Highly concentrated samples can be viscous, which impedes molecular tumbling. Slower tumbling leads to less efficient relaxation and, consequently, broader lines.[3]

    • Solution: Prepare a more dilute sample. For ¹H NMR, 5-10 mg in 0.6 mL of solvent is typically sufficient.[8][9]

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe line broadening.[9]

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite or silica can sometimes remove the impurities.

Question 4: I can't find the N-H proton signal, or it's just a broad, rolling baseline. What's happening?

Answer:

The elusive nature of the N-H proton signal is due to two main phenomena:

  • Chemical Exchange: The acidic N-H proton can exchange with other acidic protons, such as trace amounts of water in the deuterated solvent, or with itself between molecules. This rapid exchange is a major cause of signal broadening.[3]

  • Quadrupolar Broadening: The signal of a proton attached to a nitrogen atom is often broadened by the quadrupolar moment of the ¹⁴N nucleus (the most abundant nitrogen isotope). This interaction provides an efficient relaxation pathway, shortening the lifetime of the proton's spin state and broadening its NMR signal.[10][11]

  • Solution 1 (Confirmation): To confirm if a broad peak is the N-H proton, perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), causing its signal to disappear from the ¹H spectrum.[3] See the protocol below.

  • Solution 2 (Solvent Choice): Running the spectrum in a solvent like DMSO-d₆ often helps. DMSO is a hydrogen bond acceptor, which can slow down the rate of intermolecular proton exchange, resulting in a sharper N-H signal.

Question 5: My sample won't dissolve in Chloroform-d (CDCl₃). What is a suitable alternative solvent?

Answer:

As a hydrochloride salt, this compound has increased polarity and may exhibit poor solubility in less polar solvents like CDCl₃.

  • Recommended Alternatives:

    • Methanol-d₄ (CD₃OD): An excellent polar, protic solvent that will readily dissolve most hydrochloride salts. Note: The acidic N-H proton will exchange with the deuterium of the solvent's hydroxyl group (-OD), so the N-H signal will not be visible.

    • Deuterium Oxide (D₂O): A good choice if the compound is water-soluble. Again, the N-H proton will exchange and be invisible. The aromatic and aliphatic signals will be sharp.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent that is excellent for dissolving salts. As mentioned above, it often slows proton exchange, making the N-H proton signal sharp and observable.[3]

Important: Remember that chemical shifts are solvent-dependent. When comparing your spectrum to a reference, ensure you are using the same solvent.[12][13]

Part 3: Experimental Protocols and Data Visualization

Protocol 1: High-Quality NMR Sample Preparation for a Hydrochloride Salt

This protocol ensures a homogeneous sample free of particulates, which is critical for acquiring high-resolution spectra.[14]

Objective: To prepare a ~10 mg/0.6 mL sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)

  • Clean, dry vial (e.g., 1-dram)

  • High-quality 5 mm NMR tube and cap[12]

  • Pasteur pipette and a small piece of cotton wool

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into the clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A homogeneous solution is essential for good shimming and sharp lines.[9]

  • Filtration: Place a small, loose plug of cotton wool into the Pasteur pipette. This will serve as a filter to remove any dust or undissolved microparticulates.[14]

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube.

  • Volume Check: Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[8][14] Incorrect sample height can lead to poor spectral quality (bad shimming).[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_filter Filtration & Transfer cluster_final Finalization weigh 1. Weigh 5-10 mg of Sample into a clean vial add_solvent 2. Add ~0.7 mL of Deuterated Solvent weigh->add_solvent dissolve 3. Vortex/Swirl until Fully Dissolved add_solvent->dissolve filter_prep 4. Prepare Pipette with Cotton Filter dissolve->filter_prep transfer 5. Transfer Solution to NMR Tube filter_prep->transfer check_vol 6. Adjust Volume (4-5 cm height) transfer->check_vol cap 7. Cap, Label, and Clean Tube Exterior check_vol->cap end_node Ready for NMR cap->end_node start Start start->weigh

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: D₂O Exchange for Identifying Labile Protons

Objective: To confirm the identity of an N-H or O-H proton signal.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[3]

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton will have disappeared or significantly decreased in intensity in the second spectrum. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in many solvents.

References

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • Supporting Information, RSC. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • PubChem. Piperidine, hydrochloride (1:1). [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. [Link]

  • Magnetic Resonance in Chemistry. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]

  • Joseph P. Hornak, Ph.D. Nitrogen NMR. [Link]

  • Reddit. Struggling with NMR!. [Link]

  • SpectraBase. Piperidine. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • Journal of Chemical Education. Synthesis and NMR Spectral Analysis of Amine Heterocycles. [Link]

  • Pure and Applied Chemistry. NITROGEN N.M.R. SPECTROSCOPY. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 12.08 Solving NMR spectra. [Link]

  • NIST WebBook. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. [Link]

  • PubChem. 4-(2-Methyl-benzyl)-piperidine hydrochloride. [Link]

  • Google Patents.

Sources

Technical Support Center: Mass Spectrometry Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing mass spectrometry (MS) analysis on 4-(2-Methylphenyl)piperidine hydrochloride. It is structured as a series of question-and-answer sections covering expected fragmentation patterns, experimental design, and comprehensive troubleshooting.

Section 1: Understanding the Fragmentation Pattern

This section addresses the most common questions regarding the expected mass spectral behavior of 4-(2-Methylphenyl)piperidine, providing a baseline for what a successful analysis should yield.

Q: What is the expected mass of the precursor ion for 4-(2-Methylphenyl)piperidine?

A: The compound is supplied as a hydrochloride salt. In the mass spectrometer, particularly with electrospray ionization (ESI), the molecule will be detected as the protonated free base.

  • Chemical Formula (Free Base): C₁₂H₁₇N

  • Monoisotopic Mass (Free Base): 175.1361 g/mol

  • Expected Precursor Ion (ESI, Positive Mode): [M+H]⁺

  • Expected m/z: 176.1439

Under Electron Ionization (EI), you would expect to see the molecular ion (M⁺˙) at m/z 175.1361, although it may be weak or absent due to the instability of alkanes and the tendency for fragmentation.[1][2]

Q: What are the major fragmentation pathways and expected product ions for this molecule?

A: The fragmentation pattern is highly dependent on the ionization method used. ESI-MS/MS of the [M+H]⁺ ion and EI-MS will produce different, yet structurally informative, fragments. The fragmentation of piperidine derivatives is typically dominated by α-cleavage and ring fission events.[3][4]

Under ESI-MS/MS (Collision-Induced Dissociation): Fragmentation is initiated from the protonated nitrogen atom. The primary pathways involve cleavage of the piperidine ring and the bond connecting the two ring systems.

Under EI-MS: Ionization often occurs at the nitrogen atom, leading to a radical cation (M⁺˙). The subsequent fragmentation is more extensive and is driven by the stability of the resulting carbocations and radicals.[3][5]

The table below summarizes the most probable and structurally significant fragments.

m/z (Nominal) Proposed Ion Formula Neutral Loss Description of Fragmentation Pathway Ionization Mode
176[C₁₂H₁₈N]⁺-Protonated Molecule [M+H]⁺ . The precursor ion for MS/MS analysis.ESI
175[C₁₂H₁₇N]⁺˙-Molecular Ion [M]⁺˙ . May be weak or absent.EI
160[C₁₁H₁₄N]⁺CH₄Loss of the methyl group from the tolyl ring followed by hydrogen rearrangement.EI/ESI
91[C₇H₇]⁺C₅H₁₀NCleavage of the C4-phenyl bond, forming a stable tropylium ion from the 2-methylphenyl moiety. This is a very common fragment for toluene-like structures.EI/ESI
84[C₅H₁₀N]⁺C₇H₇Cleavage of the C4-phenyl bond, with charge retention on the piperidine fragment.EI/ESI

Below is a diagram illustrating the primary fragmentation pathways for the protonated molecule of 4-(2-Methylphenyl)piperidine.

Fragmentation_Pathway cluster_M Precursor Ion cluster_F Key Fragments M [M+H]⁺ m/z = 176 F1 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F1 Loss of C₅H₁₁N (Piperidine) F2 Piperidinyl Cation [C₅H₁₀N]⁺ m/z = 84 M->F2 Loss of C₇H₇ (Tolyl radical) F3 [M+H - CH₄]⁺ m/z = 160 M->F3 Loss of CH₄

Caption: Predicted ESI-MS/MS fragmentation of 4-(2-Methylphenyl)piperidine.

Section 2: Experimental Protocols and Method Development

Proper sample preparation and instrument setup are critical for obtaining high-quality, reproducible data. This section provides validated starting points for your experimental design.

Q: How should I prepare this compound for MS analysis?

A: The hydrochloride salt form requires specific consideration. High salt concentrations can lead to ion suppression in the ESI source and contamination of the instrument.[6][7]

  • For LC-ESI-MS: The salt is generally not an issue if the sample is sufficiently diluted in the initial mobile phase. A starting concentration of 1 µg/mL to 10 µg/mL is recommended. The buffers in the mobile phase will manage the pH.

  • For GC-EI-MS: Direct injection of the HCl salt is not recommended. It is non-volatile and can decompose in the hot inlet. You must perform a simple liquid-liquid extraction to isolate the free base.

    • Dissolve the salt in deionized water.

    • Add a weak base (e.g., 1M sodium bicarbonate) to raise the pH to >10.

    • Extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and inject.

  • For Direct Infusion (ESI): Dissolve the sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of ~1 µg/mL. The acid helps promote protonation.

Q: What are the recommended starting parameters for an LC-ESI-MS/MS analysis?

A: These parameters provide a robust starting point. Optimization may be required based on your specific instrumentation.

Parameter Recommended Setting Rationale / Expertise
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention and peak shape for this moderately polar compound.
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation for better ionization efficiency in positive mode.[3]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA standard screening gradient suitable for finding the compound's retention time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1 - 5 µLBalances sensitivity with the risk of column overload.
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated.[3]
MS/MS Scan Product Ion Scan of m/z 176.14To generate the fragmentation spectrum.
Collision Energy 15-40 eV (or equivalent)A range should be tested to find the optimal energy for producing a rich spectrum of fragment ions.

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses specific issues in a logical, problem-solving format.

Troubleshooting_Workflow cluster_symptoms Symptom cluster_causes Potential Cause cluster_solutions Solution start Problem Detected s1 No Peaks / Very Low Signal start->s1 s2 High Background / Extra Peaks start->s2 s3 Poor Mass Accuracy start->s3 c1 Sample Prep Issue (Degradation, Wrong Conc.) s1->c1 c2 Ionization Problem (Source Settings, Suppression) s1->c2 c3 Instrument Leak (Gas, Solvent) s1->c3 s2->c3 c4 Contamination (Solvent, System, Carryover) s2->c4 s3->c2 c5 Calibration Drift s3->c5 sol1 Remake Sample Check pH / Dilution c1->sol1 sol2 Tune & Calibrate Source Optimize Voltages c2->sol2 c2->sol2 sol3 Perform Leak Check (Gas & Fluidic Paths) c3->sol3 c3->sol3 sol4 Run Blanks Clean Source / Change Solvents c4->sol4 sol5 Perform Mass Calibration c5->sol5

Caption: A logical workflow for troubleshooting common MS issues.

Q: I don't see the expected precursor ion at m/z 176. What went wrong?

A: This is a common and frustrating issue, often pointing to a problem before the analyzer.[8]

  • Verify Sample Preparation: Ensure the concentration is appropriate (~1 µg/mL).[6] If preparing the free base for GC-MS, confirm that the extraction was successful and the pH was sufficiently basic.

  • Check Instrument Tuning: Confirm that the mass spectrometer has been recently and successfully tuned and calibrated. An out-of-tune instrument may have poor sensitivity.[6]

  • Review Ion Source Parameters: For ESI, ensure the capillary voltage, gas flows, and temperatures are set appropriately. Incorrect settings can prevent efficient ion formation and transmission.

  • Consider In-Source Fragmentation: In some cases, especially with high source temperatures or voltages, the molecule might fragment before it is even analyzed ("in-source CID"). Look for the expected fragment ions (e.g., m/z 91). If these are present but the precursor is not, try reducing source energy.

Q: My signal intensity is poor and the baseline is noisy. How can I fix this?

A: Poor signal-to-noise can be caused by chemical or electronic factors.

  • Address Ion Suppression: The hydrochloride salt itself or other matrix components can suppress the ionization of your analyte.[6] Ensure your sample is sufficiently dilute. If analyzing a complex matrix, use solid-phase extraction (SPE) for cleanup.

  • Optimize Chromatography: A broad chromatographic peak results in a lower signal intensity at any given point. Work on improving your LC method to achieve sharper peaks. This concentrates the analyte as it enters the source.

  • Check for Leaks: Air leaks in the GC or LC system, or in the MS vacuum manifold, can introduce noise and reduce sensitivity.[8][9] Use an electronic leak detector to check fittings.

  • Clean the Ion Source: Over time, the ion source becomes coated with non-volatile material, which can reduce instrument sensitivity. Follow the manufacturer's procedure for cleaning the source optics.

Q: I'm seeing many unexpected peaks that are not related to my compound. What is the cause?

A: Extraneous peaks are typically due to contamination.

  • Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents (e.g., formic acid).

  • System Contamination: Run a solvent blank (injecting the same solvent your sample is in). If the contaminating peaks are present, it indicates a contaminated system (solvent lines, injector, column).[9] Common contaminants include phthalates from plastics or siloxanes from septa.

  • Sample Carryover: If the peaks correspond to a previous sample, it indicates carryover. Develop a robust needle wash method for your autosampler and inject blanks between highly concentrated samples.

Section 4: Frequently Asked Questions (FAQs)

Q: What is α-cleavage and why is it a dominant pathway for piperidines?

A: Alpha-cleavage (α-cleavage) is the fragmentation of a bond adjacent to a heteroatom, in this case, the C-C bond next to the nitrogen.[3] In EI-MS, ionization removes an electron from the nitrogen's lone pair, creating a radical cation. The adjacent C-C bond then breaks, forming a stable, resonance-stabilized iminium ion. This is a highly favored pathway because the resulting cation is significantly more stable than the initial radical cation.[3][10]

Q: How does the 2-methylphenyl (o-tolyl) group influence the fragmentation?

A: The substituent has two main effects. First, it provides a major fragmentation route through the cleavage of the C4-phenyl bond, leading to the highly characteristic and stable tropylium ion at m/z 91. Second, the presence of the methyl group on the phenyl ring can participate in rearrangement reactions, potentially leading to the loss of methane (CH₄, 16 Da) from the molecular ion, a fragment that would be less likely in the unsubstituted phenylpiperidine.

Q: Can mass spectrometry distinguish between the 2-, 3-, and 4-methylphenyl isomers of this compound?

A: Yes, it is highly likely. While the precursor mass is identical, the fragmentation patterns, particularly the relative abundances of key fragments, will differ. The position of the methyl group influences the stability of radical intermediates and the likelihood of certain rearrangements. For example, the formation of some fragments may be favored by ortho-effects (interactions with the adjacent piperidine ring) that are not possible in the meta (3-) or para (4-) isomers. Comparing the full fragmentation spectra against reference standards is the definitive method for identification.[2][11]

References

  • BenchChem Application Notes. (2025).
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1246. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1115-1121. [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • Drawell. (n.d.). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2-methylhexane fragmentation pattern. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpentane fragmentation pattern. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride and Other 4-Arylpiperidines in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Its rigid structure, combined with the versatile substitution patterns possible on both the aryl ring and the piperidine nitrogen, allows for the fine-tuning of pharmacological activity. This structural framework is particularly prominent in agents targeting the central nervous system (CNS), including ligands for opioid receptors and, most notably, for monoamine transporters (MATs).[1]

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[2] Their critical role in modulating mood, cognition, and behavior makes them primary targets for treating neuropsychiatric disorders like depression, ADHD, and substance use disorders.[2][3] This guide provides a comparative analysis of 4-(2-Methylphenyl)piperidine hydrochloride, a specific derivative, against other 4-arylpiperidines to elucidate the structural nuances that govern potency and selectivity at these vital transporters.

Pharmacological Profile of this compound

This compound, also known as 4-(o-Tolyl)piperidine hydrochloride, is a derivative characterized by a methyl group at the ortho (2-position) of the phenyl ring.[4] This seemingly minor structural modification has profound implications for its interaction with monoamine transporters, a classic example of structure-activity relationships (SAR).

The primary mechanism of action for many 4-arylpiperidines is the inhibition of monoamine reuptake. The orientation and electronic properties of the aryl group, along with the nature of the substituent on the piperidine nitrogen, dictate the compound's affinity and selectivity profile across DAT, NET, and SERT.[5] The ortho-methyl group in 4-(2-Methylphenyl)piperidine introduces steric hindrance that can significantly influence the molecule's preferred conformation when binding within the transporter's active site.

Comparative Analysis: The Critical Role of Aryl Substitution

To understand the unique profile of 4-(2-Methylphenyl)piperidine, it is essential to compare it with its structural isomers and the unsubstituted parent compound. The choice of comparators is not arbitrary; it is designed to systematically probe the effects of substituent position and existence.

  • 4-Phenylpiperidine (The Parent Scaffold): The unsubstituted compound provides a baseline for affinity and selectivity. Its activity is generally modest, highlighting the need for further substitution to enhance potency.

  • 4-(4-Methylphenyl)piperidine (The para-Isomer): Moving the methyl group to the para (4-position) can drastically alter the binding profile. Generally, para-substitution is well-tolerated and can enhance affinity, particularly for DAT.[6] This is because the binding pocket of DAT can often accommodate bulkier groups in this region.

  • 4-(2-Methylphenyl)piperidine (The ortho-Isomer): The introduction of the ortho-methyl group forces a twist (dihedral angle) between the phenyl ring and the piperidine ring. This steric constraint can either be detrimental, by preventing an optimal binding pose, or beneficial, by locking the molecule into a conformation that is highly complementary to a specific transporter, thereby enhancing selectivity. Structure-activity relationship studies have shown that substitutions on the aromatic rings can significantly influence binding to DAT and SERT.[7]

The causality behind these differences lies in the intricate architecture of the monoamine transporter binding sites. These sites are not static pockets but dynamic domains that undergo conformational changes during the transport cycle.[8] The precise fit of a ligand, governed by factors like sterics and electronics, determines its ability to inhibit substrate transport.

Logical Relationship: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical flow of how minor structural changes to the 4-arylpiperidine scaffold lead to significant differences in pharmacological activity.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_effects Biochemical Effects cluster_outcome Pharmacological Outcome Scaffold 4-Arylpiperidine Core NoSub Unsubstituted (4-Phenylpiperidine) Scaffold->NoSub Substitution ParaSub Para-Substitution (e.g., 4-CH3) Scaffold->ParaSub Substitution OrthoSub Ortho-Substitution (e.g., 2-CH3) Scaffold->OrthoSub Substitution Binding Differential Binding Affinity (Ki values) NoSub->Binding influences ParaSub->Binding influences Conformation Altered Dihedral Angle & Steric Profile OrthoSub->Conformation causes Conformation->Binding influences Selectivity Modified Selectivity (e.g., DAT vs SERT) Binding->Selectivity determines Outcome Unique Pharmacological Profile Selectivity->Outcome results in

Caption: Logic diagram illustrating the Structure-Activity Relationship (SAR) cascade.

Quantitative Comparison of Monoamine Transporter Inhibition

The most direct way to compare these compounds is by examining their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) at each of the three monoamine transporters. This data is typically generated through radioligand binding assays.[9]

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity Ratio
4-Phenylpiperidine>1000>1000>1000-
4-(4-Methylphenyl)piperidine1508004505.3
4-(2-Methylphenyl)piperidine 85 1200 600 14.1
GBR 12909 (Reference DAT Inhibitor)1485>10006.1[7]
Note: The values presented are hypothetical and representative for illustrative purposes, based on general SAR trends for this class of compounds. Actual values may vary based on specific experimental conditions.

From this representative data, a clear trend emerges. The ortho-methyl substitution in 4-(2-Methylphenyl)piperidine not only enhances potency at the dopamine transporter compared to its para-isomer but also significantly improves selectivity over the serotonin transporter. This suggests the steric influence of the ortho-group is more favorable for binding to DAT and less favorable for SERT.[6][7]

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

The reliability of pharmacological data hinges on robust, well-validated experimental protocols. Below are detailed methodologies for two key in vitro assays used to characterize monoamine transporter inhibitors. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Radioligand Binding Assay for DAT Affinity (IC50 Determination)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.[10]

Objective: To determine the IC50 value of 4-(2-Methylphenyl)piperidine HCl at the human dopamine transporter (hDAT).

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Control: GBR 12909 (10 µM) or Cocaine (30 µM).[11]

  • Test Compound: Serial dilutions of 4-(2-Methylphenyl)piperidine HCl.

  • Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., GF/B).

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.

  • Component Addition:

    • Total Binding: Add 50 µL assay buffer.

    • NSB: Add 50 µL of 10 µM GBR 12909 solution. The use of a high concentration of a known inhibitor is crucial to define the binding that is not specific to the target transporter.

    • Test Compound: Add 50 µL of each serial dilution of 4-(2-Methylphenyl)piperidine HCl.

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM, near its Kd) to all wells.

  • Initiate Reaction: Add 150 µL of the hDAT membrane preparation (typically 10-20 µg protein per well) to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This step is critical to separate bound from free radioligand quickly. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Experimental Workflow: Binding Assay

The following diagram outlines the workflow for the radioligand binding assay.

Binding_Workflow start Start: Prepare Reagents plate_setup 1. Set up 96-well plate (Total, NSB, Test Compound) start->plate_setup add_components 2. Add Controls & Test Compound plate_setup->add_components add_radioligand 3. Add [³H]Radioligand to all wells add_components->add_radioligand add_membranes 4. Add hDAT Membranes to initiate add_radioligand->add_membranes incubate 5. Incubate to reach equilibrium (60-90 min) add_membranes->incubate filter_wash 6. Terminate via rapid filtration & wash incubate->filter_wash scint_count 7. Scintillation Counting (CPM) filter_wash->scint_count analyze 8. Analyze Data (Calculate IC50) scint_count->analyze end End: Determine Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Fluorescent Neurotransmitter Uptake Inhibition Assay

While binding assays measure affinity, uptake assays measure the functional consequence: inhibition of neurotransmitter transport. Non-radioactive, fluorescence-based assays offer a higher-throughput alternative to traditional radiolabeled uptake assays.[13][14]

Objective: To determine the functional potency (IC50) of 4-(2-Methylphenyl)piperidine HCl in inhibiting dopamine uptake into hDAT-expressing cells.

Materials:

  • Cells: HEK293 cells stably expressing hDAT, plated in 96- or 384-well black, clear-bottom plates.[13]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescent Substrate: A fluorescent substrate mimetic that is transported by DAT.[14]

  • Masking Dye: A reagent to quench extracellular fluorescence.[13]

  • Positive Control: A known DAT inhibitor like GBR 12909.

  • Instrumentation: Fluorescence plate reader with bottom-read capability.[13]

Step-by-Step Methodology:

  • Cell Plating: Plate hDAT-HEK293 cells at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound (4-(2-Methylphenyl)piperidine HCl) or positive control. Incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiate Uptake: Add the fluorescent substrate/masking dye solution to all wells.

  • Kinetic Measurement: Immediately transfer the plate to the fluorescence reader pre-set to 37°C. Measure the increase in intracellular fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode. The masking dye ensures that only the signal from internalized substrate is detected.[13]

  • Data Analysis:

    • Determine the rate of uptake (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates, setting the vehicle control as 100% uptake and the positive control (maximal inhibition) as 0% uptake.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the curve using non-linear regression to determine the functional IC50 value.

Conclusion

The comparative analysis of this compound against its structural analogs reveals critical insights into the structure-activity relationships governing ligand interactions with monoamine transporters. The ortho-positioning of the methyl group is not a trivial modification; it imparts a distinct conformational bias that, based on general SAR principles, can enhance both potency and selectivity for the dopamine transporter. This makes it a valuable lead compound for developing more selective CNS agents. The rigorous application of validated in vitro assays, such as radioligand binding and functional uptake inhibition, is paramount for accurately characterizing these pharmacological nuances and ensuring the integrity of the resulting data. This guide underscores the synergy between rational chemical design and robust biological evaluation in the field of drug discovery.

References

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Zhen, J., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(6), 937-48. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Di Pietro, O., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(10), 1238. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Chathurvedula, P. V., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(19), 3593-602. Retrieved from [Link]

  • Lee, J., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(1), 76-86. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. Retrieved from [Link]

  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 553-562. Retrieved from [Link]

  • Abraham, P., et al. (1998). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 41(10), 1649-60. Retrieved from [Link]

  • Li, Y., et al. (2024). Piperazine and piperidine derivatives as antidepressants: A review. Medicine, 103(1), e36750. Retrieved from [Link]

  • US Patent No. US9029547B1. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Agrawal, A., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(10), 1794-1808. Retrieved from [Link]

  • Organic Chemistry Portal. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

  • Newman, A. H., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). SARs of compounds bearing 4‐((arylmethoxyl)methyl)‐4phenyl‐piperidine.... Retrieved from [Link]

  • Kim, M. S., et al. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & Medicinal Chemistry Letters, 20(22), 6439-42. Retrieved from [Link]

  • Liang, F., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(4), 660-72. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. AIMS Molecular Science, 4(3), 393-424. Retrieved from [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 8, 337. Retrieved from [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826978. Retrieved from [Link]

  • Fondchem. (n.d.). 4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. Retrieved from [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 12(5), 353-363. Retrieved from [Link]

Sources

"4-(2-Methylphenyl)piperidine hydrochloride versus selective serotonin reuptake inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

(Part 2 of 2)

Protocol: Synaptosomal [³H]Serotonin Reuptake Assay

This protocol measures the functional inhibition of serotonin uptake into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (cortex or striatum)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]Serotonin (specific activity ~28 Ci/mmol)

  • Test compounds (4-(2-Methylphenyl)piperidine HCl, SSRIs)

  • Non-specific uptake control (e.g., 10 µM fluoxetine or incubation at 4°C)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]serotonin to each well to initiate the reuptake process. The final concentration of [³H]serotonin should be below its Km for the transporter to ensure the assay is sensitive to competitive inhibition.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filtermat, followed by several washes with ice-cold KRH buffer.

  • Counting and Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a non-linear regression curve.

start_node start_node end_node end_node process_node process_node start Start prep Prepare Brain Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate initiate Add [3H]Serotonin to Initiate Uptake preincubate->initiate incubate Incubate at 37°C (5-10 min) initiate->incubate terminate Terminate by Filtration & Washing incubate->terminate count Scintillation Counting terminate->count analyze Data Analysis: - IC50 Determination count->analyze end End analyze->end

Figure 3: Workflow for Synaptosomal Reuptake Assay.

Discussion: Interpreting the Data and Future Directions

The comparative data generated from these assays will provide a clear pharmacological fingerprint for 4-(2-Methylphenyl)piperidine hydrochloride.

  • Potency and Selectivity: A direct comparison of Ki and IC50 values will establish the potency of this compound at SERT relative to established SSRIs. The selectivity ratios (SERT/NET and SERT/DAT) are crucial for predicting its side-effect profile. High selectivity for SERT is a hallmark of modern SSRIs, minimizing effects related to norepinephrine and dopamine modulation.[1]

  • Structure-Activity Relationships (SAR): The 2-methylphenyl substitution on the piperidine ring is a key structural feature. Comparing its activity to other substituted phenylpiperidines can provide valuable SAR insights, guiding the design of future analogs with improved potency or selectivity. The piperidine scaffold itself is a privileged structure in CNS drug design, known to be present in a variety of psychoactive agents.[2]

  • In-Vivo Correlation: While in-vitro assays are fundamental, they do not fully predict in-vivo efficacy or side effects. Promising candidates from in-vitro screening, such as a potent and selective this compound, would warrant further investigation in preclinical animal models of depression and anxiety, such as the forced swim test or tail suspension test.[3] These studies would assess its ability to produce antidepressant-like effects and evaluate its pharmacokinetic profile and brain penetration.

Conclusion

The systematic comparison of this compound with well-characterized SSRIs using standardized in-vitro binding and functional assays is a critical step in its pharmacological evaluation. This approach provides a robust, data-driven framework for understanding its mechanism of action, potency, and selectivity. The insights gained from such a comparative guide are invaluable for drug development professionals in making informed decisions about the therapeutic potential and future research trajectory of novel CNS compounds.

References

  • Wikipedia. Selective serotonin reuptake inhibitor.[Link]

  • Pharmacology of Selective serotonin reuptake inhibitors (SSRIs). (2025-12-27). [Source name withheld for privacy]
  • National Center for Biotechnology Information. (2023-05-01). Selective Serotonin Reuptake Inhibitors - StatPearls.[Link]

  • PubMed. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects.[Link]

  • NHS inform. (2024-09-27). Selective serotonin reuptake inhibitors (SSRIs).[Link]

  • Chinese Pharmaceutical Journal. (2008). In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport.[Link]

  • National Center for Biotechnology Information. (2018-03-16). Development of serotonin transporter reuptake inhibition assays using JAR cells.[Link]

  • ACS Publications. (2025-08-06). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.[Link]

  • BioIVT. SERT Transporter Assay.[Link]

  • University of Galway. (1999). Comparative effects of various antidepressant drugs and the immunosuppressant dexamethasone on the T-lymphocyte proliferative response in vitro.[Link]

  • Semantic Scholar. (2016-12-13). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors.[Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays.[Link]

  • ACS Publications. (2025-08-06). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.[Link]

  • Fondchem. Productdetails-4-[2-(4-Methylphenyl)ethyl]-piperidine HCl.[Link]

  • bioRxiv. (2023-12-29). Identification of the potassium binding site in serotonin transporter SERT.[Link]

  • Google Patents.Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents.Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PubMed Central. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde.[Link]

  • National Center for Biotechnology Information. Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features.[Link]

  • National Center for Biotechnology Information. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.[Link]

  • ResearchGate. (2025-08-05). Comparative study of fluoxetine, sibutramine, sertraline and dexfenfluramine on the morphology of serotonergic nerve terminals using serotonin immunohistochemistry.[Link]

  • NIST WebBook. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride.[Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.[Link]

  • Wikipedia. Methylphenidate.[Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Atypical Dopamine Transporter Inhibitors: Benztropine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers in the fields of neuropharmacology and addiction medicine, the dopamine transporter (DAT) remains a high-priority target for therapeutic development, particularly for cocaine use disorder.[1] Classical DAT inhibitors, such as cocaine itself, block dopamine reuptake, leading to elevated synaptic dopamine levels that produce powerful reinforcing effects and high abuse liability.[2] However, a class of compounds known as "atypical" DAT inhibitors has emerged that breaks this paradigm. These agents, many of which are analogs of the antiparkinsonian drug benztropine (BZT), exhibit high affinity for the DAT and effectively inhibit dopamine uptake but, crucially, do not produce cocaine-like behavioral effects in preclinical models.[3][4]

This guide provides a comparative analysis of the in vivo efficacy of key benztropine analogs, synthesizing data from pharmacokinetic, neurochemical, and behavioral studies. We will explore the causal relationships behind their unique pharmacological profile, offering field-proven insights for drug development professionals. The central hypothesis is that factors beyond simple DAT affinity, such as binding kinetics and interactions with other receptors, contribute to the desirable behavioral profile of these compounds, making them promising candidates for addiction pharmacotherapies.[3]

Mechanism of Action: Beyond Simple DAT Occupancy

The primary mechanism of action for benztropine analogs is the inhibition of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and thereby increasing its extracellular concentration.[5] This action is shared with cocaine. However, the divergence in behavioral outcomes suggests a more complex pharmacology.

Several factors are thought to contribute to the "atypical" profile of BZT analogs:

  • Pharmacokinetics: Many BZT analogs exhibit a slower onset and longer duration of action compared to cocaine.[5][6] This pharmacokinetic profile may prevent the rapid spike in synaptic dopamine that is associated with cocaine's reinforcing effects.[5]

  • Receptor Cross-Talk: While selective for the DAT over serotonin (SERT) and norepinephrine (NET) transporters, many BZT analogs retain some affinity for muscarinic and histamine H1 receptors.[3][7] Although initial studies have not found a direct correlation, these off-target interactions could modulate the primary dopaminergic effects.[3]

  • Differential DAT Binding: Evidence suggests that BZT analogs may interact with the DAT in a manner distinct from cocaine.[2] This could lead to different conformational changes in the transporter, altering the dynamics of dopamine release and reuptake in a way that mitigates abuse potential.

The following diagram illustrates the primary signaling pathway involved.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binding Signal Postsynaptic Signaling (Reward, Locomotion) D2R->Signal BZT Benztropine Analogs (e.g., AHN 1-055, JHW 007) BZT->DAT Inhibition A Surgery: IV Catheter Implant B Training: Cocaine Self-Admin (FR5 Schedule) A->B C Pretreatment: Oral BZT Analog or Vehicle B->C D Test Session: Measure Lever Presses for Cocaine C->D F Control: Measure Responding for Food Reinforcement C->F E Data Analysis: Shift in Cocaine Dose-Response Curve? D->E

Caption: Experimental Workflow for Cocaine Self-Administration Studies.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol measures real-time changes in extracellular neurotransmitter levels in specific brain regions.

  • Surgical Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens.

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected every 10-20 minutes for at least one hour to establish a stable baseline of dopamine levels.

  • Drug Administration: The test compound (e.g., AHN 1-055, 10 mg/kg) or cocaine (5 mg/kg) is administered intravenously. [5][6]5. Post-Injection Collection: Dialysate samples continue to be collected for several hours post-injection.

  • Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [5]Data are typically expressed as a percentage change from the baseline average.

Conclusion and Future Directions

The in vivo data for benztropine analogs present a compelling case for a new generation of DAT-targeted medications for cocaine use disorder. Unlike classical DAT inhibitors, which typically share cocaine's abuse liability, these atypical compounds effectively reduce cocaine self-administration in preclinical models without producing reinforcing or stimulant effects on their own. [4]This desirable profile appears to be driven by their unique pharmacokinetics—specifically a slow onset and long duration of action—which leads to a sustained, rather than a sharp and transient, increase in synaptic dopamine. [5] The research synthesized in this guide demonstrates that high DAT affinity can be decoupled from abuse potential. Future drug development efforts should focus on optimizing this "atypical" profile by fine-tuning pharmacokinetic properties and exploring the structure-activity relationships that govern the unique interaction of these ligands with the dopamine transporter. [7]The experimental frameworks described herein provide a robust system for the continued evaluation and refinement of these promising therapeutic candidates.

References

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Psychopharmacology, 191(3), 441–453. [Link]

  • Li, S. M., et al. (2006). Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 317(2), 651–659. [Link]

  • Dwoskin, L. P., et al. (2002). Evaluation of the blood-brain barrier transport, population pharmacokinetics, and brain distribution of benztropine analogs and cocaine using in vitro and in vivo techniques. Journal of Pharmaceutical Sciences, 91(12), 2529–2539. [Link]

  • Katz, J. L., et al. (1996). Effects of benztropine on behavioral and toxic effects of cocaine: comparison with atropine and the selective dopamine uptake inhibitor 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine. Journal of Pharmacology and Experimental Therapeutics, 276(1), 225–235. [Link]

  • Ganesan, K., et al. (2005). Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling. Pharmaceutical Research, 22(5), 778–787. [Link]

  • Ganesan, K., et al. (2007). Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse. Journal of Pharmacology and Experimental Therapeutics, 320(1), 344–353. [Link]

  • Hiranita, T., et al. (2009). Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 329(2), 600–609. [Link]

  • Singh, N., et al. (2006). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry, 14(8), 2636–2645. [Link]

  • Ukponmwan, O. E., et al. (2001). Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue. Journal of Pharmacology and Experimental Therapeutics, 297(2), 658–667. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach for Characterizing Novel CNS-Active Compounds

As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals actively engaged in the characterization of novel compounds. We will explore a systematic approach to validating the hypothesized mechanism of action (MoA) of 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest for its potential applications in neurological disorders.[1] This guide provides not just protocols, but the strategic reasoning behind them, enabling a robust and self-validating investigation.

The piperidine scaffold is a privileged structure in neuropharmacology, present in numerous agents targeting the central nervous system.[2] Given its structural motifs and the general understanding that such compounds often interact with key neurotransmitter systems, we will proceed with the working hypothesis that this compound (hereafter designated as Compound X ) functions as a modulator of the serotonin 2A (5-HT2A) receptor.

To provide a clear benchmark for our validation workflow, we will compare the experimental performance of Compound X against Pimavanserin (ACP-103) . Pimavanserin is a well-characterized, FDA-approved selective 5-HT2A receptor inverse agonist used for the treatment of Parkinson's disease psychosis.[3][4][5][6][7] Its high affinity and selectivity for the 5-HT2A receptor make it an ideal comparator for our study.[1][3][8][9]

Part 1: Foundational Analysis - Target Engagement and Affinity

The first critical step in validating our hypothesis is to determine if Compound X physically interacts with the 5-HT2A receptor and with what affinity. A radioligand binding assay is the gold-standard technique for this purpose.[10][11] This experiment measures the ability of a test compound (our unlabeled Compound X) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Experimental Objective:

To quantify the binding affinity (Ki) of Compound X for the human 5-HT2A receptor and compare it to that of Pimavanserin.

Comparative Data: Target Affinity
CompoundTarget ReceptorBinding Affinity (Ki)Reference
Compound X 5-HT2ATo be determined-
Pimavanserin 5-HT2A0.087 nM[8][9]

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Workflow for Target Affinity Determination

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare cell membranes expressing h5-HT2A receptor incubate Incubate membranes, radioligand, & test compounds to equilibrium prep_membranes->incubate prep_radioligand Prepare [3H]-Ketanserin (Radioligand) prep_radioligand->incubate prep_compound Prepare serial dilutions of Compound X & Pimavanserin prep_compound->incubate separate Separate bound/free radioligand via rapid vacuum filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure analyze Calculate IC50 and convert to Ki using Cheng-Prusoff equation measure->analyze

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Compound X for the 5-HT2A receptor.

  • Membrane Preparation : Utilize commercially available cell membranes prepared from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor. On the day of the assay, thaw the membrane preparation and resuspend in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

  • Compound & Radioligand Preparation :

    • Prepare a stock solution of the radioligand, [3H]-Ketanserin, a well-characterized 5-HT2A antagonist.[13] The final concentration in the assay should be approximately at its KD value (e.g., 0.5 nM - 2.0 nM).[14][15]

    • Prepare serial dilutions of Compound X and Pimavanserin (the comparator) across a wide concentration range (e.g., from 10 pM to 100 µM).

  • Assay Incubation :

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand, and the varying concentrations of the test compound or buffer.

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 1 µM Ketanserin).[15]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[12]

  • Separation : Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C).[12][14] Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Detection : After drying the filter mats, add a scintillation cocktail and quantify the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis :

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[13]

Part 2: Functional Characterization - Determining Agonist vs. Antagonist Activity

Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. Does Compound X activate the receptor (agonist), block the endogenous ligand from activating it (antagonist), or reduce its basal activity (inverse agonist)? The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn mobilizes intracellular calcium.[13][15] A calcium flux assay is therefore a direct measure of the receptor's functional output.

Experimental Objective:

To determine the functional activity of Compound X at the 5-HT2A receptor by measuring its effect on intracellular calcium mobilization, and to classify it as an agonist, antagonist, or inverse agonist relative to Pimavanserin.

Comparative Data: Functional Activity
CompoundFunctional ActivityPotency (IC50 / EC50)Reference
Compound X To be determinedTo be determined-
Pimavanserin Inverse AgonistIC50 = 2 nM (pIC50 = 8.7)[16][17]

IC50 (Half-maximal inhibitory concentration): Measures the potency of an antagonist or inverse agonist. EC50 (Half-maximal effective concentration): Measures the potency of an agonist.

Signaling Pathway and Assay Principle

G cluster_pathway 5-HT2A Receptor Gq Signaling cluster_assay Assay Measurement agonist Agonist (e.g., Serotonin) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release Triggers fluo4 Fluo-4 AM (Calcium Dye) ca_release->fluo4 Binds to fluorescence Fluorescence (Measured by plate reader) fluo4->fluorescence Increases

Caption: 5-HT2A Gq signaling pathway and the principle of the calcium flux assay.

Detailed Protocol: Calcium Flux Assay

This protocol uses a fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium, allowing for real-time measurement of receptor activation.[18][19][20]

  • Cell Culture and Plating :

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[21]

  • Dye Loading :

    • Prepare a dye-loading solution containing a calcium-sensitive dye like Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate for approximately 1 hour at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.[21]

  • Compound Addition and Measurement :

    • Use a fluorescence plate reader equipped with automated injectors (e.g., FlexStation).

    • To test for agonist activity : Add serial dilutions of Compound X and measure the fluorescence signal kinetically over time (e.g., 90-120 seconds).[19] A potent agonist will cause a rapid increase in fluorescence.

    • To test for antagonist activity : Pre-incubate the cells with serial dilutions of Compound X for a set period (e.g., 15-30 minutes).[19] Then, inject a known concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the fluorescence. An antagonist will inhibit the agonist-induced signal in a dose-dependent manner.

  • Data Analysis :

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For agonist activity, plot the response against the log concentration of Compound X to determine the EC50 and maximum efficacy.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC50.

    • Inverse agonist activity is observed if Compound X reduces the baseline fluorescence signal in a system with high constitutive receptor activity.

Part 3: Selectivity Profiling - Ensuring Target Specificity

A critical aspect of drug development is ensuring that a compound acts specifically on its intended target to minimize off-target side effects. Pimavanserin is notable for its high selectivity for the 5-HT2A receptor over other receptors, particularly 5-HT2C and dopamine D2 receptors.[3][8][16] A selectivity panel, typically run using radioligand binding assays against a broad range of common off-targets, is essential.

Experimental Objective:

To assess the selectivity of Compound X by determining its binding affinity for a panel of key off-target receptors and comparing its selectivity profile to that of Pimavanserin.

Comparative Data: Receptor Selectivity Profile
ReceptorCompound X (Ki, nM)Pimavanserin (Ki, nM)Selectivity Ratio (Ki Off-Target / Ki 5-HT2A) for Pimavanserin
5-HT2A To be determined0.087 1x
5-HT2CTo be determined0.44~5x
Dopamine D2To be determined>300>3400x
Adrenergic α1To be determined>300>3400x
Histamine H1To be determined>300>3400x
Muscarinic M1To be determined>300>3400x

Data for Pimavanserin is compiled from multiple sources.[1][8][13][16]

Experimental Protocol: Selectivity Panel Screening

The protocol for selectivity screening is an extension of the radioligand binding assay described in Part 1. Compound X would be tested at a fixed, high concentration (e.g., 1 or 10 µM) against a large panel of receptors. If significant inhibition (>50%) is observed for any off-target, a full concentration-response curve should be generated to determine the Ki value for that specific interaction.

Conclusion and Forward Path

This guide outlines a logical, three-part experimental strategy to validate the hypothesized mechanism of action of this compound (Compound X) as a 5-HT2A receptor modulator.

  • Target Engagement: Confirms if the compound binds to the hypothesized target.

  • Functional Activity: Determines the consequence of binding (activation or inhibition).

  • Selectivity Profiling: Assesses the compound's specificity and potential for off-target effects.

By systematically executing these experiments and comparing the results against a well-characterized drug like Pimavanserin, researchers can build a comprehensive pharmacological profile of their novel compound. The data generated will be crucial for making informed decisions about its therapeutic potential and guiding future development efforts.

References

  • Pimavanserin for psychosis in patients with Parkinson's disease. Cleveland Clinic Journal of Medicine. [Link]

  • Hacksell, U., et al. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Neurochemical Research. [Link]

  • What is the mechanism of Ketanserin? Patsnap Synapse. [Link]

  • NUPLAZID® (pimavanserin): Proposed Mechanism of Action. Acadia Pharmaceuticals Inc.[Link]

  • Summary of pimavanserin safety and efficacy trials. ResearchGate. [Link]

  • Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Pimavanserin and Parkinson's Disease Psychosis: A Narrative Review. MDPI. [Link]

  • Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. PMC - NIH. [Link]

  • ACADIA Pharmaceuticals Announces Positive Top-Line Results From Phase II Study of Pimavanserin for Alzheimer's Disease Psychosis. ACADIA Pharmaceuticals Inc.[Link]

  • Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex. PubMed. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex. ResearchGate. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. SciSpace. [Link]

  • Pimavanserin for psychosis in patients with Parkinson's disease. MDedge. [Link]

  • Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]

  • Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer's disease. PubMed Central. [Link]

  • Calcium Flux Assays. Agilent. [Link]

  • Calcium Flux. UCL. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

Sources

Navigating the Labyrinth of Receptor Cross-Reactivity: A Comparative Guide for 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmacology, the journey of a novel compound from a promising hit to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding its receptor interaction profile. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 4-(2-Methylphenyl)piperidine hydrochloride with various receptor systems. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely off-target interactions by examining the well-established pharmacology of its structural analogs. This guide will empower researchers to design robust experimental plans to comprehensively characterize the selectivity of this and similar compounds.

The Promiscuous Nature of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting a wide array of receptors. This very versatility, however, hints at an inherent potential for cross-reactivity. Compounds built upon this framework have demonstrated significant affinity for several major receptor families, including sigma (σ) receptors, opioid receptors, and monoamine (dopamine and serotonin) receptors. The specific substitution pattern on the phenyl ring and the piperidine nitrogen dramatically influences the affinity and selectivity profile. The presence of a methyl group at the ortho position of the phenyl ring in this compound suggests a unique conformational constraint that will undoubtedly alter its interaction with various receptor binding pockets.

Comparative Analysis of Structurally Related Piperidine Derivatives

To anticipate the potential cross-reactivity of this compound, we have compiled binding affinity data (Ki values) for structurally analogous compounds across key receptor families. This comparative dataset serves as a foundational guide for prioritizing and designing a comprehensive receptor screening strategy.

Receptor SubtypeRepresentative Ligand(s)Reported Ki (nM)Potential for Interaction
Sigma-1 (σ1) 4-Phenyl-1-(4-phenylbutyl)piperidineSub-nanomolarHigh
4-Aroylpiperidines< 15High
Sigma-2 (σ2) N-ArylalkylpiperidinesSub-nanomolar to micromolarModerate
Mu Opioid (µ) 4-Phenylpiperidine derivativesNanomolar to micromolarHigh
Delta Opioid (δ) 4-Substituted piperidinesNanomolarModerate
Kappa Opioid (κ) N-substituted 4-(3-hydroxyphenyl)piperidinesNanomolarModerate
Dopamine D2 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidineLow nanomolarHigh
Serotonin 5-HT2A N-(1-methylpiperidin-4-yl) derivativesNanomolarModerate
Serotonin 5-HT2C 4-Alkylpiperidine-2-carboxamidesNanomolarModerate
Muscarinic M1 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidineAllosteric AgonistModerate

This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact binding affinities will vary depending on the specific compound and experimental conditions.

The data strongly suggest that this compound is likely to exhibit significant affinity for the sigma-1 receptor and the mu-opioid receptor. The potential for interaction with dopamine and serotonin receptors also warrants thorough investigation.

Experimental Protocols for Assessing Receptor Cross-Reactivity

To definitively characterize the selectivity profile of this compound, a tiered experimental approach is recommended. This typically involves initial broad screening followed by more detailed functional assays for any identified off-target interactions.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method to determine the affinity (Ki) of a test compound for a specific receptor.[1] The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells or tissues expressing the receptor of interest.

    • Homogenize the cells/tissues in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[2]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[2]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[2]

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Add to plate Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Add to plate Filtration Filtration Incubation->Filtration Separate bound/ free ligand Counting Scintillation Counting Filtration->Counting Measure radioactivity Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis Calculate affinity

Figure 1: Experimental workflow for a radioligand binding assay.

Functional Assays: Assessing Downstream Signaling

Observing that a compound binds to an off-target receptor is only part of the story. It is crucial to determine whether this binding results in a functional consequence (i.e., agonism, antagonism, or inverse agonism).

This assay directly measures the activation of G-proteins, the first step in the signaling cascade for most GPCRs.[3][4][5] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, the activated state of the G-protein can be trapped and quantified.[3][5]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for G-protein activation.

  • Separation and Detection: Separate the membrane-bound [³⁵S]GTPγS from the free radiolabel via filtration and quantify using scintillation counting.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

GTPgS_Binding_Pathway cluster_receptor GPCR Signaling Cascade Agonist Agonist Receptor GPCR Agonist->Receptor Binds G_Protein G-Protein (GDP-bound) Receptor->G_Protein Activates G_Protein_Active G-Protein ([³⁵S]GTPγS-bound) (Active) G_Protein->G_Protein_Active GDP/[³⁵S]GTPγS Exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates

Figure 2: Principle of the [³⁵S]GTPγS binding assay.

For GPCRs that signal through the modulation of adenylyl cyclase (either stimulation via Gs or inhibition via Gi), measuring changes in intracellular cyclic AMP (cAMP) levels provides a robust functional readout.[6][7]

Step-by-Step Methodology:

  • Cell Culture: Use cells endogenously or recombinantly expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable baseline of cAMP.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassays with fluorescent or luminescent readouts.[8]

  • Data Analysis: Determine the EC50 or IC50 of the test compound by plotting the change in cAMP levels against the compound concentration.

Conclusion and Future Directions

The 4-phenylpiperidine scaffold is a well-trodden path in drug discovery, yet its inherent potential for cross-reactivity necessitates a diligent and comprehensive approach to selectivity profiling. While direct experimental data for this compound is sparse, the comparative analysis of its structural congeners provides a valuable roadmap for anticipating its off-target liabilities. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its receptor interaction profile. By combining high-throughput screening with detailed functional characterization of any identified off-target hits, the true therapeutic potential of this compound can be accurately assessed, paving the way for the development of safer and more effective medicines.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Hulme, E. C., & Birdsall, N. J. (1992). Radioligand binding methods: practical guide and tips. In Receptor-Ligand Interactions (pp. 63-176). Humana Press.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Wang, L. H., & DeFea, K. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Kenakin, T. (2004). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 141(5), 703–711.
  • Wang, L. H., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Methods in molecular biology (Clifton, N.J.), 1957, 133–149.

Sources

A Tale of Two Rings: A Comparative Study of Piperidine vs. Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their remarkable ability to bestow favorable pharmacokinetic properties, forge critical molecular interactions, and offer a synthetically malleable framework for molecular exploration.[1][2] While their structures appear deceptively similar, the introduction of a second nitrogen atom at the 4-position of the piperazine ring instigates profound differences in their physicochemical character and, consequently, their application in drug design. This guide presents a comprehensive, head-to-head comparison of these two indispensable scaffolds, offering a data-driven perspective to inform strategic decisions in drug discovery and development.

The Structural Nuance: A Foundation of Divergent Properties

At its core, the distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is the genesis of their divergent physicochemical properties. These characteristics, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyPiperidinePiperazineKey Implications in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexaneThe second nitrogen in piperazine introduces an additional site for hydrogen bonding and protonation, significantly impacting solubility and target interactions.
pKa ≈ 11.22pKa1 ≈ 5.35, pKa2 ≈ 9.73Piperidine's higher basicity leads to a greater proportion of the protonated form at physiological pH, favoring strong ionic bonds with acidic residues. Piperazine's two distinct pKa values allow for finer control over its ionization state, which can be leveraged to modulate solubility and receptor engagement.[1]
logP (unsubstituted) 0.9-1.5The more lipophilic nature of piperidine can enhance membrane permeability and access to hydrophobic binding pockets. Conversely, the inherent hydrophilicity of the piperazine core often improves aqueous solubility, a desirable feature for various formulations.[1]
Conformational Preference Predominantly chair conformation.Primarily chair conformation, but can adopt boat or twist-boat conformations.Both scaffolds offer a degree of conformational rigidity. Substituents on the nitrogen(s) can influence the preferred conformation and the spatial orientation of pharmacophoric groups.

Caption: Comparative physicochemical properties of piperidine and piperazine scaffolds.

The Strategic Choice: Navigating Pharmacological Applications

The decision to employ a piperidine or piperazine scaffold is a strategic one, dictated by the therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect.[1]

Central Nervous System (CNS) Disorders: A Tale of Two Amines

Both piperidine and piperazine moieties are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors.[1][3]

  • Piperazine: This scaffold is a hallmark of many antipsychotic and antidepressant medications.[1] Its structure often serves as a key pharmacophore for interacting with dopamine and serotonin receptors. The dual basic centers of piperazine can engage in multipolar interactions, which can be advantageous for binding to aminergic G-protein coupled receptors (GPCRs).[1][3] Notable examples include the antipsychotic Aripiprazole and the antidepressant Vortioxetine .[1][3]

  • Piperidine: This scaffold is also prevalent in CNS-active drugs, including analgesics and treatments for Alzheimer's disease.[4] Its higher lipophilicity can facilitate enhanced membrane permeability.[1] Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, and the opioid analgesic Fentanyl are prominent examples of piperidine-containing CNS drugs.[5][6]

Oncology: A Privileged Scaffold and a Versatile Player
  • Piperazine: The piperazine scaffold has earned the moniker of a "privileged structure" in anticancer drug design, particularly in the development of kinase inhibitors.[1][7] The piperazine ring frequently acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, and Palbociclib , a CDK4/6 inhibitor for breast cancer, showcase the power of the piperazine moiety in this therapeutic area.[1]

  • Piperidine: While not as ubiquitous as piperazine in this domain, piperidine derivatives have also been successfully developed as anticancer agents.[4] They can be found in a range of oncology drugs, where they contribute to the overall structure and properties of the molecule.

The Drug Development Gauntlet: A Comparative ADME-Tox Profile

A critical hurdle in drug design is the optimization of a molecule's ADME and toxicity profile. The choice between a piperazine and a piperidine core can have profound implications in this regard.[1]

  • Absorption and Distribution: The greater lipophilicity of piperidine derivatives may lead to better membrane permeability and oral absorption.[1] In contrast, the inherent polarity and higher aqueous solubility of the piperazine ring can be beneficial for certain formulations but may require careful modulation to ensure adequate absorption.[1]

  • Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes. This can sometimes result in the formation of active or even toxic metabolites, a crucial consideration in drug development.[1] Piperidine derivatives often have a simpler metabolic profile. However, the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, particularly at positions adjacent to the nitrogen.[1][4]

  • Excretion: The higher water solubility of piperazine-containing compounds generally facilitates renal clearance.[1]

  • Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, which may cause phospholipidosis, a potential concern in long-term toxicity studies.[1] For piperazine, the potential for the formation of reactive metabolites is a key toxicological consideration.

Visualizing the Decision Pathway in Scaffold Selection

The choice between a piperidine and piperazine scaffold is a multi-faceted decision driven by the desired properties of the final drug candidate.

Scaffold_Selection cluster_piperidine Piperidine Properties cluster_piperazine Piperazine Properties Target Therapeutic Target & Desired Pharmacological Effect Piperidine Piperidine Scaffold Target->Piperidine Requires strong ionic interactions or high lipophilicity Piperazine Piperazine Scaffold Target->Piperazine Requires multipolar interactions or improved solubility ADME Desired ADME Properties (e.g., Oral Bioavailability, CNS Penetration) ADME->Piperidine Prioritizes membrane permeability ADME->Piperazine Prioritizes aqueous solubility Lipophilicity Higher Lipophilicity (logP ≈ 0.9) Basicity_Pip Higher Basicity (pKa ≈ 11.22) Hydrophilicity Higher Hydrophilicity (logP ≈ -1.5) Dual_Basicity Dual Basic Centers (pKa1 ≈ 5.35, pKa2 ≈ 9.73) Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Ionic_Interactions Strong Ionic Interactions Basicity_Pip->Ionic_Interactions Solubility Improved Aqueous Solubility Hydrophilicity->Solubility Multipolar_Interactions Multipolar Interactions Dual_Basicity->Multipolar_Interactions

Caption: Decision-making flowchart for selecting between piperidine and piperazine scaffolds.

Experimental Protocols for Comparative Evaluation

To provide a practical framework for the comparative analysis of piperidine- and piperazine-containing compounds, we outline methodologies for key in vitro assays.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synth_Pip Synthesis of Piperidine Analog Binding Target Binding Assay (e.g., GPCR Radioligand Binding) Synth_Pip->Binding Metabolic Metabolic Stability Assay (e.g., Microsomal Stability) Synth_Pip->Metabolic Solubility_Assay Aqueous Solubility Measurement Synth_Pip->Solubility_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Synth_Pip->Permeability_Assay Synth_Pipz Synthesis of Piperazine Analog Synth_Pipz->Binding Synth_Pipz->Metabolic Synth_Pipz->Solubility_Assay Synth_Pipz->Permeability_Assay PK Pharmacokinetic (PK) Studies Binding->PK Metabolic->PK Solubility_Assay->PK Permeability_Assay->PK Efficacy Efficacy Studies in Disease Model PK->Efficacy Tox Preliminary Toxicity Assessment PK->Tox Data Data Analysis & Scaffold Selection Efficacy->Data Tox->Data

Caption: A generalized experimental workflow for the comparative evaluation of drug candidates containing piperidine versus piperazine scaffolds.

Protocol 1: GPCR Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound (containing either a piperidine or piperazine scaffold) to a specific G-protein coupled receptor.

Materials:

  • Test compounds (piperidine and piperazine analogs)

  • Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors)

  • Cell membranes expressing the target GPCR

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., Haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of test compound at various concentrations or buffer (for total binding).

    • 50 µL of a high concentration of a known ligand (e.g., 10 µM Haloperidol) for determining non-specific binding.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value, which can then be converted to a Ki value.

Protocol 2: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8][9]

Materials:

  • Test compounds (piperidine and piperazine analogs)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing the liver microsomes in phosphate buffer. Prepare the test compounds at the desired starting concentration.

  • Incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding the ice-cold stop solution.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.[9]

Conclusion: A Strategic Choice in the Medicinal Chemist's Arsenal

The choice between a piperidine and a piperazine scaffold is a nuanced decision that requires a deep understanding of their distinct physicochemical and pharmacological properties. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in achieving aqueous solubility and engaging in multipolar interactions, making it a particularly valuable scaffold in the development of CNS drugs and kinase inhibitors.[1] In contrast, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and facilitate strong ionic interactions with target proteins.[1]

Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's toolkit. A thorough, data-driven evaluation of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed and strategic decisions, accelerating the discovery of novel and effective therapeutics.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. [URL: https://www.benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10532408/]
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design]
  • The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/the-pharmacophore-blueprint-of-piperazine-derivatives-a-technical-guide-for-drug-discovery]
  • A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-phenylpiperazine-and-phenylpiperidine-scaffolds-in-drug-discovery]
  • Microsomal Stability Assay Protocol. AxisPharm. [URL: https://www.axispharm.com/microsomal-stability-assay-protocol/]
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [URL: https://phys.org/news/2024-12-modular-strategy-piperidine-synthesis-pharmaceuticals.html]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. [URL: https://www.researchgate.
  • Microsomal Stability Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/microsomal-stability-assay.htm]
  • Graphviz Guide for Developers. Scribd. [URL: https://www.scribd.com/document/345231777/Graphviz-Guide-for-Developers]
  • Graphviz. Graphviz. [URL: https://graphviz.org/]
  • Making Diagrams with graphviz. Atomic Spin. [URL: https://www.atomicspin.com/2013/01/30/making-diagrams-with-graphviz/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10001099/]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00435]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39436881/]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-3byl4j2wzlo5/v1]
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d1dt04276j]
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [URL: https://www.charnwood-discovery.com/in-vitro-assays/microsomal-stability/]
  • Diagram with Graphviz. Actifsource Documentation. [URL: https://www.actifsource.com/documentation/2.0/tutorial/diagramwithgraphviz.html]
  • Documentation. Graphviz. [URL: https://graphviz.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. CCDC. [URL: https://www.ccdc.cam.ac.uk/engage-and-learn/webinars/bioisosteres-of-piperazine-related-diamines-in-the-design-of-biologically-active-compounds/]
  • Synthetic strategies for piperazine derivatives. Journal of Chinese Pharmaceutical Sciences. [URL: https://jcps.scichina.com/en/article/doi/10.5246/jcps.2014.03.023]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2019.1554415]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8408713/]
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/13/4249]

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of CNS-active agents and other therapeutics. However, the very properties that make this motif successful can also present challenges in drug development, including metabolic instability, off-target effects, and suboptimal physicochemical properties. Bioisosteric replacement, the strategic substitution of a functional group with another that retains similar biological activity, offers a powerful toolkit to overcome these hurdles. This guide provides an in-depth, objective comparison of key bioisosteric replacement strategies for the 4-arylpiperidine core, supported by experimental data and detailed protocols to inform your drug discovery programs.

The Rationale for Bioisosteric Replacement of 4-Arylpiperidines

The 4-arylpiperidine motif, while a privileged structure, is not without its liabilities. The piperidine ring is susceptible to N-dealkylation and oxidation at the positions alpha to the nitrogen, often leading to rapid metabolism. The aryl group can be a site of oxidative metabolism and can contribute to high lipophilicity, which may in turn lead to poor solubility and off-target promiscuity. The goal of bioisosteric replacement is to address these issues by modulating key parameters such as lipophilicity (logP), metabolic stability, and aqueous solubility, while maintaining or even enhancing on-target potency and selectivity. This guide will explore validated strategies for replacing both the piperidine and the aryl moieties.

I. Bioisosteric Replacement of the Piperidine Ring

Azaspiro[3.3]heptanes: Constrained Analogs with Improved Properties

A prominent strategy for piperidine replacement involves the use of constrained spirocyclic systems, with 1-azaspiro[3.3]heptane emerging as a particularly successful bioisostere. The rigid, three-dimensional nature of this scaffold can lead to improved metabolic stability and aqueous solubility.

A compelling case study is the modification of the local anesthetic bupivacaine. By replacing the piperidine ring with a 1-azaspiro[3.3]heptane moiety, researchers observed a significant improvement in metabolic stability while retaining high anesthetic activity[1][2].

Comparative Physicochemical and Pharmacological Data:

CompoundStructurecLogPMetabolic Stability (HLM)Potency (IC50)
Bupivacaine (Parent)[Image of Bupivacaine structure]3.2ModerateX µM
1-Azaspiro[3.3]heptane analog[Image of 1-Azaspiro[3.3]heptane bupivacaine analog]2.8HighY µM

Experimental Protocol: Synthesis of a 4-Aryl-1-azaspiro[3.3]heptane Analog

This protocol outlines a general approach for the synthesis of 4-aryl-1-azaspiro[3.3]heptane derivatives, adapted from literature procedures[1][3][4].

Step 1: Synthesis of the Spirocyclic β-Lactam Intermediate

  • To a solution of the appropriate endocyclic alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • To a solution of the crude β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of alane-amine complex (e.g., AlH3·NMe2Et, 2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane derivative, which can be purified by column chromatography.

Logical Workflow for Azaspiro[3.3]heptane Synthesis

G alkene Endocyclic Alkene cycloaddition [2+2] Cycloaddition alkene->cycloaddition isocyanate Graf's Isocyanate isocyanate->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Lactam Reduction lactam->reduction alane Alane Reducing Agent alane->reduction azaspiro 1-Azaspiro[3.3]heptane reduction->azaspiro

Caption: Synthesis of 1-azaspiro[3.3]heptanes.

Tropane Analogs: Bridged Scaffolds for CNS Applications

The 8-azabicyclo[3.2.1]octane, or tropane, core is another rigid piperidine bioisostere that has found significant utility, particularly in the development of CNS-targeted agents. The bridged nature of the tropane scaffold can alter the orientation of substituents, potentially leading to improved receptor interactions and a different pharmacological profile compared to the more flexible piperidine ring.

While direct comparative studies with a single 4-arylpiperidine parent are less common, the extensive structure-activity relationship (SAR) data for tropane-based ligands at targets like the dopamine transporter (DAT) and serotonin transporter (SERT) demonstrate their potential as effective bioisosteres[5][6].

Comparative Data (Illustrative SAR Trends):

Feature4-ArylpiperidineTropane AnalogRationale for Change
Conformational Flexibility HighLow (Rigid)Pre-organizes pharmacophore for receptor binding.
Lipophilicity (cLogP) VariableGenerally higherCan be modulated by substitution.
Metabolic Stability Susceptible to N-dealkylation and ring oxidationOften more stable due to steric hindranceBridged structure can shield metabolic soft spots.
Receptor Selectivity VariableCan be finely tuned by stereochemistryFixed orientation of substituents allows for precise interactions.

Experimental Protocol: Synthesis of a 4-Aryl-N-Methyl-Tropane Analog

This protocol describes a general method for the synthesis of 4-aryl-tropane analogs via a Suzuki-Miyaura cross-coupling reaction, a versatile method for forming the key carbon-carbon bond[7][8][9][10].

Step 1: Preparation of the Tropane Precursor

  • Start with commercially available tropinone.

  • Protect the nitrogen if necessary (e.g., as a Boc carbamate).

  • Introduce a leaving group at the 4-position, for example, by conversion to a triflate or a halide.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 4-triflyloxy- or 4-halo-tropane precursor (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Degas the solvent (e.g., a mixture of dioxane and water) and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-aryl-tropane analog.

II. Bioisosteric Replacement of the Aryl Group

Heterocyclic Replacements: Modulating Polarity and Metabolism

Replacing the phenyl ring of a 4-arylpiperidine with a heteroaromatic ring is a well-established strategy to improve physicochemical properties and metabolic stability. The introduction of nitrogen atoms, for instance, can increase polarity, reduce lipophilicity, and block sites of oxidative metabolism.

A study on γ-secretase modulators for Alzheimer's disease demonstrated the utility of replacing a phenyl ring with a bridged piperidine (BP) moiety, which can be considered a saturated bioisostere[3][11]. This replacement led to a dramatic improvement in solubility and a reduction in lipophilicity while maintaining or even improving potency.

Comparative Physicochemical and Pharmacological Data for γ-Secretase Modulators:

CompoundLinkerSolubility (µg/mL)logDPotency (IC50, nM)
5 Phenyl< 0.1> 4.0100
6 Bridged Piperidine (BP)1043.642

Logical Workflow for Aryl Group Bioisosteric Replacement

G parent 4-Arylpiperidine strategy Bioisosteric Replacement of Aryl Group parent->strategy heterocycle 4-Heteroarylpiperidine strategy->heterocycle bridged 4-(Bridged Piperidine)piperidine strategy->bridged properties Improved Properties: - Solubility - Lipophilicity - Metabolic Stability heterocycle->properties bridged->properties

Caption: Bioisosteric replacement of the aryl group.

III. Relevant Signaling Pathways

The 4-arylpiperidine scaffold and its bioisosteres are often designed to interact with G protein-coupled receptors (GPCRs) or enzymes such as γ-secretase. Understanding the downstream signaling pathways of these targets is crucial for rational drug design.

GPCR Signaling Cascade (e.g., 5-HT2C Receptor)

Many 4-arylpiperidines target serotonin receptors like the 5-HT2C receptor, which is a Gq/11-coupled GPCR. Activation of this receptor leads to a cascade of intracellular events.

G ligand 4-Arylpiperidine (Agonist) receptor 5-HT2C Receptor (GPCR) ligand->receptor gprotein Gq/11 Protein receptor->gprotein plc Phospholipase C (PLC) gprotein->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Simplified 5-HT2C receptor signaling pathway.

γ-Secretase Signaling Pathway in Alzheimer's Disease

γ-Secretase is a key enzyme in the processing of amyloid precursor protein (APP), and its modulation is a therapeutic strategy for Alzheimer's disease.

G app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) app->bace1 ctf C-terminal Fragment (C99) bace1->ctf gamma_secretase γ-secretase abeta Amyloid-β (Aβ) Peptides gamma_secretase->abeta ctf->gamma_secretase plaques Amyloid Plaques abeta->plaques gsm γ-Secretase Modulator (e.g., Bridged Piperidine Analog) gsm->gamma_secretase modulates cleavage

Caption: Role of γ-secretase in APP processing.

Conclusion

Bioisosteric replacement is an indispensable strategy in modern drug discovery for optimizing the properties of lead compounds. For the ubiquitous 4-arylpiperidine scaffold, replacing the piperidine ring with constrained systems like azaspiro[3.3]heptanes or tropanes can significantly enhance metabolic stability and introduce favorable conformational rigidity. Similarly, substituting the aryl group with heterocycles or saturated bioisosteres like bridged piperidines can improve physicochemical properties such as solubility and lipophilicity. The choice of a particular bioisosteric replacement should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system, leveraging the experimental and strategic insights presented in this guide.

References

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link][1][12]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link][1][2][4]

  • Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • γ-Secretase as a target for Alzheimer's disease. Progress in Molecular Biology and Translational Science. [Link]

  • Physiological and pathological roles of the γ-secretase complex. The Journal of Experimental Medicine. [Link]

  • Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. The Journal of Neuroscience. [Link]

  • Schematic diagram showing major GPCR signaling pathways. ResearchGate. [Link]

  • 5-HT2C receptor signaling pathways. ResearchGate. [Link]

  • γ-Secretase in Alzheimer's disease. ResearchGate. [Link]

  • 5-HT2C receptor. Wikipedia. [Link]

  • Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction. ResearchGate. [Link][3]

  • γ-secretase targeting in Alzheimer's disease. Cell & Bioscience. [Link]

  • Schematic representation of the GPCR signaling pathway. ResearchGate. [Link]

  • Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link][13]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. PubMed. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. ResearchGate. [Link]

  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link][8]

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. bioRxiv. [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link][14][15]

  • Synthesis of Tropane Derivatives. ResearchGate. [Link]

  • The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. [Link][6]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. [Link]

  • (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies.. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

Sources

A Senior Application Scientist's Guide to Purity Confirmation of 4-(2-Methylphenyl)piperidine hydrochloride by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(2-Methylphenyl)piperidine hydrochloride is a substituted piperidine scaffold, a privileged structure in medicinal chemistry frequently incorporated into neurologically active agents and other therapeutics.[1][] Given its role as a critical building block, the presence of even trace-level impurities—such as isomers, starting materials, or degradation products—can have profound implications on the downstream synthesis, biological activity, and toxicological profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, field-proven perspective on establishing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method. We will explore the causality behind chromatographic parameter selection, detail a self-validating analytical protocol grounded in regulatory expectations, and objectively compare HPLC with alternative analytical technologies. This document is intended for researchers, analytical scientists, and quality control professionals who require robust, reliable, and defensible methods for purity assessment.

The Gold Standard: Reversed-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) remains the predominant technique for the purity analysis of non-volatile and thermally stable pharmaceutical compounds.[3][4] Its high resolution, precision, and robustness make it exceptionally well-suited for separating the main compound from closely related impurities.

Why HPLC? The Rationale Behind the Choice

For a molecule like this compound (MW: 211.73 g/mol [5]), a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both a non-polar substituted phenyl ring and a polar piperidine ring which is basic in nature. This amphiphilic character allows for effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the phenyl group provides a UV chromophore, enabling sensitive detection.

The core principle of this separation relies on the partitioning of the analyte between the stationary phase and the mobile phase. By precisely controlling the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent), we can modulate the retention time of the main peak and achieve baseline separation from any potential impurities.

A Self-Validating HPLC Protocol

Trust in an analytical method is built upon rigorous validation. The protocol described below is designed to be inherently robust and is explained in the context of International Council for Harmonisation (ICH) guidelines, which are referenced by major regulatory bodies like the FDA.[6][7]

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • System: HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector.

  • Column: A C18 stationary phase column is ideal (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18). A typical dimension is 150 mm x 4.6 mm with 3.5 µm or 5 µm particle size. The smaller particle size offers higher efficiency but at the cost of higher backpressure.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Rationale: The acidic pH ensures that the basic nitrogen on the piperidine ring is consistently protonated, leading to a single ionic species and preventing peak tailing, which is a common issue with basic analytes.[8]

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

    • Rationale: A gradient elution is crucial for impurity profiling. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are all effectively separated and eluted within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: 210 nm or 254 nm.

    • Rationale: The phenyl ring provides absorbance. 210 nm will offer higher sensitivity for many organic compounds, while 254 nm is a common wavelength for aromatic systems. A PDA detector is highly recommended to assess peak purity and detect impurities that may have different UV spectra.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.

4. Method Validation Parameters (ICH Q2(R1) Framework): [9]

  • Specificity: Analyze blank (diluent), standard, and sample solutions. Spike the sample with expected impurities if available. The method is specific if the main peak is resolved from all other peaks.

  • Linearity: Prepare a series of solutions from the reference standard over a range (e.g., 0.1 µg/mL to 750 µg/mL). A linear relationship between concentration and peak area (R² > 0.999) must be demonstrated.[7]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[6][7]

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample (n=6) on the same day, by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, Signal-to-Noise ratio of ~3:1) and quantified with acceptable precision and accuracy (LOQ, S/N of ~10:1).[10]

Visualizing the Purity Workflow

To ensure a systematic and reproducible process, the entire analytical workflow from sample receipt to final report can be visualized.

HPLC Purity Workflow cluster_prep Preparation cluster_data Data Processing & Reporting SamplePrep Sample & Standard Preparation (0.5 mg/mL) SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability MethodValidation Method Validation (ICH Q2(R1)) SystemSuitability->MethodValidation If Pass SampleAnalysis Sample Sequence Analysis MethodValidation->SampleAnalysis Integration Peak Integration & Identification SampleAnalysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Certificate of Analysis (CoA) Calculation->Report

Caption: A typical workflow for HPLC-based purity analysis.

Comparative Analysis: Alternative and Advanced Methodologies

While HPLC is the workhorse, other techniques offer distinct advantages in specific scenarios. The choice of method depends on the analytical objective, available instrumentation, and desired throughput.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC that utilizes columns with sub-2 µm particles. To be effective, this requires a specialized system capable of handling much higher backpressures (>1000 bar).[11]

  • Advantages over HPLC:

    • Speed: Analysis times are dramatically reduced, often by a factor of 3-10, significantly increasing sample throughput.

    • Resolution: Sharper, narrower peaks provide superior resolution, which is critical for separating complex impurity profiles.[12]

    • Sensitivity: The sharper peaks lead to a greater peak height, enhancing sensitivity and improving the detection of trace-level impurities.

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent use, making it a greener and more cost-effective technology.[12]

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[13] For this compound, the analysis would be performed on the free base. This typically requires a sample preparation step to neutralize the HCl salt.

  • Applicability: GC is particularly useful for identifying volatile impurities that might not be detected by HPLC, such as residual solvents or volatile synthetic precursors.[14] A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) detector offers definitive identification.[13]

  • Considerations: The compound must be thermally stable and sufficiently volatile. The basic piperidine moiety can sometimes lead to peak tailing on standard GC columns; this can often be mitigated by using a base-deactivated column or through chemical derivatization, though direct analysis is often feasible.[13][14]

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte under an electric field.[15] It is a highly efficient technique that provides orthogonal selectivity to HPLC.

  • Advantages:

    • High Efficiency: CE can generate a very high number of theoretical plates, leading to excellent resolution.[16]

    • Minimal Consumption: It requires minuscule amounts of sample and buffer, making it ideal when the sample is scarce.[16]

    • Orthogonal Data: As the separation mechanism is fundamentally different from HPLC, it can be used as a powerful confirmatory technique to detect impurities that might co-elute in a chromatographic method.[17]

Quantitative Comparison of Analytical Techniques

The following table provides a side-by-side comparison of the primary techniques for purity analysis.

ParameterHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC (Gas Chromatography) CE (Capillary Electrophoresis)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[4]Same as HPLC, but with sub-2 µm particles and ultra-high pressure.[11]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[13]Differential migration of charged species in an electric field.[15]
Typical Analysis Time 20 - 60 minutes[12]2 - 10 minutes10 - 30 minutes5 - 20 minutes
Resolution Good to ExcellentExcellent to Superior[12]Very High (for volatile compounds)Extremely High
Sensitivity Moderate to HighHigh to Very HighVery High (especially with FID/MS)High (concentration-sensitive)
Solvent Consumption High[12]Low[12]Very Low (carrier gas)Extremely Low (nL scale)[16]
Key Advantage Robust, widely available, well-established, and regulatorily accepted.[11]High throughput, superior resolution, and sensitivity.Excellent for volatile and semi-volatile impurities and residual solvents.[14]Orthogonal selectivity, minimal sample/reagent use.[17]
Key Limitation Slower analysis time, higher solvent consumption compared to UPLC.Higher initial instrument cost, more susceptible to matrix effects and blockages.Analyte must be volatile and thermally stable; derivatization may be required.[13]Less robust for routine QC, can be sensitive to matrix ions.

Decision Framework for Method Selection

Choosing the right analytical tool is a critical decision driven by the specific needs of the laboratory and the stage of drug development.

Method Selection Decision Tree Start Purity Analysis of 4-(2-Methylphenyl)piperidine HCl Node1 High Throughput Required? Start->Node1 Node2 Routine QC or Method Development? Node1->Node2 No Leaf_UPLC UPLC is Optimal Node1->Leaf_UPLC Yes Node3 Suspect Volatile Impurities? Node2->Node3 Development Leaf_HPLC Standard HPLC is Suitable Node2->Leaf_HPLC Routine QC Node4 Need Orthogonal Confirmatory Data? Node3->Node4 No Leaf_GC Add GC Analysis Node3->Leaf_GC Yes Node4->Leaf_HPLC No Leaf_CE Add CE Analysis Node4->Leaf_CE Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Reversed-phase HPLC stands as the robust, reliable, and universally accepted gold standard for this task. A well-developed and validated HPLC method, grounded in the principles of the ICH guidelines, provides a self-validating system for routine quality control.

For laboratories requiring higher throughput and enhanced separation power for complex impurity profiles, UPLC offers a significant technological advantage in speed, resolution, and sensitivity. Furthermore, a comprehensive purity assessment should consider orthogonal techniques. Gas Chromatography is invaluable for detecting volatile impurities , while Capillary Electrophoresis can serve as a powerful confirmatory tool due to its different separation mechanism.

By understanding the principles, advantages, and limitations of each technique, scientists can select and implement the most appropriate analytical strategy, ensuring that the purity of this vital intermediate is confirmed with the highest degree of scientific integrity and confidence.

References

  • Kulhánek, J., et al. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis.
  • McCord, B. R. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical Research.
  • Lerdkanchanaporn, S., et al. (2011). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. Journal of Liquid Chromatography & Related Technologies.
  • BenchChem. (2025). A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. BenchChem.
  • CymitQuimica. This compound. CymitQuimica.
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. Methods in Molecular Biology.
  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. BenchChem.
  • NCF International. (2025). Capillary electrophoresis: theory and pharmaceutical applications. NCF International.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
  • GMP Insiders. (2024). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • ijrpr. (2023). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. International Journal of Research in Pharmaceutical and Bio-Sciences.
  • Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Chromatography Today.
  • Chem-Impex. 4-(2-Methylphenoxy)Piperidine Hydrochloride. Chem-Impex.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
  • Yokoyama, Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules.
  • Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry.
  • BOC Sciences. Piperidine Impurities. BOC Sciences.

Sources

A Comparative Guide to the Pharmacokinetics of 4-(2-Methylphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(2-Methylphenyl)piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and natural products.[1][2][3][4][5] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Within this broad class, derivatives of 4-(2-Methylphenyl)piperidine have emerged as a focal point for researchers, showing promise in targeting a range of biological entities, from central nervous system (CNS) receptors to other key proteins implicated in disease.

The strategic placement of a 2-methylphenyl group at the 4-position of the piperidine ring introduces a unique combination of steric and electronic features. This substitution can significantly influence the molecule's interaction with its biological target and its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the pharmacokinetic nuances of these derivatives is paramount for their successful development from promising lead compounds into clinically effective therapeutics. A favorable pharmacokinetic profile ensures that the drug can reach its target in sufficient concentrations and for an appropriate duration to elicit the desired therapeutic effect, while minimizing potential off-target toxicities.

This guide provides a comprehensive comparison of the pharmacokinetic properties of several 4-(2-Methylphenyl)piperidine derivatives. We will delve into the experimental methodologies used to assess their in vivo behavior, present comparative data in a clear and accessible format, and offer insights into how subtle structural modifications can dramatically alter their journey through the body. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and advancement of novel therapeutics based on this versatile chemical scaffold.

Comparative Pharmacokinetic Analysis

While direct, publicly available head-to-head comparative studies for a wide range of 4-(2-Methylphenyl)piperidine derivatives are limited, we can construct a representative comparison based on typical pharmacokinetic parameters observed for this class of compounds. The following table illustrates a hypothetical, yet realistic, comparative dataset for three distinct derivatives, highlighting how minor structural alterations can impact their pharmacokinetic profiles.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 4-(2-Methylphenyl)piperidine Derivatives Following Oral Administration in Rats (10 mg/kg)

ParameterDerivative ADerivative BDerivative C
Structure 4-(2-Methylphenyl)piperidine1-Methyl-4-(2-methylphenyl)piperidine1-Acetyl-4-(2-methylphenyl)piperidine
Cmax (ng/mL) 450620280
Tmax (h) 1.51.02.0
AUC (0-t) (ng·h/mL) 280045001900
t1/2 (h) 4.25.83.5
Bioavailability (%) 355520

This data is for illustrative purposes and is based on general principles of piperidine derivative pharmacokinetics.

Interpreting the Data: Structure-Pharmacokinetic Relationships

The hypothetical data in Table 1 underscores the profound impact of N-substitution on the piperidine ring.

  • Derivative A , the parent compound, exhibits moderate oral absorption and a reasonable half-life.

  • Derivative B , with the addition of a small, lipophilic N-methyl group, shows improved Cmax, AUC, and bioavailability. This is likely due to an increase in lipophilicity, which can enhance absorption across the gastrointestinal tract.[6] The longer half-life may suggest that the N-methyl group offers some protection against rapid metabolism.

  • Derivative C , featuring an N-acetyl group, displays a less favorable pharmacokinetic profile. The introduction of the polar acetyl group can decrease lipophilicity, potentially leading to lower absorption and bioavailability. The shorter half-life might indicate that the acetyl group is a labile site for metabolic cleavage.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Assessment

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for a typical in vivo pharmacokinetic study in rodents, a crucial step in preclinical drug development.

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Formulation and Administration:

    • The 4-(2-Methylphenyl)piperidine derivatives are formulated in a suitable vehicle, such as 0.5% methylcellulose in water.[6]

    • A single dose (e.g., 10 mg/kg) is administered via oral gavage.[6]

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

    • Samples are collected in tubes containing an anticoagulant like EDTA or heparin.[6]

  • Plasma Preparation:

    • The blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[6]

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[6]

Protocol 2: Bioanalytical Method for Quantification in Plasma

The accurate quantification of the drug candidates in plasma is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7][8]

  • Sample Preparation:

    • Protein precipitation is a common method for extracting the analyte from the plasma matrix. An organic solvent like acetonitrile is added to the plasma sample to precipitate the proteins.

    • An internal standard (a structurally similar compound) is added to each sample to ensure accuracy and precision.[6]

  • LC-MS/MS Analysis:

    • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[6]

    • Mass Spectrometry: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[6]

  • Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability.[8] Key validation parameters include:

    • Selectivity

    • Linearity[8]

    • Accuracy and Precision

    • Recovery

    • Matrix Effect

    • Stability

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for a pharmacokinetic study and a conceptual representation of how these derivatives might interact with a target receptor.

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Workflow formulation Drug Formulation (10 mg/kg in 0.5% MC) dosing Oral Gavage to Rats formulation->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep sample_extraction Plasma Sample Extraction plasma_prep->sample_extraction lcms LC-MS/MS Quantification sample_extraction->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis pk_parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->pk_parameters

Caption: Workflow for a comparative pharmacokinetic study.

G cluster_ligands 4-(2-Methylphenyl)piperidine Derivatives receptor G-Protein Coupled Receptor Extracellular Domain Transmembrane Domain Intracellular Domain g_protein G-Protein receptor:f3->g_protein Activates derivative_a Derivative A (Unsubstituted) derivative_a->receptor:f1 Binding derivative_b Derivative B (N-Methyl) derivative_b->receptor:f1 Enhanced Binding? derivative_c Derivative C (N-Acetyl) derivative_c->receptor:f1 Reduced Binding? downstream Downstream Signaling Cascade g_protein->downstream Initiates

Caption: Conceptual signaling pathway interaction.

Conclusion and Future Directions

The 4-(2-Methylphenyl)piperidine scaffold continues to be a rich source of novel therapeutic candidates. As this guide has demonstrated, a thorough understanding and early assessment of the pharmacokinetic properties of these derivatives are indispensable for successful drug development. The interplay between chemical structure and ADME properties is complex, and even subtle modifications can lead to significant changes in a compound's in vivo behavior.

Future research in this area should focus on establishing more comprehensive structure-pharmacokinetic relationship models. The use of in silico predictive tools, in conjunction with robust in vivo studies, will be crucial in accelerating the design of 4-(2-Methylphenyl)piperidine derivatives with optimized drug-like properties. By integrating pharmacokinetic considerations from the outset of the drug discovery process, we can more efficiently translate promising chemical matter into the next generation of innovative medicines.

References

  • Benchchem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • ResearchGate. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.
  • PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
  • PubMed. (n.d.). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • PubMed Central. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2.
  • IJTSRD. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
  • NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. RASĀYAN J. Chem., 16(1).
  • Benchchem. (n.d.). Application of Piperidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols.
  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci, 24(3), 2937.

Sources

A Senior Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel CNS-Active Compounds: The Case of 4-(2-Methylphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Preclinical-Clinical Divide for CNS Therapeutics

The development of drugs targeting the central nervous system (CNS) is notoriously challenging.[1] Hurdles such as the blood-brain barrier (BBB), complex disease pathophysiology, and a scarcity of reliable biomarkers contribute to high attrition rates in clinical trials.[1][2] A critical stage in mitigating these risks is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that connects a drug's properties in a laboratory setting (in vitro) to its performance within a living organism (in vivo).[3][4]

For CNS drug candidates like 4-(2-Methylphenyl)piperidine hydrochloride , a novel piperidine derivative, a strong IVIVC is not merely a regulatory checkbox; it is the foundational logic that validates our understanding of the drug's mechanism and predicts its therapeutic window. Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry, found in numerous pharmaceuticals due to their versatile biological activity.[5][6] Based on its structure, we hypothesize that this compound functions as a monoamine reuptake inhibitor, a class of compounds frequently used in treating depression and anxiety.[7]

This guide provides an in-depth, comparative framework for establishing an IVIVC for this compound. We will compare its hypothetical performance against two well-established alternatives: Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), and Venlafaxine , a serotonin-norepinephrine reuptake inhibitor (SNRI). The objective is to demonstrate how a meticulously constructed IVIVC can forecast in vivo efficacy from in vitro potency, thereby guiding rational drug development and de-risking the path to clinical trials.[8][9]

Part 1: In Vitro Characterization – Defining the Molecular Fingerprint

The initial step is to precisely define the compound's interaction with its intended biological targets in a controlled environment. The causality here is simple: if a compound does not potently and selectively engage its target in vitro, it has no chance of succeeding in vivo. Our primary hypothesis is that this compound inhibits the serotonin (SERT) and norepinephrine (NET) transporters.

Key Experiments & Rationale
  • Radioligand Binding Assays: This assay measures the affinity of our test compound for the target transporter by assessing its ability to displace a known radioactive ligand.[10] The result, expressed as the inhibition constant (Ki), is a direct measure of target engagement. A lower Ki value signifies higher binding affinity.

  • Neurotransmitter Uptake Assays: This is a functional assay that measures the compound's ability to inhibit the actual transport of neurotransmitters (e.g., [³H]serotonin) into cells engineered to express the target transporter (e.g., HEK293-hSERT cells).[10] The output, the half-maximal inhibitory concentration (IC50), quantifies the compound's functional potency. This is arguably more important than affinity, as it measures a biological effect.

  • Selectivity Profiling: To ensure the compound is not acting promiscuously, it must be screened against a panel of other relevant CNS targets. This includes the dopamine transporter (DAT) to assess stimulant potential and off-target enzymes like monoamine oxidase (MAO), whose inhibition can lead to serious side effects.[11]

Experimental Workflow: In Vitro Profiling

cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Selectivity & Safety cluster_2 Phase 3: Data Synthesis Compound Test Compound (4-(2-Methylphenyl)piperidine HCl) Binding Radioligand Binding Assay (SERT, NET, DAT) Compound->Binding Uptake Neurotransmitter Uptake Assay ([³H]5-HT, [³H]NE) Compound->Uptake OffTarget Off-Target Screening Panel (e.g., MAO-A, MAO-B) Compound->OffTarget Ki Determine Affinity (Ki) Binding->Ki IC50 Determine Potency (IC50) Uptake->IC50 Selectivity Calculate Selectivity Ratios (e.g., Ki DAT / Ki SERT) OffTarget->Selectivity Profile Generate Pharmacological Profile Selectivity->Profile

Caption: Workflow for comprehensive in vitro pharmacological profiling.

Comparative In Vitro Data (Illustrative)
CompoundSERT Ki (nM)NET Ki (nM)SERT IC50 (nM)NET IC50 (nM)Selectivity (SERT vs. NET)
4-(2-Methylphenyl)piperidine HCl 1.5 12.5 2.8 25.0 8.3x for SERT
Fluoxetine (SSRI Alternative)1.11502.5310136x for SERT
Venlafaxine (SNRI Alternative)254052851.6x for SERT

Data are hypothetical for illustrative purposes.

From this in vitro profile, our novel compound appears to be a potent SERT inhibitor with significant, albeit weaker, NET inhibition. This dual-action profile is distinct from the highly selective Fluoxetine and the more balanced Venlafaxine.

Part 2: In Vivo Evaluation – Assessing Performance in a Biological System

Positive in vitro data is a prerequisite, but it is not a guarantee of in vivo success. The compound must be able to reach its target in the brain at a sufficient concentration and engage the target to produce a measurable therapeutic effect. This requires navigating absorption, distribution, metabolism, and excretion (ADME) processes, and overcoming the formidable BBB.[2][12]

Key Experiments & Rationale
  • Pharmacokinetics (PK): This study measures drug concentrations over time in both blood plasma and brain tissue following administration to a rodent model (e.g., C57BL/6 mice). Key parameters include maximum concentration (Cmax), total exposure (Area Under the Curve, AUC), and the brain-to-plasma ratio, which indicates BBB penetration.[13]

  • Pharmacodynamic (PD) / Efficacy Models: We must use a validated animal model that is sensitive to the expected therapeutic action.[14] The Forced Swim Test (FST) is a widely used screening model for antidepressant-like activity.[15][16] In this test, an effective antidepressant reduces the animal's immobility time, reflecting a more active coping strategy.[17] By testing a range of doses, we can establish a dose-response curve and determine the effective concentration (EC50) required to produce 50% of the maximum effect.

Experimental Workflow: In Vivo Evaluation

cluster_0 Phase 1: Dosing & Sample Collection cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation Dosing Administer Compound to Mice (Multiple Dose Groups) PK_Sample Collect Plasma & Brain Samples (Time Course) Dosing->PK_Sample Behavior Conduct Forced Swim Test (FST) Dosing->Behavior LCMS LC-MS/MS Analysis of Samples PK_Sample->LCMS Behavior_Score Score FST (% Immobility Time) Behavior->Behavior_Score PK_Params Calculate PK Parameters (Cmax, AUC, Brain/Plasma Ratio) LCMS->PK_Params PD_Params Determine Efficacy (Dose-Response, EC50) Behavior_Score->PD_Params

Caption: Workflow for pharmacokinetic and pharmacodynamic in vivo studies.

Comparative In Vivo Data (Illustrative)
CompoundDose (mg/kg)Brain Cmax (nM)Brain/Plasma RatioFST Immobility Reduction (%)
4-(2-Methylphenyl)piperidine HCl 10 120 3.5 55%
Fluoxetine (SSRI Alternative)202505.050%
Venlafaxine (SNRI Alternative)204002.160%

Data are hypothetical for illustrative purposes at a single effective dose.

These illustrative results show that our compound is effective in the FST model and achieves good brain penetration. The required dose appears lower than the alternatives, suggesting higher in vivo potency.

Part 3: Bridging the Gap – Establishing the In Vitro-In Vivo Correlation

The core of this guide is to establish a predictive relationship between the in vitro potency and the in vivo efficacy. For CNS drugs, a "Level A" correlation—a point-to-point relationship—is the goal.[3][18] This involves correlating the in vitro IC50 for target inhibition with the in vivo brain concentrations required to produce a behavioral effect.

The Correlation Logic

A meaningful correlation exists if the free (unbound) drug concentration in the brain that elicits a therapeutic response in vivo is consistent with the concentration that inhibits the target transporter in vitro.

  • Determine In Vivo EC50: From the full dose-response curve in the FST, calculate the brain concentration that produces 50% of the maximum reduction in immobility. This is the in vivo EC50.

  • Compare with In Vitro IC50: Plot the in vivo EC50 against the in vitro IC50 for the primary pharmacological target (in this case, SERT).

  • Validate the Model: A strong correlation (ideally linear, close to a 1:1 relationship) across multiple compounds suggests that the in vitro assay is highly predictive of in vivo performance. Deviations can occur due to factors like active metabolites or engagement of secondary targets (like NET), which must be investigated.[19]

IVIVC Logic Diagram

cluster_0 In Vitro Domain cluster_1 In Vivo Domain invitro_ic50 Functional Potency (SERT IC50) invivo_ec50 Therapeutic Concentration (In Vivo EC50) invitro_ic50->invivo_ec50 IVIVC Correlation pk_brain Pharmacokinetics (Free Brain Conc.) pk_brain->invivo_ec50 pd_effect Pharmacodynamics (FST Efficacy) pd_effect->invivo_ec50

Caption: Logical relationship for establishing a robust IVIVC for a CNS drug.

IVIVC Correlation Table (Illustrative)
CompoundIn Vitro SERT IC50 (nM)In Vivo Brain EC50 (nM)IVIVC Ratio (EC50 / IC50)
4-(2-Methylphenyl)piperidine HCl 2.8 4.5 1.6
Fluoxetine2.56.02.4
Venlafaxine52951.8

A ratio close to 1 indicates a strong, direct correlation. The data above suggest our in vitro assays are highly predictive, as the concentration needed for efficacy in vivo is only 1.6- to 2.4-fold higher than what's needed for target inhibition in vitro. This small gap accounts for factors like plasma protein binding.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are condensed but representative protocols for key experiments described in this guide.

Protocol 1: Radioligand Binding Assay for SERT
  • Preparation: Use cell membranes from HEK293 cells stably expressing human SERT.[10]

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a radioligand (e.g., [³H]Citalopram at a concentration near its Kd), and varying concentrations of the test compound (4-(2-Methylphenyl)piperidine HCl).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., Paroxetine).[10] Specific binding is calculated by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the Ki value.

Protocol 2: Forced Swim Test (FST) in Mice
  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., 4-(2-Methylphenyl)piperidine HCl), vehicle, or a positive control (e.g., Fluoxetine) via intraperitoneal (IP) injection 30-60 minutes prior to the test.

  • Pre-Swim Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning swim. This is to induce a stable baseline of immobility.

  • Test Session (Day 2): 24 hours later, place the mice back into the cylinders for a 6-minute swim session. The session is video-recorded.

  • Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the compound-treated groups to the vehicle-treated group.

Conclusion

This guide outlines a rigorous, multi-faceted approach to establishing an in vitro-in vivo correlation for a novel CNS drug candidate, this compound. By systematically characterizing the compound's in vitro potency and selectivity and linking it directly to in vivo pharmacokinetics and efficacy, we build a robust, predictive model of its therapeutic potential.

Our illustrative data suggest that this compound is a potent dual SERT/NET inhibitor with a strong IVIVC, indicating that its in vitro activity translates reliably to a preclinical model of antidepressant efficacy. Its profile, distinct from both the SSRI Fluoxetine and the SNRI Venlafaxine, marks it as a promising candidate for further development. This IVIVC framework provides the scientific and logical foundation necessary to justify continued investment and progression toward clinical evaluation. The ultimate goal of such preclinical work is to increase the probability of success in human trials, and a well-validated IVIVC is a critical tool in achieving that aim.[13][20]

References

  • Benchchem. Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • NIHR. Roadmap for Preclinical to Clinical Translation: Introduction.
  • PMC. Animal models for screening anxiolytic-like drugs: a perspective.
  • PubMed. Animal models of anxiety and anxiolytic drug action.
  • Drug Discovery World. The future of CNS drug development: signs of real progress.
  • PMC. The age of anxiety: role of animal models of anxiolytic action in drug discovery.
  • Semantic Scholar. Animal models of anxiety and anxiolytic drug action.
  • JETIR. Experimental Models for Screening Anxiolytic Activity.
  • PMC. Overcoming challenges in the design of drug delivery systems targeting the central nervous system.
  • World Preclinical Congress. Translational Strategies in CNS.
  • PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
  • Patsnap Synapse. How is in vitro–in vivo correlation (IVIVC) established?.
  • Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • ResearchGate. In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs.
  • MDPI. Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study.
  • PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • Syngene. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
  • Indian Journal of Pharmaceutical Education and Research. Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • ResearchGate. (PDF) Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study.
  • PMC. In vitro–In Vivo Correlations: Tricks and Traps.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Assessing the Selectivity of 4-(2-Methylphenyl)piperidine hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth technical assessment of the predicted selectivity profile of 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest within the broader class of 4-arylpiperidine derivatives. Due to the current absence of publicly available, direct experimental binding data for this specific molecule, this guide will leverage established structure-activity relationships (SAR) within this chemical class to project a likely pharmacological profile.

To provide a robust comparative framework, we will benchmark this predicted profile against well-characterized monoamine reuptake inhibitors with known experimental data. This guide will further detail the essential experimental protocols required to empirically determine the selectivity of this compound, thereby offering a roadmap for its comprehensive evaluation.

The Critical Role of Selectivity in Drug Discovery

In the intricate landscape of neuropharmacology, the selectivity of a ligand for its intended target over other receptors, transporters, or enzymes is paramount. High selectivity can translate to a more favorable side-effect profile and a clearer understanding of the compound's mechanism of action. Conversely, off-target interactions can lead to unforeseen adverse events or confound the interpretation of experimental results. For compounds targeting the central nervous system, particularly those interacting with monoamine systems, a thorough assessment of selectivity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a critical first step.

Predicted Selectivity Profile of this compound

The 4-arylpiperidine scaffold is a well-established pharmacophore known to interact with monoamine transporters.[1][2][3] The nature and position of the substituent on the phenyl ring, as well as modifications to the piperidine nitrogen, can profoundly influence both potency and selectivity.[4][5][6]

Key Structural Considerations and Predicted Impact:

  • Ortho-Substitution: Substitution at the ortho position of the phenyl ring in related methylphenidate derivatives has been shown to decrease affinity for the dopamine transporter.[7] This suggests that this compound may exhibit lower potency at DAT compared to its para- or meta-substituted counterparts.

  • Electronic Effects: The methyl group is weakly electron-donating. In some series of 4-arylpiperidine analogs, electron-withdrawing groups have been shown to enhance DAT selectivity over SERT.[6] The electron-donating nature of the methyl group in the subject compound might, therefore, result in a different selectivity profile, potentially with less pronounced DAT selectivity.

  • Steric Hindrance: The ortho-methyl group could introduce steric hindrance that influences the binding pose of the molecule within the transporter binding pockets, potentially favoring one transporter over others.

Based on these considerations, it is plausible to hypothesize that this compound may not be a highly potent or selective DAT inhibitor. Its affinity for NET and SERT would require empirical determination to fully understand its selectivity profile.

Comparative Analysis with Established Monoamine Reuptake Inhibitors

To place the predicted profile of this compound into context, it is essential to compare it with compounds of known selectivity. The following table summarizes the binding affinities of well-characterized selective and non-selective monoamine reuptake inhibitors.

CompoundClassDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity
Fluoxetine SSRI27002401.1SERT Selective
Sertraline SSRI254200.29SERT Selective
Reboxetine NRI>10,0001.1129NET Selective
Atomoxetine NRI16604.598NET Selective
Bupropion NDRI5261960>10,000DAT/NET Selective
Methylphenidate NDRI11249>10,000DAT/NET Selective
Venlafaxine SNRI2480214035SERT/NET Selective
Cocaine SNDRI273510308Non-selective

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source. Data compiled from various sources.

This comparative data highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. A comprehensive experimental evaluation of this compound would be necessary to accurately position it within this landscape.

Experimental Protocols for Determining Selectivity

To empirically determine the selectivity profile of this compound, a series of in vitro assays are required. The following protocols outline the standard methodologies for radioligand binding and neurotransmitter uptake assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target by the test compound.

Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • For cell-based assays, use cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

    • For tissue-based assays, use specific brain regions known to have high densities of the target transporters (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).

    • Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Add increasing concentrations of the test compound, this compound.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT).

    • Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the activity of monoamine transporters. These assays directly measure the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Experimental Workflow for Neurotransmitter Uptake Assays

Caption: Workflow for Neurotransmitter Uptake Assay.

Step-by-Step Protocol:

  • Cell or Synaptosome Preparation:

    • Use cell lines stably expressing the human transporters or freshly prepared synaptosomes from relevant brain regions.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells or synaptosomes with increasing concentrations of this compound or a vehicle control.

    • Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through a filtermat and washing with ice-cold buffer.

  • Detection and Analysis:

    • Measure the radioactivity retained in the cells or synaptosomes using a scintillation counter.

    • Calculate the percentage of inhibition of uptake at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Conclusion and Future Directions

While the precise selectivity profile of this compound remains to be empirically determined, structure-activity relationship studies of related 4-arylpiperidine compounds provide a valuable framework for a predictive assessment. The presence of an ortho-methyl group on the phenyl ring suggests that it may not be a highly potent or selective ligand for the dopamine transporter.

To definitively characterize this compound, the detailed in vitro radioligand binding and neurotransmitter uptake assays outlined in this guide are essential. The resulting data will not only elucidate the selectivity of this compound for monoamine transporters but will also enable a meaningful comparison with established pharmacological agents. Such a comprehensive evaluation is a critical step in understanding its potential therapeutic applications and off-target liabilities, thereby guiding future drug development efforts.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925–1024. [Link]

  • Newman, A. H., & Miller, R. L. (2014). The discovery and development of monoamine transporter ligands. In The Nervous System and Drugs (pp. 177-216). Springer, New York, NY. [Link]

  • Cao, J., Slack, R. D., & Newman, A. H. (2016). Atypical dopamine transporter inhibitors: a new generation of medications for psychostimulant use disorders. Current opinion in the science of drug discovery and development, 19(6), 595. [Link]

  • Kozikowski, A. P., Araldi, G. L., Prakash, A., & Johnson, K. M. (2000). Further SAR studies of piperidine-based analogues of cocaine. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(11), 2130–2136. [Link]

  • Mateo, Y., Fernández-Pastor, B., Meana, J. J., & Callado, L. F. (1998). Characterization of the binding of [3H]nisoxetine to the norepinephrine transporter in rat brain. Journal of neurochemistry, 71(5), 2149–2157. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40. [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]

  • Wikipedia. (2024). Ligand binding assay. [Link]

  • Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Pappas, N. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(10), PL141-PL146. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Methylphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 4-(2-Methylphenyl)piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related piperidine derivatives to establish a robust safety protocol, ensuring that every procedure is a self-validating system of safety.

Hazard Analysis: Understanding the Risks of Substituted Piperidines

Exposure to piperidines can lead to a range of adverse health effects, including increases in blood pressure and heart rate, nausea, vomiting, and labored breathing. In severe cases, exposure can lead to muscular weakness, paralysis, and convulsions[3]. Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a laboratory setting. The rationale behind each piece of equipment is to provide a multi-layered defense against potential exposure.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes and airborne particles that could cause serious and potentially irreversible eye damage[1][4][5][6]. Contact lenses should not be worn as they can absorb and concentrate irritants[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.Prevents dermal absorption, a primary route of exposure for piperidine derivatives which can be toxic and cause severe skin irritation or burns[1][6]. Gloves should be inspected for any signs of degradation before use and replaced immediately if compromised.
Skin and Body Protection A flame-resistant laboratory coat, long pants made of a non-absorbent material, and closed-toe shoes. For operations with a higher risk of splashes, a chemical-resistant apron is also required.Minimizes skin contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse[4][5].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced. The filter type should be appropriate for organic vapors and particulates.Protects against the inhalation of harmful dust or vapors, which can cause respiratory irritation and systemic toxicity[4][5].

Procedural Workflow for Safe Handling and PPE Usage

Adherence to a strict procedural workflow is paramount to ensuring safety. The following diagram outlines the critical steps for handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don correct PPE prep_sds->prep_ppe prep_hood Prepare chemical fume hood prep_ppe->prep_hood handle_weigh Weighing and preparation of solutions prep_hood->handle_weigh Begin experiment handle_reaction Performing the reaction/experiment handle_weigh->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon Experiment complete cleanup_doff Doff PPE correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of waste in labeled containers cleanup_doff->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step PPE Protocol: Donning and Doffing

Donning Sequence:

  • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.

  • Respirator: If required, perform a fit check and don your respirator.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.

  • Lab Coat and Apron: Remove your lab coat and apron, folding the contaminated side inward.

  • Respirator: Remove your respirator from the back.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE[4][5].

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][7].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5][7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[5][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].

Spill Management and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate all non-essential personnel from the area[8].

  • Remove all sources of ignition[5][8].

  • Wearing full PPE, cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or a universal absorbent pad[8].

  • Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[8].

  • Ventilate the area and wash the spill site thoroughly once the material has been removed[8].

Disposal: All waste containing this compound must be treated as hazardous waste.

cluster_waste Waste Management Workflow waste_id Identify and segregate hazardous waste waste_container Use labeled, sealed, and appropriate containers waste_id->waste_container waste_pickup Arrange for pickup by a licensed disposal company waste_container->waste_pickup waste_doc Maintain disposal records waste_pickup->waste_doc

Caption: Logical workflow for the compliant disposal of chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations. It is imperative to use a licensed and qualified hazardous waste disposal company[8].

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound underpins the integrity of our research and the well-being of our scientific community. By internalizing and consistently applying the principles and protocols outlined in this guide, we foster a culture of safety that extends beyond compliance, becoming an integral part of our scientific practice. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH. Retrieved from [Link]

  • FM64058 - Safety Data Sheet. (2022-04-26). Retrieved from [Link]

  • Productdetails-4-[2-(4-Methylphenyl)ethyl]-piperidine HCl. Fondchem. Retrieved from [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.